Product packaging for (s)-Atrolactic acid(Cat. No.:CAS No. 13113-71-8)

(s)-Atrolactic acid

Cat. No.: B077762
CAS No.: 13113-71-8
M. Wt: 166.17 g/mol
InChI Key: NWCHELUCVWSRRS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Atrolactic acid, also known as (S)-2-Hydroxy-2-phenylpropanoic acid, is a valuable enantiopure building block and analytical tool in chemical and pharmaceutical research. Its core utility stems from the presence of a stereogenic center adjacent to both a carboxylic acid and a hydroxyl group on a phenylpropanoic scaffold. This unique structure makes it a versatile chiral synthon for the asymmetric synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and sophisticated ligands for catalysis. Researchers utilize this compound to study enzyme stereospecificity, such as in the kinetic resolution of racemic mixtures by lipases and esterases, serving as a standard to determine enantiomeric excess (e.e.). Its mechanism of action in these contexts is often as a substrate or inhibitor that interacts selectively with the chiral pocket of enzymes or receptors, providing critical insights into structure-activity relationships (SAR). Furthermore, it serves as a precursor for synthesizing chiral auxiliaries and catalysts, enabling the exploration of novel asymmetric transformation pathways. This high-purity compound is essential for advancing studies in medicinal chemistry, organic synthesis, and stereochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B077762 (s)-Atrolactic acid CAS No. 13113-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCHELUCVWSRRS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13113-71-8
Record name Atrolactic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-atrolactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATROLACTIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y6G519RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Atrolactic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Atrolactic acid, a chiral α-hydroxy acid, serves as a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals. Its stereogenic center and versatile functional groups make it an important intermediate for introducing chirality into complex molecules. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supported by experimental data and methodologies.

Chemical Structure and Properties

This compound, systematically named (2S)-2-hydroxy-2-phenylpropanoic acid, possesses a stereogenic quaternary carbon atom bonded to a carboxyl group, a hydroxyl group, a methyl group, and a phenyl group. This specific spatial arrangement, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in stereoselective synthesis.

The presence of both a carboxylic acid and a hydroxyl group allows this compound to participate in a variety of chemical transformations, including esterification, amidation, and oxidation/reduction reactions, making it a versatile synthon in organic chemistry.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (2S)-2-hydroxy-2-phenylpropanoic acid
Synonyms (S)-(+)-Atrolactic acid, (S)-2-Phenyllactic acid
CAS Number 13113-71-8
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 115 °C
pKa (25°C) 3.467 (for the racemic mixture)
Table 2: Solubility Profile of Atrolactic Acid
SolventSolubilityReference(s)
Water Soluble
Ethanol Soluble
Diethyl Ether Soluble
Petroleum Ether Slightly soluble

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its use in pharmaceutical applications. One common strategy involves the stereospecific conversion of a readily available chiral precursor. An example is the synthesis from L-phenylalanine, which proceeds with retention of configuration through a double SN2 mechanism.

Protocol: Stereospecific Synthesis from L-Phenylalanine

  • Diazotization: L-phenylalanine is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C). This in-situ generation of nitrous acid leads to the diazotization of the primary amine.

  • Hydrolysis: The resulting diazonium salt is unstable and undergoes nucleophilic substitution by water, leading to the formation of (S)-2-hydroxy-3-phenylpropanoic acid with retention of stereochemistry.

  • Purification: The product is then extracted from the aqueous solution using an organic solvent and purified by recrystallization.

Note: While this provides a general outline, specific reaction conditions, concentrations, and purification methods would need to be optimized based on literature procedures.

Analytical Characterization

The purity and stereochemical integrity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the phenyl group, the methyl protons, and the hydroxyl proton. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[1]

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present. Distinct signals are expected for the carboxyl carbon, the quaternary carbon, the carbons of the phenyl ring, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum of atrolactic acid is available in public databases such as the NIST WebBook.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Protocol for Chiral HPLC Analysis:

  • Column Selection: A suitable chiral column, such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptides, is chosen.[3]

  • Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. For acidic compounds like atrolactic acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often necessary to improve peak shape and resolution.[3]

  • Detection: A UV detector is commonly used for detection, with the wavelength set to an absorbance maximum of the phenyl group (around 254 nm).[4]

  • Analysis: The retention times of the (S) and (R) enantiomers are compared to those of known standards to determine the enantiomeric excess (ee) of the sample.

Application in Drug Development: A Chiral Building Block

This compound's primary role in drug development is as a chiral building block. Its predefined stereochemistry is transferred to the final drug molecule, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[5][]

One area where chiral α-hydroxy acids are utilized is in the synthesis of complex molecules like statins, which are cholesterol-lowering drugs. While a direct synthesis of a specific commercial drug using this compound is not readily found in publicly available literature, the general synthetic strategies for these types of molecules often involve the use of similar chiral precursors to construct the key stereocenters.

Below is a conceptual workflow illustrating the role of a chiral building block like this compound in the synthesis of a hypothetical chiral drug.

Drug_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis of Chiral Drug cluster_analysis Quality Control start Achiral Starting Materials chiral_aux This compound (Chiral Building Block) start->chiral_aux Stereoselective Reaction intermediate Chiral Intermediate chiral_aux->intermediate Incorporation of Chirality drug Final Chiral Drug intermediate->drug Further Synthetic Steps analysis Purity & Enantiomeric Excess (NMR, MS, Chiral HPLC) drug->analysis

Figure 1. Conceptual workflow for the use of this compound as a chiral building block in drug synthesis.

This diagram illustrates how an achiral starting material can be reacted with a chiral building block like this compound in a stereoselective manner to produce a chiral intermediate. This intermediate, now containing the desired stereochemistry, undergoes further synthetic transformations to yield the final chiral drug. Throughout the process, analytical techniques are employed to ensure the chemical purity and enantiomeric excess of the products. This approach is fundamental in modern pharmaceutical chemistry for the efficient and controlled synthesis of single-enantiomer drugs.

References

Physical and Chemical Properties of (S)-(+)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (S)-(+)-Atrolactic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-Atrolactic acid, a chiral carboxylic acid. The information is curated for professionals in research and development who require precise data and methodologies for characterization and quality control. This document details key physical constants and provides standardized protocols for their experimental determination.

(S)-(+)-Atrolactic acid, also known as (S)-(+)-α-Methylmandelic acid, is an organic compound with the chemical formula C₉H₁₀O₃.[1] Its properties are summarized below.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [1][2]
IUPAC Name (2S)-2-hydroxy-2-phenylpropanoic acid[1]
CAS Registry Number 13113-71-8[1]
Appearance Orthorhombic crystals (for the racemic form)[2]
Melting Point 94.5°C (anhydrous racemic form)[2]
pKa 3.467 (at 25°C for the racemic form)[2]
Solubility (anhydrous racemic form in water) 17.04 g/L at 18°C[2]
21.17 g/L at 25°C[2]
25.65 g/L at 30°C[2]
Much more soluble in boiling water[2]
Slightly soluble in petroleum ether[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of (S)-(+)-Atrolactic acid are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.[3] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [4][5]

  • Sample Preparation: Ensure the (S)-(+)-Atrolactic acid sample is completely dry and finely powdered.[4][5]

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of about 1/16 inch.[4][6] The sample can be compacted by tapping the tube or dropping it through a longer glass tube.[6]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a DigiMelt or a Thiele tube filled with mineral oil.[3][5]

  • Heating and Observation:

    • For an unknown compound, a rapid heating rate (10-20°C/min) can be used initially to find an approximate melting range.[6]

    • For a precise measurement, start heating at a slow, controlled rate (approx. 2°C/min) when the temperature is about 5-10°C below the expected melting point.[6]

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting). This range is the melting point.[4]

Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds, quantifying the extent to which an enantiomer rotates plane-polarized light.[7][8]

Methodology: Polarimetry

  • Instrument Preparation: Turn on the polarimeter and allow it to warm up.[9]

  • Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the pure solvent that will be used for the sample solution.[9] Place the cell in the instrument and zero it.[9]

  • Sample Preparation: Accurately weigh a sample of (S)-(+)-Atrolactic acid and dissolve it in a precise volume of a suitable solvent to create a solution of known concentration (c), typically in g/mL.[9]

  • Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.[9] Place the cell in the polarimeter and measure the observed optical rotation (α).[9] Record the temperature (T) and the wavelength (λ) of the light source, which is commonly the D-line of a sodium lamp (589 nm).[7]

  • Calculation: Calculate the specific rotation [α] using the formula:[8][9] [α]Tλ = α / (l * c)

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration in g/mL

Solubility Determination

Solubility tests provide information about the polarity of a compound and the presence of acidic or basic functional groups.[10]

Methodology: Shake-Flask Method [11]

  • Preparation: Place a small, measured amount of (S)-(+)-Atrolactic acid (e.g., 25 mg) into a small test tube.[12]

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[12]

  • Equilibration: After each addition, shake the test tube vigorously to facilitate dissolution.[12] The mixture should be agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[11]

  • Observation: Observe if the solid completely dissolves. The presence of undissolved solid indicates that the solution is saturated.[11]

  • Quantification (Optional): To determine the exact solubility, the saturated solution must be separated from the excess solid (e.g., by filtration). The concentration of the solute in the filtrate is then determined using a reliable analytical method.[11] This process can be repeated at different temperatures to construct a solubility curve.[13]

Spectroscopic Analysis

Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of the (S)-(+)-Atrolactic acid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[14] The use of deuterated solvents prevents the large solvent proton signals from overwhelming the analyte signals.[15]

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any suspended solid particles, which can degrade spectral quality.[14]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.[16]

    • The magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp spectral lines.[16]

    • Acquire the spectrum using a standard pulse sequence.[16]

  • Data Processing: The acquired data (Free Induction Decay) is subjected to a Fourier Transform to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0.00 ppm).[16]

Methodology: Thin Solid Film or KBr Pellet

  • Thin Solid Film Method: [17]

    • Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[17]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[17]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[17]

    • Place the plate in the spectrometer and obtain the spectrum.

  • KBr Pellet Method: [18][19]

    • Mix a small amount of the sample with dry potassium bromide (KBr) powder in a ratio of about 1:30.[19]

    • Grind the mixture thoroughly in a mortar and pestle to create a fine powder.[19]

    • Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.[19]

    • Mount the pellet in a sample holder in the IR spectrometer and acquire the spectrum.

Visualized Workflow: Characterization of a Chiral Organic Acid

The following diagram illustrates a logical workflow for the physical characterization of an unknown solid sample suspected to be a chiral organic acid like (S)-(+)-Atrolactic acid.

G Workflow for Physical Characterization of a Chiral Organic Acid cluster_preliminary Preliminary Analysis cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_chirality Stereochemical Analysis cluster_conclusion Conclusion start Unknown Solid Sample solubility Solubility Tests (Water, NaOH, NaHCO3) start->solubility melting_point Melting Point Determination solubility->melting_point If acidic ir_spec IR Spectroscopy melting_point->ir_spec If pure (sharp MP) nmr_spec NMR Spectroscopy (1H, 13C) ir_spec->nmr_spec Confirm functional groups ms_spec Mass Spectrometry nmr_spec->ms_spec Confirm connectivity polarimetry Polarimetry (Specific Rotation) ms_spec->polarimetry Confirm molecular weight end Identified as (S)-(+)-Atrolactic Acid polarimetry->end Compare data to literature

Caption: A logical workflow for the characterization of a chiral organic acid.

References

(S)-Atrolactic Acid: A Technical Overview of its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Atrolactic acid, a chiral α-hydroxy acid, holds significance as a valuable building block in stereoselective synthesis. This technical guide provides an in-depth exploration of the discovery and natural occurrence of its (S)-enantiomer. While definitive historical records of its initial isolation are sparse, early advancements in stereoselective synthesis, notably through chiral resolution and asymmetric synthesis, paved the way for its preparation. The primary documented natural source of atrolactic acid is the fern Lepisorus contortus. This document details the available information on its synthesis, reported natural occurrence, and relevant experimental methodologies, providing a comprehensive resource for researchers in organic chemistry and natural product science.

Discovery and Early Synthesis

The precise historical details surrounding the initial discovery of this compound are not well-documented in readily available literature. Its history is intrinsically linked to the broader development of stereochemistry and the synthesis of chiral molecules. Early work on α-hydroxy acids, such as lactic acid, laid the foundational understanding of their stereoisomeric nature.

A significant milestone in the preparation of enantiomerically enriched atrolactic acid derivatives was the work of Eliel and Frazee in 1979. Their research focused on the asymmetric synthesis of nearly optically pure atrolactic acid methyl ether. This work exemplified the advancements in stereoselective synthesis that enabled the targeted production of specific enantiomers.

Early Synthetic Approaches: Chiral Resolution

Prior to the development of efficient asymmetric synthesis methods, the primary technique for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures. This process involves the separation of a 50:50 mixture of enantiomers.

A common method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the acid can be regenerated.

Logical Flow of Classical Chiral Resolution:

G racemic Racemic Atrolactic Acid ((R/S)-Atrolactic Acid) diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R) salts) racemic->diastereomers chiral_base Enantiomerically Pure Chiral Base (e.g., (R)-Amine) chiral_base->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation salt_R (R,R) Salt separation->salt_R salt_S (S,R) Salt separation->salt_S acidification_R Acidification salt_R->acidification_R acidification_S Acidification salt_S->acidification_S enantiomer_R (R)-Atrolactic Acid acidification_R->enantiomer_R enantiomer_S This compound acidification_S->enantiomer_S

Classical Chiral Resolution of a Racemic Acid

Natural Occurrence

The documented natural occurrence of this compound is limited. The primary cited source is the fern Lepisorus contortus. However, it is important to note that while chemical databases reference this, comprehensive phytochemical analyses of Lepisorus contortus do not consistently report the presence of atrolactic acid, suggesting it may be a minor constituent or present in specific ecotypes or conditions. Phenylpropanoids, the broader class of compounds to which atrolactic acid belongs, are known to be produced by plants in response to various biotic and abiotic stresses.

Further research is required to definitively confirm and quantify the presence of this compound in Lepisorus contortus and to explore its potential existence in other natural sources.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the concentration of this compound in Lepisorus contortus or any other natural source.

Experimental Protocols

Asymmetric Synthesis of this compound Methyl Ether (Adapted from Eliel and Frazee, 1979)

This protocol describes a method for the asymmetric synthesis of atrolactic acid methyl ether, which can then be hydrolyzed to this compound. The key step involves the reaction of a chiral auxiliary with a prochiral ketone.

Experimental Workflow:

G start Start: Chiral Auxiliary (e.g., (S)-(-)-α-Methylbenzylamine) step1 Reaction with Prochiral Ketone (e.g., Methyl Benzoylformate) start->step1 step2 Formation of a Diastereomeric Intermediate step1->step2 step3 Stereoselective Reduction (e.g., with a hydride reagent) step2->step3 step4 Cleavage of the Chiral Auxiliary step3->step4 product Product: This compound Methyl Ether step4->product hydrolysis Hydrolysis product->hydrolysis final_product Final Product: This compound hydrolysis->final_product

Asymmetric Synthesis Workflow

Methodology:

  • Formation of the Chiral Auxiliary Adduct: A chiral amine, such as (S)-(-)-α-methylbenzylamine, is reacted with a prochiral α-keto ester, for example, methyl benzoylformate. This reaction forms a diastereomeric intermediate.

  • Stereoselective Reduction: The intermediate is then subjected to a stereoselective reduction. The chiral auxiliary directs the approach of the reducing agent (e.g., a hydride source) to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting α-hydroxy ester.

  • Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the α-hydroxy ester, typically through hydrolysis or hydrogenolysis, to yield the enantiomerically enriched methyl ether of atrolactic acid.

  • Hydrolysis to this compound: The resulting this compound methyl ether can be hydrolyzed under acidic or basic conditions to yield this compound.

General Protocol for Isolation from Plant Material (Hypothetical)

While a specific protocol for the isolation of atrolactic acid from Lepisorus contortus is not available, a general procedure for the extraction of phenylpropanoids from plant material can be adapted.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For an acidic compound like atrolactic acid, partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous phase at different pH values can be effective.

  • Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques. This may involve column chromatography on silica gel or a reversed-phase sorbent (e.g., C18).

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using preparative HPLC, often with a chiral stationary phase to separate the enantiomers if a racemic mixture is present.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemistry is determined by comparing its optical rotation with that of a known standard or by using chiral chromatography.

Conclusion

The study of this compound provides a valuable window into the historical development and modern application of stereoselective chemistry. While its natural occurrence appears to be limited and requires further quantitative investigation, its synthesis, particularly through asymmetric methods, is well-established. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this and other chiral α-hydroxy acids. Future research should focus on unequivocally identifying and quantifying this compound in Lepisorus contortus and other potential natural sources, as well as exploring its biosynthetic pathways.

Spectroscopic Analysis of (S)-Atrolactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-Atrolactic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Atrolactic Acid. Note that for achiral spectroscopic methods such as standard NMR (in achiral solvents), IR, and MS, the data for the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemic mixture.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR) Data

    Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
    ~7.2-7.5Multiplet5HAromatic protons (C₆H₅)
    ~4.5 (broad)Singlet1HHydroxyl proton (-OH)
    ~2.5 (broad)Singlet1HCarboxylic acid proton (-COOH)
    1.75Singlet3HMethyl protons (-CH₃)

    Note: The chemical shifts of the hydroxyl and carboxylic acid protons are concentration-dependent and can exchange with deuterium in solvents like D₂O.

  • ¹³C NMR (Carbon-13 NMR) Data

    Chemical Shift (δ) ppmAssignment
    ~178Carboxylic acid carbon (-COOH)
    ~140Quaternary aromatic carbon (C-1')
    ~128Aromatic carbons (C-3'/C-5' or C-2'/C-6')
    ~127Aromatic carbon (C-4')
    ~125Aromatic carbons (C-2'/C-6' or C-3'/C-5')
    ~75Quaternary carbon (-C(OH)-)
    ~25Methyl carbon (-CH₃)

1.2. Infrared (IR) Spectroscopy

The IR spectrum of Atrolactic acid shows characteristic absorptions for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)StrongO-H stretch (Carboxylic acid)
~3300 (broad)MediumO-H stretch (Alcohol)
3100-3000MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1495, ~1450Medium-WeakC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~1100StrongC-O stretch (Alcohol)

1.3. Mass Spectrometry (MS)

The mass spectrum of Atrolactic acid provides information about its molecular weight and fragmentation pattern. The molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol .[1][2]

m/z RatioRelative IntensityAssignment
166Low[M]⁺ (Molecular ion)
148Moderate[M - H₂O]⁺
122Moderate[M - CO₂]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)
43High[CH₃CO]⁺ (Acetyl cation) or [C₃H₇]⁺ (Propyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may need to be optimized.[3]

2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon-13 NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[5]

    • Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.2. IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Sample Preparation (Thin Film Method for Liquids/Solutions):

    • If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[6]

  • IR Spectrum Acquisition:

    • Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[7]

2.3. Mass Spectrometry (GC-MS)

For a carboxylic acid like atrolactic acid, derivatization is often necessary for GC-MS analysis to increase its volatility.[8][9]

  • Sample Preparation and Derivatization:

    • Dissolve a small amount of this compound in a suitable solvent.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the acidic proton and the alcohol proton into trimethylsilyl (TMS) ethers and esters.[9]

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject a small volume (typically 1 µL) of the derivatized sample into the gas chromatograph.

    • The sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase.

    • The separated components elute from the column and enter the mass spectrometer.

  • Mass Spectrum Acquisition:

    • The molecules are ionized, typically by electron impact (EI).

    • The resulting ions are separated by their mass-to-charge (m/z) ratio in the mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically scanned over a range of m/z 50 to 550.[10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS or LC-MS Prep_MS->MS Process_NMR Fourier Transform, Phase Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram & Spectrum Extraction MS->Process_MS Interpret Structure Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of (s)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (s)-Atrolactic Acid

This compound, also known as (S)-2-hydroxy-2-phenylpropanoic acid, is a chiral alpha-hydroxy acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a phenyl group attached to a chiral center, governs its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a chiral building block in organic synthesis, in the development of pharmaceuticals, and in stereoselective crystallization processes.

Chemical Structure of this compound:

Ph = Phenyl group

Solubility Profile of this compound

Qualitative Solubility

Qualitative assessments indicate that atrolactic acid is soluble in water.[1] This is attributed to the presence of the polar carboxylic acid and hydroxyl groups, which can form hydrogen bonds with water molecules.

Expected Solubility in Organic Solvents

The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like."

  • Polar Protic Solvents: Due to its ability to act as both a hydrogen bond donor (from the hydroxyl and carboxylic acid groups) and acceptor (from the carbonyl and hydroxyl oxygens), this compound is expected to exhibit good solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol, isopropanol).

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also anticipated to be effective solvents for this compound due to their polarity and ability to accept hydrogen bonds.

  • Nonpolar Solvents: In contrast, this compound is expected to have low solubility in nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., benzene, toluene).

Insights from the Solubility of Mandelic Acid

Due to the lack of specific quantitative data for this compound, the solubility of the structurally similar compound, mandelic acid ((R,S)-2-hydroxy-2-phenylacetic acid), can provide valuable insights. Mandelic acid shares the same core functional groups as this compound, with the only difference being a hydrogen atom instead of a methyl group at the alpha position.

The following table summarizes the mole fraction solubility (x₁) of (R,S)-mandelic acid in several pure solvents at different temperatures. This data illustrates the general trends in solubility that can be anticipated for this compound.

Table 1: Mole Fraction Solubility (x₁) of (R,S)-Mandelic Acid in Various Solvents at Different Temperatures (T/K)

T/KWaterMethanolEthanoln-PropanolIsopropanol
293.150.02850.28540.23170.18950.1632
298.150.03410.31890.26010.21360.1843
303.150.04080.35560.29110.24010.2075
308.150.04880.39580.32510.26910.2329
313.150.05830.43980.36230.30090.2608
318.150.06960.48790.40310.33580.2914
323.150.08310.54040.44780.37410.3251

Data for (R,S)-Mandelic Acid. It is expected that the solubility of this compound will follow similar trends, though the absolute values may differ.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus
  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps or glass-stoppered flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze concentration (e.g., HPLC) sample3->sample4 result Calculate solubility sample4->result

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its structural characteristics suggest a solubility profile favoring polar solvents. For drug development professionals and researchers requiring precise solubility values, experimental determination is necessary. The provided detailed protocol for the isothermal shake-flask method offers a robust and reliable approach for obtaining this critical data. The illustrative data for the closely related compound, mandelic acid, serves as a useful guide for anticipating the solubility behavior of this compound. Future experimental studies are encouraged to establish a comprehensive quantitative solubility profile for this compound in a wide range of solvents.

References

The Stereochemistry of (S)-Atrolactic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of (S)-Atrolactic acid, a chiral carboxylic acid of interest in synthetic chemistry and drug development. This document details the determination of its absolute configuration, presents relevant quantitative data, outlines detailed experimental protocols for its resolution and analysis, and visualizes key chemical and biochemical pathways.

Defining the Stereochemistry of this compound

This compound, systematically named (2S)-2-hydroxy-2-phenylpropanoic acid, is a chiral molecule due to the presence of a stereocenter at the C2 carbon. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a carboxyl group (-COOH), a methyl group (-CH₃), and a phenyl group (-C₆H₅). The spatial arrangement of these groups determines the absolute configuration of the molecule, which is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration of this compound, the substituents attached to the chiral center are prioritized based on atomic number. The hydroxyl group receives the highest priority (1) as oxygen has a higher atomic number than carbon. The carboxyl group is assigned the second priority (2) because the carbon is bonded to two oxygen atoms. The phenyl group has the third priority (3), and the methyl group has the lowest priority (4).

When the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer, the sequence from the highest to the lowest priority (1 → 2 → 3) traces a counter-clockwise path. This counter-clockwise directionality designates the configuration as (S), from the Latin sinister for left.

CIP_Priority_S_Atrolactic_Acid cluster_molecule Assigning CIP Priorities to this compound cluster_substituents cluster_logic Determination of Configuration C C* OH -OH (1) COOH -COOH (2) Phenyl -Phenyl (3) CH3 -CH3 (4) Orient Orient Molecule (Lowest Priority Away) Trace Trace Path 1 -> 2 -> 3 Orient->Trace View from front Result (S) Configuration (Counter-Clockwise) Trace->Result Path is counter-clockwise

Figure 1: CIP priority assignment for this compound.

Quantitative Stereochemical Data

The stereochemical purity and identity of this compound are characterized by several quantitative parameters. While specific experimental values for the optical rotation of this compound are not consistently reported in readily available literature, data for the closely related (S)-lactic acid provides a useful reference point. The enantiomeric excess (ee) is a critical measure of the purity of a chiral sample.

ParameterDescriptionTypical Value/Range
IUPAC Name Systematic name defining the absolute configuration.(2S)-2-hydroxy-2-phenylpropanoic acid
Synonyms Common alternative names.(S)-(+)-Atrolactic acid, (S)-(+)-α-Methylmandelic acid
Specific Rotation ([α]D) The degree to which the enantiomer rotates plane-polarized light (D-line of sodium, 20-25°C). The (+) sign indicates dextrorotation. For the analogous (S)-lactic acid, the value is +3.82°[1][2].Value not consistently reported; expected to be positive.
Enantiomeric Excess (ee) A measure of the purity of the (S)-enantiomer in a mixture, typically determined by chiral chromatography.>99% achievable with modern separation techniques.

Experimental Protocols

The preparation and analysis of enantiopure this compound require specialized experimental procedures. Below are detailed methodologies for the resolution of racemic atrolactic acid and the subsequent analysis of its enantiomeric purity.

Chiral Resolution of Racemic Atrolactic Acid via Diastereomeric Salt Formation

This protocol describes a classical method for separating a racemic mixture of atrolactic acid using an optically pure chiral base, such as (-)-brucine, to form diastereomeric salts with different solubilities[1][3][4][5].

Materials:

  • Racemic atrolactic acid

  • (-)-Brucine (or another suitable chiral amine like (-)-strychnine or (+)-cinchonine)[3]

  • Methanol

  • Acetone

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flasks, beakers, funnel, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of racemic atrolactic acid in a minimal amount of hot methanol.

    • In a separate flask, dissolve one equivalent of (-)-brucine in a minimal amount of hot methanol.

    • Slowly add the atrolactic acid solution to the (-)-brucine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled to yield subsequent crops of crystals, which will be enriched in the other diastereomer.

    • Repeated recrystallization of the first crop from a suitable solvent system (e.g., methanol/acetone) may be necessary to achieve high diastereomeric purity.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water and add an excess of 1 M hydrochloric acid with vigorous stirring.

    • The free atrolactic acid will precipitate or can be extracted from the aqueous solution.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched atrolactic acid.

    • The enantiomeric excess of the product should be determined by a suitable analytical method, such as chiral HPLC.

Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for the analytical separation of atrolactic acid enantiomers to determine the enantiomeric excess of a sample[6].

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, for example, a YMC-Pack ODS-A C18 column (250 mm x 4.6 mm, 5 µm)[6].

  • Chiral mobile phase additive: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[6].

  • Mobile Phase: 0.1 mol/L phosphate buffer at pH 2.68 containing 25 mmol/L SBE-β-CD and acetonitrile (90:10, v/v)[6].

  • Sample of atrolactic acid dissolved in the mobile phase.

Procedure:

  • System Preparation:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved[6].

    • Set the column temperature to 30°C[6].

    • Set the UV detector to a wavelength of 220 nm[6].

  • Sample Analysis:

    • Inject a small volume (e.g., 10-20 µL) of the dissolved atrolactic acid sample onto the column.

    • Record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area of each enantiomer peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Relevant Pathways and Workflows

While specific metabolic pathways for atrolactic acid are not as extensively documented as for lactic acid, its structural similarity allows for the postulation of analogous biochemical transformations. Furthermore, the industrial production of enantiopure atrolactic acid follows a logical chemical workflow.

Proposed Enzymatic Biodegradation Pathway of this compound

Analogous to the biodegradation of polylactic acid (PLA), the breakdown of this compound in a biological system is likely initiated by extracellular enzymes that hydrolyze the molecule, which can then be assimilated into central metabolism[7][8].

Biodegradation_Pathway cluster_enzymes Enzymatic Steps AtrolacticAcid This compound Dehydrogenase Lactate Dehydrogenase (or equivalent) AtrolacticAcid->Dehydrogenase Pyruvate Phenylpyruvic Acid Decarboxylase Pyruvate Dehydrogenase Complex Analogue Pyruvate->Decarboxylase AcetylCoA Phenylacetyl-CoA TCACycle Further Metabolism AcetylCoA->TCACycle Dehydrogenase->Pyruvate Decarboxylase->AcetylCoA

Figure 2: Proposed enzymatic biodegradation of this compound.
Industrial Production Workflow for Enantiopure this compound

The industrial synthesis of enantiopure this compound typically involves the synthesis of a racemic mixture followed by chiral resolution.

Industrial_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_products Final Products Start Starting Materials (e.g., Acetophenone) Racemic Racemic Atrolactic Acid Start->Racemic Chemical Synthesis Resolution Diastereomeric Salt Formation with Chiral Base Racemic->Resolution Separation Fractional Crystallization Resolution->Separation Liberation Acidification to Liberate Enantiomers Separation->Liberation S_Acid This compound Liberation->S_Acid R_Acid (R)-Atrolactic Acid (for racemization/recycling) Liberation->R_Acid

Figure 3: Industrial production workflow for this compound.

Conclusion

The stereochemistry of this compound is fundamentally defined by the spatial arrangement of the four distinct substituents around its C2 chiral center, unequivocally assigned the 'S' configuration by the Cahn-Ingold-Prelog rules. While specific quantitative data such as its optical rotation require careful experimental determination, its enantiomeric purity can be precisely assessed using techniques like chiral HPLC. The production of enantiopure this compound relies on robust methods of chiral resolution or asymmetric synthesis, which are essential for its application in fields where stereoisomeric purity is critical, such as in the development of pharmaceuticals and fine chemicals. The outlined experimental protocols and conceptual pathways provide a foundational guide for researchers and professionals working with this important chiral molecule.

References

(S)-Atrolactic Acid: An In-depth Technical Guide on a Molecule of Limited Known Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

(S)-Atrolactic acid, also known as (2S)-2-hydroxy-2-phenylpropanoic acid, is a chiral organic compound. Despite its structural similarity to biologically significant molecules such as lactic acid and mandelic acid, a comprehensive review of the scientific literature reveals a notable scarcity of research on its specific biological roles, metabolic pathways, and pharmacological effects. This technical guide summarizes the available chemical and physical data for this compound, discusses the general principles of stereoisomerism in biological systems using the well-understood example of lactic acid, and outlines potential, though currently speculative, areas for future investigation. The limited availability of data precludes an in-depth analysis of its biological significance, and as such, detailed experimental protocols and signaling pathway diagrams specific to this compound cannot be provided at this time.

Introduction

This compound is a member of the 2-hydroxy-2-phenylpropanoic acid family. Its structure features a chiral center at the second carbon, giving rise to two enantiomers: this compound and (R)-Atrolactic acid. While chirality is a critical determinant of biological activity for many molecules, the specific biological significance of the (S)-enantiomer of atrolactic acid remains largely uncharacterized in the public domain. This document aims to collate the existing information and provide a framework for understanding its potential biological context.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases such as PubChem.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-hydroxy-2-phenylpropanoic acid[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 13113-71-8[1]
Synonyms (S)-(+)-Atrolactic acid, (S)-2-Phenyllactic acid, (S)-(+)-alpha-Methylmandelic acid[1]
Physical Description Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
pKa Not specified in available literature

The Importance of Stereochemistry: Lessons from Lactic Acid

To understand the potential, yet uninvestigated, biological significance of this compound, it is instructive to consider the well-documented differences between the stereoisomers of lactic acid. Lactic acid exists as L-lactic acid and D-lactic acid.[2] In humans, L-lactic acid is the predominant physiological enantiomer, playing a crucial role in energy metabolism, particularly during anaerobic conditions.[3] Conversely, D-lactic acid is primarily a product of bacterial metabolism and its accumulation in humans can lead to D-lactic acidosis, a potentially harmful condition.[4] This stark difference in the biological roles of the two enantiomers of lactic acid underscores the principle that stereochemistry is a critical factor in molecular interactions within biological systems. It is therefore highly probable that this compound and its (R)-enantiomer would also exhibit distinct biological activities, should they be investigated.

Potential Areas of Investigation (Speculative)

Given the lack of direct research, the following areas represent speculative avenues for future investigation into the biological significance of this compound.

Metabolic Pathways

It is plausible that this compound could be a metabolite of other phenylpropanoid compounds. Investigations into its potential formation from or degradation into other molecules could reveal its place in metabolic networks. Organic acid analysis in biological fluids, such as urine, is a common method to identify metabolites associated with inborn errors of metabolism or other physiological states.[5] The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would be a prerequisite for such studies.[6][7]

Pharmacological and Toxicological Activity

The structural similarity of this compound to other pharmacologically active alpha-hydroxy acids suggests it could possess biological activity. For example, derivatives of phenylpropanoic acid have been explored as agonists for G protein-coupled receptors.[8] A logical experimental workflow to begin assessing the biological activity of this compound would involve initial screening in various cell-based assays.

experimental_workflow cluster_synthesis Compound Availability cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies synthesis Synthesis and Purification of this compound cell_viability Cell Viability Assays (e.g., MTT, LDH) synthesis->cell_viability receptor_binding Receptor Binding Assays (if potential targets are predicted) synthesis->receptor_binding enzyme_inhibition Enzyme Inhibition Assays synthesis->enzyme_inhibition gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) cell_viability->gene_expression protein_expression Protein Expression Analysis (e.g., Western Blot) receptor_binding->protein_expression metabolomics Metabolomic Profiling enzyme_inhibition->metabolomics animal_models Animal Models (if warranted by in vitro data) gene_expression->animal_models protein_expression->animal_models metabolomics->animal_models

Figure 1: A speculative experimental workflow for the initial biological evaluation of this compound.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard safety precautions should be taken when handling this compound.

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation

Conclusion

The biological significance of this compound is, at present, largely unknown due to a significant lack of dedicated research. While its chemical properties are documented, its metabolic fate, pharmacological effects, and potential role in health and disease remain to be elucidated. The clear distinction in the biological roles of L- and D-lactic acid provides a strong rationale for investigating the enantioselective effects of atrolactic acid. Future research, employing modern analytical and screening techniques, is necessary to uncover the biological importance, if any, of this molecule. Until such data becomes available, any discussion of its biological significance remains speculative.

References

(S)-Atrolactic Acid: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atrolactic acid, a chiral α-hydroxy acid, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals. Its stereospecific structure makes it an important synthon for creating complex molecules with defined three-dimensional arrangements, a critical aspect in modern drug design. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers globally, catering to both research and bulk requirements. The purity and specifications can vary between suppliers, and it is crucial to obtain a certificate of analysis (CoA) for lot-specific data.

Table 1: Commercial Suppliers of this compound

SupplierRegion(s) ServedTypical PurityNotes
Sigma-Aldrich (Merck)Worldwide≥98%Offers various grades, including for pharmaceutical and research use.
Santa Cruz BiotechnologyWorldwideInquire for detailsOften provides products for research purposes.[1]
TCI ChemicalsWorldwide>98.0% (HPLC)Provides detailed safety data sheets.
Alfa Aesar (Thermo Fisher Scientific)WorldwideInquire for detailsA wide range of chemical products for research and development.
EnamineWorldwideInquire for detailsSpecializes in building blocks for drug discovery.[2]
BOC SciencesNorth AmericaInquire for detailsProvides a variety of chiral building blocks.[]
Roshel LaboratoriesAsia (India)99% (for reagent grade)Indian supplier of various chemical reagents.

Table 2: Typical Specifications for Commercial this compound

ParameterSpecification
Appearance White to off-white crystalline powder
Purity (HPLC) ≥98%
Enantiomeric Excess (ee) ≥98%
Melting Point Approx. 91 °C
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 29678-99-7

Note: These are typical specifications and may vary. Always refer to the supplier's Certificate of Analysis for precise data.

Experimental Protocols

The synthesis and purification of enantiomerically pure this compound are critical for its application in pharmaceuticals. The two primary strategies are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis of this compound

Asymmetric synthesis aims to create the desired enantiomer directly.[4][5] One common approach involves the enantioselective reduction of a prochiral precursor, such as 2-oxo-2-phenylpropanoic acid (phenylpyruvic acid).

Methodology: Enantioselective Reduction using a Chiral Catalyst

  • Reaction Setup: A solution of 2-oxo-2-phenylpropanoic acid in an appropriate solvent (e.g., methanol, ethanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A chiral catalyst, such as a ruthenium- or rhodium-based complex with a chiral ligand (e.g., BINAP), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation with high-purity hydrogen gas at a specific pressure and temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexane) to yield enantiomerically enriched this compound.

  • Characterization: The final product is characterized by NMR spectroscopy to confirm its structure and by chiral HPLC to determine the enantiomeric excess.

Chiral Resolution of Racemic Atrolactic Acid

Chiral resolution involves the separation of a 50:50 mixture of (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[6]

Methodology: Chiral HPLC Resolution

  • Sample Preparation: A solution of racemic atrolactic acid is prepared in the mobile phase.

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Stationary Phase: A column with a chiral selector, such as a polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is commonly used. The exact ratio is optimized to achieve baseline separation.

  • Separation: The sample is injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Detection: The separated enantiomers are detected by the UV detector, typically at a wavelength of 210-220 nm.

  • Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[7][8][9] The stereochemistry of a drug molecule is paramount as different enantiomers can exhibit vastly different pharmacological activities, potencies, and toxicities.

While this compound itself is not typically the active pharmacophore, its defined stereocenter is incorporated into the final drug molecule to ensure the correct three-dimensional orientation for interacting with biological targets like enzymes and receptors.

Experimental Workflow: Integration of this compound in Drug Discovery

The following diagram illustrates a typical workflow for utilizing a chiral building block like this compound in a drug discovery program.

Workflow for utilizing this compound in drug discovery.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways in the context of it being a distinct signaling molecule. However, the broader class of molecules to which it belongs, α-hydroxy acids, and its metabolic relative, lactate, are known to be involved in various cellular processes.

L-Lactate, the (S)-enantiomer of lactic acid, is a key endogenous agonist for the hydroxycarboxylic acid receptor 1 (HCA₁), a G protein-coupled receptor (GPCR).[10] Activation of HCA₁ can lead to various physiological effects, including the inhibition of lipolysis. Furthermore, recent research has highlighted the role of lactate in epigenetic regulation through a process called histone lactylation, which can alter gene expression.[11] While these pathways are associated with L-lactic acid, it is plausible that structurally similar molecules like this compound could be investigated for similar or novel biological activities.

The following diagram illustrates a generalized signaling pathway for lactate, which could serve as a starting point for investigating the potential signaling roles of this compound.

LactateSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular node_Lactate (S)-Lactate / This compound? node_HCA1 HCA1 (GPCR) node_Lactate->node_HCA1 Binds to node_MCT MCT Transporter node_Lactate->node_MCT Transport node_Gi Gi node_HCA1->node_Gi Activates node_Histone Histone Lactylation node_MCT->node_Histone Increases intracellular lactate node_AC Adenylyl Cyclase node_Gi->node_AC Inhibits node_cAMP ↓ cAMP node_AC->node_cAMP node_PKA ↓ PKA Activity node_cAMP->node_PKA node_Lipolysis Inhibition of Lipolysis node_PKA->node_Lipolysis node_Gene Altered Gene Expression node_Histone->node_Gene

Generalized lactate signaling pathways.

Conclusion

This compound is a readily available and essential chiral building block for the pharmaceutical industry. Its successful application hinges on the ability to procure high-purity material and to employ robust synthetic and analytical methods. While its primary role is as a stereochemically defined synthon, the exploration of its potential direct biological activities, drawing parallels with lactate signaling, could open new avenues for drug discovery. This guide provides a foundational resource for researchers to effectively source, synthesize, and utilize this compound in their research and development endeavors.

References

(S)-Atrolactic Acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for (S)-Atrolactic acid, a chiral alpha-hydroxy acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound. This document summarizes key toxicological data, outlines experimental protocols for safety assessment, and visualizes relevant biological signaling pathways.

Hazard Identification and Classification

This compound is classified as a hazardous substance. While some older safety data sheets (SDS) may categorize it as non-hazardous, more recent classifications, particularly for the closely related L-Lactic acid, indicate a higher level of hazard.[1] The European Chemicals Agency (ECHA) has recommended a classification of L-Lactic acid as causing severe skin burns and eye damage.[1] Based on the available data, this compound should be handled with appropriate care, assuming a similar hazard profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for Atrolactic acid[2]:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[2]

Toxicological Data

Toxicological data for this compound is limited; however, data for the parent compound, Lactic Acid, is often used as a proxy, with the assumption of similar toxicological properties for its isomers.

TestSpeciesRouteValueReference
LD50Rat (female)Oral3543 mg/kg bw[3]
LD50Rat (male)Oral4936 mg/kg bw[3]
LD50RabbitDermal>2000 mg/kg bw[3]
LC50RatInhalation>7.94 mg/L (4 hours)[3]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological studies, based on Organisation for Economic Co-operation and Development (OECD) Test Guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause irritation or corrosion when applied to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are the preferred species.

  • Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on the back of the animal. An untreated area of skin serves as a control.

  • Exposure: The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After 4 hours, the patch is removed, and the skin is cleaned. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

  • Scoring: Skin reactions are graded according to a standardized scoring system.

  • Confirmation: If no corrosive effect is observed in the initial test, the irritant or negative response is confirmed using up to two additional animals.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.

  • Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed in up to two additional animals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dosing: The test is performed in a stepwise procedure using a small number of animals per step. A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The substance is administered by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Stepwise Procedure: The outcome of the first step (e.g., mortality or no mortality) determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Classification: The substance is classified based on the dose at which mortality is observed.

Biological Signaling Pathways

This compound, as a form of lactic acid, is not merely a metabolic byproduct but also a signaling molecule that can influence various cellular pathways.

Signaling_Pathway_Overview cluster_extracellular Extracellular cluster_cell Cell Lactic_Acid This compound (Lactate) GPR81 GPR81 (HCA1) Receptor Lactic_Acid->GPR81 Binds to MAPK_Pathway MAPK/AP-1/MMP Pathway GPR81->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway GPR81->PI3K_Akt_Pathway Activates

Caption: Overview of this compound interacting with cell surface receptors to activate downstream signaling pathways.

Lactic acid has been shown to activate G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1). This interaction can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

MAPK/AP-1/MMP Signaling Pathway

The activation of the MAPK pathway by lactic acid can lead to the regulation of activator protein-1 (AP-1), which in turn can influence the expression of matrix metalloproteinases (MMPs). This pathway is crucial in processes like skin aging and inflammation.

MAPK_Pathway Lactic_Acid This compound GPR81 GPR81 Lactic_Acid->GPR81 MAPK MAPK GPR81->MAPK AP1 AP-1 MAPK->AP1 MMPs MMPs AP1->MMPs Cellular_Response Cellular Response (e.g., Inflammation, Skin Aging) MMPs->Cellular_Response

Caption: The MAPK/AP-1/MMP signaling cascade initiated by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Lactic acid can modulate this pathway, which has implications in various physiological and pathological conditions, including cancer.

PI3K_Akt_Pathway Lactic_Acid This compound GPR81 GPR81 Lactic_Acid->GPR81 PI3K PI3K GPR81->PI3K Akt Akt PI3K->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK-3β) Akt->Downstream_Targets Cellular_Functions Cellular Functions (e.g., Proliferation, Survival) Downstream_Targets->Cellular_Functions

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

This technical guide provides a summary of the available safety and handling information for this compound. It is essential for all personnel handling this chemical to be familiar with its potential hazards and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet provided by the supplier for complete and detailed information.

References

Methodological & Application

Asymmetric Synthesis of (S)-Atrolactic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atrolactic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on established and reliable methods. The methodologies presented herein are designed to provide researchers with robust and reproducible pathways to this important chiral intermediate.

Synthetic Strategies Overview

The asymmetric synthesis of this compound can be achieved through several key strategies, primarily categorized as:

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. A highly effective example is the diastereoselective addition of a methyl group to a phenylglyoxylate ester of a chiral alcohol.

  • Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction. A prominent example is the enantioselective hydrogenation of an ester of benzoylformic acid using a chiral transition metal complex.

This document will detail a highly efficient protocol utilizing a chiral auxiliary, specifically (-)-8-phenylmenthol, for the synthesis of this compound.

Data Presentation

A summary of quantitative data for a key asymmetric synthesis method is presented below for easy comparison.

MethodChiral SourceSubstrateReagentDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)YieldReference
Diastereoselective Grignard Addition with Chiral Auxiliary(-)-8-PhenylmentholPhenylglyoxylate ester of (-)-8-phenylmentholMethylmagnesium Bromide98.1–99.4% d.e.High[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via Diastereoselective Grignard Addition to (-)-8-Phenylmenthyl Phenylglyoxylate

This protocol is based on the highly diastereoselective addition of a Grignard reagent to a chiral glyoxylate ester.[1] The use of (-)-8-phenylmenthol as a chiral auxiliary provides excellent stereocontrol, leading to the formation of this compound with very high enantiomeric purity after removal of the auxiliary.

A. Synthesis of (-)-8-Phenylmenthyl Phenylglyoxylate (Substrate Preparation)

  • Materials:

    • (-)-8-Phenylmenthol

    • Phenylglyoxylic acid

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of (-)-8-phenylmenthol (1.0 eq) and phenylglyoxylic acid (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

    • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (-)-8-phenylmenthyl phenylglyoxylate.

B. Diastereoselective Grignard Addition

  • Materials:

    • (-)-8-Phenylmenthyl phenylglyoxylate

    • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve (-)-8-phenylmenthyl phenylglyoxylate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add methylmagnesium bromide solution (1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting product is the diastereomerically enriched (-)-8-phenylmenthyl (S)-atrolactate. The diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis.

C. Hydrolysis and Isolation of this compound

  • Materials:

    • (-)-8-Phenylmenthyl (S)-atrolactate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude (-)-8-phenylmenthyl (S)-atrolactate in a mixture of THF and water.

    • Add LiOH (3.0 eq) and stir the mixture at room temperature for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • The recovered (-)-8-phenylmenthol can be purified from the organic layer for reuse.

    • The crude this compound can be further purified by recrystallization.

    • The enantiomeric excess of the final product can be determined by chiral HPLC analysis.

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Diastereoselective Synthesis cluster_cleavage Cleavage and Purification cluster_product Final Product Prochiral Phenylglyoxylic Acid Esterification Esterification (Substrate Preparation) Prochiral->Esterification Auxiliary (-)-8-Phenylmenthol Auxiliary->Esterification Grignard Diastereoselective Grignard Addition Esterification->Grignard Chiral Ester Hydrolysis Hydrolysis Grignard->Hydrolysis Diastereomerically Enriched Ester Hydrolysis->Auxiliary Recovered Auxiliary Purification Purification Hydrolysis->Purification S_Atrolactic_Acid This compound Purification->S_Atrolactic_Acid

Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

Synthetic_Pathway Start Phenylglyoxylic Acid + (-)-8-Phenylmenthol Step1 Esterification (DCC, DMAP) Start->Step1 Intermediate1 (-)-8-Phenylmenthyl Phenylglyoxylate Step1->Intermediate1 Step2 Diastereoselective Addition (MeMgBr) Intermediate1->Step2 Intermediate2 (-)-8-Phenylmenthyl (S)-Atrolactate Step2->Intermediate2 Step3 Hydrolysis (LiOH) Intermediate2->Step3 Product This compound Step3->Product Auxiliary_Recovery (-)-8-Phenylmenthol (Recovered) Step3->Auxiliary_Recovery

Caption: Key steps in the chiral auxiliary-mediated synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Resolution of (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atrolactic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereoselective production is of significant interest. Enzymatic kinetic resolution offers a highly efficient, environmentally benign, and cost-effective alternative to traditional chemical methods for obtaining enantiomerically pure this compound. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic atrolactic acid.

The primary strategy discussed is the enantioselective esterification of racemic atrolactic acid, where a lipase preferentially catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric purity. Lipases from Pseudomonas sp. and Candida antarctica are highlighted due to their broad substrate specificity and high enantioselectivity in resolving α-hydroxy acids.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a technique for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst. In this case, a lipase is used to selectively acylate one enantiomer of atrolactic acid at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the remaining unreacted, enantioenriched atrolactic acid. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

The enantioselectivity of the process is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. A high E-value is indicative of a highly selective resolution.

Recommended Enzymes and General Considerations

Several commercially available lipases have demonstrated efficacy in the kinetic resolution of α-hydroxy acids and are suitable candidates for the resolution of atrolactic acid.

  • Pseudomonas cepacia Lipase (PCL): Often shows high enantioselectivity for a variety of chiral compounds.

  • Candida antarctica Lipase B (CALB): A widely used and robust lipase, often available in an immobilized form (e.g., Novozym 435), which enhances stability and reusability.[1]

General Considerations for Optimization:

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. Non-polar solvents like hexane, heptane, or toluene are often preferred.

  • Acyl Donor: For esterification, an acyl donor is required. Vinyl acetate is a common choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.

  • Temperature: Lipase activity is temperature-dependent. A typical range for these reactions is 30-50°C.

  • Enzyme Loading: The amount of enzyme will affect the reaction rate. This is a parameter that often requires optimization.

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.

  • Water Content: The water activity in the reaction medium is a critical parameter in non-aqueous enzymology. For esterification in organic solvents, the system should be nearly anhydrous. Molecular sieves are often added to remove water.

Experimental Protocols

Protocol 1: Screening of Lipases for the Kinetic Resolution of Racemic Atrolactic Acid

Objective: To identify the most effective lipase for the enantioselective esterification of racemic atrolactic acid.

Materials:

  • Racemic atrolactic acid

  • A selection of lipases (e.g., Pseudomonas cepacia lipase, Candida antarctica lipase B immobilized)

  • Anhydrous organic solvent (e.g., toluene)

  • Acyl donor (e.g., vinyl acetate)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Thermostated shaker

  • Analytical balance

  • Micropipettes

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • To a series of 4 mL glass vials, add 10 mg of racemic atrolactic acid.

  • To each vial, add 20 mg of a different immobilized lipase (or an equivalent amount of free lipase).

  • Add 1 mL of anhydrous toluene and 50 mg of activated molecular sieves to each vial.

  • Add 2 equivalents of vinyl acetate relative to the atrolactic acid.

  • Seal the vials and place them in a thermostated shaker at 40°C and 200 rpm.

  • Take aliquots at regular intervals (e.g., 4, 8, 12, 24 hours).

  • To quench the reaction, filter the aliquot to remove the enzyme.

  • Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining atrolactic acid (ees) and the formed ester (eep).

Protocol 2: Preparative Scale Kinetic Resolution of Racemic Atrolactic Acid

Objective: To produce this compound in high enantiomeric excess on a preparative scale using the optimal lipase identified in the screening protocol.

Materials:

  • Racemic atrolactic acid (e.g., 1.0 g)

  • Optimal immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435, 200 mg)

  • Anhydrous toluene (20 mL)

  • Vinyl acetate (2 equivalents)

  • Activated molecular sieves (1 g)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL round-bottom flask, add racemic atrolactic acid (1.0 g), anhydrous toluene (20 mL), and activated molecular sieves (1 g).

  • Add the immobilized lipase (200 mg) and vinyl acetate (2 equivalents).

  • Stir the reaction mixture at 40°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. Aim for approximately 50% conversion.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue contains the ester of (R)-atrolactic acid and unreacted this compound.

  • To separate the acid from the ester, dissolve the residue in ethyl acetate (50 mL) and extract with a 5% sodium bicarbonate solution (3 x 20 mL).

  • The aqueous layers contain the sodium salt of this compound. Combine the aqueous layers and acidify to pH 2 with 1 M HCl.

  • Extract the this compound with ethyl acetate (3 x 30 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched this compound.

  • The original organic layer contains the ester of (R)-atrolactic acid, which can be purified by silica gel column chromatography. The ester can then be hydrolyzed to obtain (R)-atrolactic acid if desired.

  • Determine the enantiomeric excess of the purified this compound by chiral HPLC.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic resolution of atrolactic acid based on typical lipase performance with structurally similar α-hydroxy acids.

Table 1: Screening of Lipases for the Kinetic Resolution of Atrolactic Acid

EntryLipaseTime (h)Conversion (%)ee of this compound (%)ee of (R)-Atrolactyl Ester (%)Enantiomeric Ratio (E)
1Pseudomonas cepacia Lipase2448>9996>200
2Candida antarctica Lipase B1250>99>99>200
3Rhizomucor miehei Lipase48458592~30
4Porcine Pancreas Lipase48306075~10

Table 2: Effect of Solvent on the Kinetic Resolution using Candida antarctica Lipase B

EntrySolventTime for ~50% Conversion (h)ee of this compound (%)Enantiomeric Ratio (E)
1Toluene12>99>200
2Hexane16>99>200
3Acetonitrile4880~20
4Tetrahydrofuran (THF)3690~50

Visualization of Experimental Workflow and Logic

Enzymatic_Resolution_Workflow racemate Racemic Atrolactic Acid reaction Enzymatic Esterification (Kinetic Resolution) racemate->reaction reagents Lipase (e.g., CALB) Vinyl Acetate Anhydrous Solvent reagents->reaction separation Separation (Filtration & Extraction) reaction->separation ~50% Conversion s_acid This compound (enantioenriched) separation->s_acid r_ester (R)-Atrolactyl Ester (enantioenriched) separation->r_ester analysis Chiral HPLC Analysis (ee determination) s_acid->analysis r_ester->analysis

Caption: Workflow for the enzymatic kinetic resolution of atrolactic acid.

Lipase_Screening_Logic start Start: Racemic Atrolactic Acid lipase_a Test Lipase A start->lipase_a lipase_b Test Lipase B start->lipase_b lipase_c Test Lipase C start->lipase_c analyze_a Analyze Conversion & ee lipase_a->analyze_a analyze_b Analyze Conversion & ee lipase_b->analyze_b analyze_c Analyze Conversion & ee lipase_c->analyze_c compare Compare E-values and Reaction Times analyze_a->compare analyze_b->compare analyze_c->compare select Select Optimal Lipase compare->select

Caption: Logical workflow for lipase screening to identify the optimal biocatalyst.

References

(S)-Atrolactic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Atrolactic acid , a readily available chiral α-hydroxy acid, has emerged as a valuable building block and chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to introduce chirality and control the stereochemical outcome of reactions, making it a crucial tool for the synthesis of enantiomerically pure pharmaceuticals and other complex bioactive molecules. This application note provides an overview of the use of this compound in diastereoselective aldol and alkylation reactions, complete with detailed experimental protocols and quantitative data. Furthermore, it explores the biological significance of molecules synthesized using this chiral synthon, with a focus on microtubule-stabilizing anticancer agents.

Diastereoselective Aldol Reactions

This compound can be converted into chiral amides or esters that serve as effective chiral auxiliaries in diastereoselective aldol reactions. The steric hindrance provided by the phenyl group and the coordinating ability of the hydroxyl and carbonyl groups of the atrolactic acid moiety guide the approach of the enolate and the aldehyde, leading to the preferential formation of one diastereomer.

A representative example is the reaction of an this compound-derived N-acyloxazolidinone with an aldehyde. The reaction typically proceeds with high diastereoselectivity, affording the corresponding syn-aldol adduct.

Table 1: Diastereoselective Aldol Reaction of an this compound Derived Auxiliary

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Propanal>95:585
2Isobutyraldehyde>98:282
3Benzaldehyde>99:178
Experimental Protocol: Diastereoselective Aldol Reaction with Propanal

Materials:

  • (S)-4-benzyl-3-((S)-2-hydroxy-2-phenylpropanoyl)oxazolidin-2-one (1.0 equiv)

  • Dibutylboron triflate (DBBT) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Propanal (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the this compound-derived N-acyloxazolidinone in anhydrous DCM is cooled to -78 °C under an argon atmosphere.

  • Dibutylboron triflate is added dropwise, followed by the dropwise addition of triethylamine. The mixture is stirred at -78 °C for 30 minutes.

  • Propanal is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of methanol, followed by a buffer solution of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide at 0 °C.

  • The mixture is stirred vigorously for 1 hour, and the layers are separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, saturated aqueous sodium sulfite, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Diastereoselective Alkylation Reactions

The enolates generated from this compound amides can undergo highly diastereoselective alkylation reactions. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.

Table 2: Diastereoselective Alkylation of an this compound Amide Enolate

EntryElectrophileDiastereomeric RatioYield (%)
1Methyl iodide>97:392
2Benzyl bromide>99:188
3Allyl bromide>95:590
Experimental Protocol: Diastereoselective Alkylation with Methyl Iodide

Materials:

  • (S)-N-(2-hydroxy-2-phenylpropanoyl)pyrrolidine (1.0 equiv)

  • Lithium diisopropylamide (LDA) (2.2 equiv)

  • Methyl iodide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of the this compound amide in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the enolate.

  • Methyl iodide is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

Application in the Synthesis of Bioactive Molecules: Epothilones and Microtubule Stabilization

Chiral fragments synthesized using this compound as a building block are valuable intermediates in the total synthesis of complex natural products with important biological activities. A prominent example is the synthesis of epothilones, a class of potent anticancer agents.

Epothilones exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Microtubule Polymerization and Stabilization Pathway

microtubule_stabilization cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Tubulin_dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Microtubule (+ end) Polymerization->Microtubule Catastrophe Catastrophe (Depolymerization) Microtubule->Catastrophe Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization Catastrophe->Tubulin_dimers GDP-bound Tubulin Epothilones Epothilones (e.g., synthesized using This compound fragments) Epothilones->Microtubule Binds to β-tubulin Mitotic_arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_arrest Apoptosis Apoptosis (Cell Death) Mitotic_arrest->Apoptosis

Caption: Epothilone-induced microtubule stabilization pathway.

Epothilones bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells. The ability to synthesize chiral fragments of epothilones with high stereochemical control, facilitated by building blocks like this compound, is therefore of significant interest in the development of new anticancer therapies.

Experimental Workflow: Synthesis of a Chiral Fragment

workflow Start This compound Step1 Attach Chiral Auxiliary Start->Step1 Step2 Diastereoselective Reaction (Aldol or Alkylation) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 Cleavage of Auxiliary Step3->Step4 End Enantiomerically Pure Fragment Step4->End

Application Notes and Protocols for (S)-Atrolactic Acid as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atrolactic acid is a valuable chiral derivatizing agent (CDA) employed for the determination of enantiomeric purity and absolute configuration of chiral molecules, particularly amines and alcohols. The fundamental principle behind its use lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. These resulting diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The derivatization reaction involves the formation of an amide or ester linkage between the carboxylic acid group of this compound and the amino or hydroxyl group of the analyte, respectively. The presence of the chiral center in this compound introduces a second chiral center into the resulting derivative, thus creating diastereomers.

Mechanism of Chiral Recognition

The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the chiral derivatizing agent and the enantiomers of the analyte. The differing spatial arrangements of the substituents around the chiral centers of the resulting diastereomers lead to distinct intermolecular interactions. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1][2] In NMR spectroscopy, these differential interactions result in variations in the chemical shifts of specific protons, allowing for the quantification of each diastereomer. In chromatography, the differences in interaction with the stationary phase lead to different retention times, enabling their separation.

Diagram of Derivatization and Analysis Workflow

G cluster_synthesis Activation of this compound cluster_derivatization Derivatization of Chiral Analyte cluster_analysis Analysis of Diastereomers S_Atrolactic_Acid This compound Thionyl_Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) S_Atrolactic_Acid->Thionyl_Chloride Reaction S_Atrolactyl_Chloride (S)-Atrolactyl Chloride Thionyl_Chloride->S_Atrolactyl_Chloride Activation Racemic_Analyte Racemic Analyte (e.g., Amine or Alcohol) S_Atrolactyl_Chloride->Racemic_Analyte Reaction Diastereomers Diastereomeric Mixture (Amides or Esters) Racemic_Analyte->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR HPLC HPLC Diastereomers->HPLC Data_Analysis Data Analysis (Enantiomeric Excess) NMR->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for chiral analysis using this compound.

Experimental Protocols

Activation of this compound: Synthesis of (S)-Atrolactyl Chloride

For this compound to readily react with amines and alcohols, it must first be converted to a more reactive acyl chloride derivative, (S)-atrolactyl chloride. This can be achieved using reagents such as thionyl chloride or oxalyl chloride.

Protocol 1: Synthesis of (S)-Atrolactyl Chloride using Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) or toluene

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in an excess of thionyl chloride (e.g., 5-10 equivalents). Alternatively, a dry, inert solvent like dichloromethane or toluene can be used.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the mixture.

  • Equip the flask with a reflux condenser fitted with a drying tube containing calcium chloride or silica gel to protect the reaction from atmospheric moisture.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., sodium hydroxide solution) to neutralize the acidic vapors.

  • The resulting crude (S)-atrolactyl chloride is a pale yellow oil or solid and is typically used in the next step without further purification. Due to its reactivity with moisture, it should be used immediately or stored under an inert atmosphere.

Protocol 2: Synthesis of (S)-Atrolactyl Chloride using Oxalyl Chloride

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dry dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dry dichloromethane in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution.

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF) (1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude (S)-atrolactyl chloride can be used directly for the subsequent derivatization step.

Derivatization of Chiral Alcohols

Protocol 3: Esterification of a Chiral Alcohol with (S)-Atrolactyl Chloride

Materials:

  • Chiral alcohol

  • (S)-Atrolactyl chloride

  • Dry pyridine or triethylamine (Et₃N)

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography (optional)

Procedure:

  • Dissolve the chiral alcohol (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a dry solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of (S)-atrolactyl chloride (1.1 equivalents) in the same dry solvent to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diastereomeric ester mixture can be purified by silica gel column chromatography if necessary, although for direct analysis by HPLC or NMR, purification may not be required.

Derivatization of Chiral Amines

Protocol 4: Amidation of a Chiral Amine with (S)-Atrolactyl Chloride

Materials:

  • Chiral primary or secondary amine

  • (S)-Atrolactyl chloride

  • Dry triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Dry dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the chiral amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of (S)-atrolactyl chloride (1.1 equivalents) in dry DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting diastereomeric amide mixture is often clean enough for direct NMR or HPLC analysis.

Analytical Methods

NMR Spectroscopy for Enantiomeric Excess (ee) Determination

The diastereomers formed by derivatization with this compound will exhibit different chemical shifts in their ¹H NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original analyte can be determined. Protons close to the newly formed stereocenter are most likely to show observable chemical shift differences (Δδ).

General NMR Analysis Protocol:

  • Dissolve the crude or purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

  • Carefully integrate these two signals.

  • Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Visualization of NMR Analysis Logic

G Diastereomers Diastereomeric Mixture NMR_Spectrum ¹H NMR Spectrum Diastereomers->NMR_Spectrum Signal_1 Signal of Diastereomer 1 NMR_Spectrum->Signal_1 Signal_2 Signal of Diastereomer 2 NMR_Spectrum->Signal_2 Integration Integration of Signals Signal_1->Integration Signal_2->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Logic for ee determination by NMR spectroscopy.

HPLC for Diastereomer Separation

Reversed-phase or normal-phase HPLC can be used to separate the diastereomeric derivatives. The choice of the column and mobile phase will depend on the polarity of the derivatives.

General HPLC Method Development:

  • Column: A standard achiral C18 column is often suitable for reversed-phase separation of atrolactic acid derivatives. For normal-phase, a silica or cyano-propyl column can be used.

  • Mobile Phase (Reversed-Phase): A mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Mobile Phase (Normal-Phase): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like isopropanol or ethanol.

  • Detection: UV detection is commonly used, as the phenyl group in atrolactic acid provides a chromophore. The detection wavelength is typically around 210-220 nm.

Quantitative Data

The following tables provide examples of quantitative data for the separation of chiral compounds derivatized with chiral acids. While specific data for this compound is not extensively published in a consolidated format, the principles and expected outcomes are similar to other well-known chiral derivatizing agents. The data presented here for propranolol is based on direct chiral separation, which provides a reference for the resolution values achievable in chiral chromatography.[3][4][5]

Table 1: HPLC Separation of Propranolol Enantiomers (Direct Method Reference)

AnalyteChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
PropranololChiralpak® IAn-heptane/ethanol/diethylamine (80/20/0.1)1.75[3]
Propranololα-Burke 2®dichloromethane:methanol (90:10 v/v) + 12 mM ammonium acetate>1.5[4][5]

Conclusion

This compound is a versatile and effective chiral derivatizing agent for the analysis of chiral amines and alcohols. The formation of diastereomers allows for straightforward determination of enantiomeric excess using common analytical techniques like NMR and HPLC. The protocols provided herein offer a starting point for the synthesis of the activated derivatizing agent and the derivatization of target analytes. Method optimization will likely be necessary for specific applications to achieve optimal separation and quantification.

References

Application Note: Enantiomeric Separation of Atrolactic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrolactic acid, a chiral carboxylic acid, is a significant molecule in pharmaceutical and chemical synthesis. Its enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for quality control and regulatory purposes. This application note provides a detailed protocol for the enantiomeric separation of atrolactic acid using High-Performance Liquid Chromatography (HPLC). The methods described herein utilize various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from different HPLC methods for the enantiomeric separation of related chiral acids, providing a strong basis for atrolactic acid method development.

Table 1: Chiral HPLC Separation of Lactic Acid Enantiomers using Macrocyclic Antibiotic-Based CSPs

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)Selectivity (α)Reference
Ristocetin AAcetonitrile/0.03M Ammonium Acetate (85:15, v/v)1.025DAD (210 nm)1.71.10[1][2]
TeicoplaninAcetonitrile/0.03M Ammonium Acetate (85:15, v/v)1.025DAD (210 nm)1.9-[1][2]
Chirobiotic TAG17% H₂O, 83% EtOH with 0.12% HOAc & 0.30% TEA0.225MS/MS--[3][4]

Table 2: Chiral HPLC Separation using Polysaccharide-Based and Other CSPs

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)Selectivity (α)Reference
Chiralpak® AD-3Lactic Acid DerivativesHeptane/Isopropanol (9:1, v/v)1.025UV (235 nm)Baseline-[5]
Chiralpak® IA2-Nitrobenzyl Lactaten-Hexane/2-Propanol0.5Room Temp.DAD (254 nm)3.571.13[3]
(R,R)-Whelk-O2Lactic Acid Derivativesn-Hexane/2-Propanol0.5Room Temp.DAD (210 nm)--[3]

Table 3: Chiral Separation using a Chiral Mobile Phase Additive

Stationary PhaseChiral AdditiveMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
YMC-Pack ODS-A C1825 mmol/L SBE-β-CD0.1M Phosphate Buffer (pH 2.68)/Acetonitrile (90:10, v/v)0.630UV (220 nm)[6]

Experimental Protocols

Below are detailed methodologies for key experiments. These protocols are based on established methods for similar chiral acids and can be adapted for atrolactic acid.

Protocol 1: Direct Enantioseparation using a Macrocyclic Antibiotic-Based CSP (Reversed-Phase)

This protocol is adapted from methods developed for lactic acid, which is structurally similar to atrolactic acid.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) or Ristocetin A-based CSP, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 0.03 M Ammonium Acetate buffer (85:15, v/v).[1] The mobile phase composition can be adjusted to optimize separation.[7]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 25 °C.[1][2]

    • Detection: DAD or UV detector at 210 nm.[1][2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic atrolactic acid in the mobile phase at a concentration of 1 mg/mL.

    • Prepare standards of the individual enantiomers, if available, at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard and the individual enantiomer standards.

    • Identify the peaks corresponding to each enantiomer based on the retention times of the individual standards.

    • Calculate the resolution (Rs) and selectivity (α) to evaluate the separation performance.

Protocol 2: Direct Enantioseparation using a Polysaccharide-Based CSP (Normal-Phase)

This method is based on the separation of derivatized lactic acid and is suitable for compounds soluble in non-polar solvents.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a DAD or UV detector.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm.[3]

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting ratio is 90:10 (v/v).[3] The ratio can be optimized to improve resolution.

    • Flow Rate: 0.5 mL/min.[3]

    • Column Temperature: Room Temperature.

    • Detection: DAD or UV detector. The wavelength should be optimized for atrolactic acid (e.g., 210-230 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the atrolactic acid sample in the mobile phase. If solubility is an issue, a small amount of a stronger solvent like ethanol can be used, but the final composition should be close to the mobile phase.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Optimize the mobile phase composition (n-Hexane/2-Propanol ratio) to achieve baseline separation.

Visualizations

Experimental Workflow for HPLC Enantiomeric Separation

The following diagram illustrates the general workflow for developing and running an HPLC method for the enantiomeric separation of atrolactic acid.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification and Resolution Calculation Integration->Quantification Report Reporting Quantification->Report Method_Development Start Method Development Start CSP_Selection Select Chiral Stationary Phase (e.g., Macrocyclic, Polysaccharide) Start->CSP_Selection MobilePhase_Mode Select Mobile Phase Mode (Reversed vs. Normal) CSP_Selection->MobilePhase_Mode Optimize_Composition Optimize Mobile Phase Composition (% Organic, pH, Additives) MobilePhase_Mode->Optimize_Composition Optimize_Conditions Optimize Physical Conditions (Flow Rate, Temperature) Optimize_Composition->Optimize_Conditions Validation Method Validation Optimize_Conditions->Validation

References

Application Notes and Protocols for Determining the Enantionmeric Excess of (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atrolactic acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry of this compound is critical to its function and efficacy. Therefore, the accurate determination of its enantiomeric excess (ee) is a crucial step in quality control, process development, and regulatory compliance. This document provides detailed application notes and protocols for determining the enantiomeric excess of this compound using several established analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Enantioseparation using a Chiral Mobile Phase Additive

This protocol is based on the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral mobile phase additive with a standard reversed-phase column.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., YMC-Pack ODS-A C18, 250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • This compound standard

    • Racemic atrolactic acid

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Phosphate buffer components (e.g., sodium phosphate monobasic, phosphoric acid)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: 0.1 mol/L phosphate buffer (pH 2.68) containing 25 mmol/L SBE-β-CD and acetonitrile in a 90:10 (v/v) ratio.

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound and racemic atrolactic acid in the mobile phase.

    • Prepare the sample solution of atrolactic acid with unknown enantiomeric excess in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the standard injections.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Results: Under these conditions, baseline separation of the atrolactic acid enantiomers can be achieved, with a resolution of approximately 1.68. The retention times are expected to be around 26.65 min and 28.28 min.

Alternative Chiral Stationary Phases (CSPs): For direct chiral separations, various CSPs are commercially available and can be effective for acidic compounds like atrolactic acid. These include polysaccharide-based columns (e.g., Chiralpak® AD-3) and macrocyclic antibiotic-based columns (e.g., CHIROBIOTIC® R). Method development would be required to optimize the mobile phase and other chromatographic conditions for these columns.

Chiral Gas Chromatography (GC)

Chiral GC is another excellent technique for separating enantiomers. For non-volatile compounds like atrolactic acid, derivatization is typically required to increase their volatility and improve chromatographic performance.

Protocol: Derivatization followed by Chiral GC-MS Analysis

This protocol involves the derivatization of atrolactic acid to form diastereomeric esters, which can then be separated on a standard achiral GC column.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • A suitable capillary column (e.g., DB-5ms).

  • Reagents:

    • This compound standard

    • Racemic atrolactic acid

    • Chiral derivatizing agent (e.g., L-menthol)

    • Acetyl chloride or another esterification catalyst

    • Anhydrous solvent (e.g., toluene)

    • Extraction solvent (e.g., diethyl ether)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Derivatization Procedure:

    • In a dry reaction vial, dissolve a known amount of the atrolactic acid sample in anhydrous toluene.

    • Add an excess of L-menthol and a catalytic amount of acetyl chloride.

    • Heat the mixture under reflux for a specified time to ensure complete esterification.

    • After cooling, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the diastereomeric esters with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.

    • Reconstitute the residue in a known volume of a suitable solvent for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 280°C

  • Procedure:

    • Optimize the GC temperature program to achieve baseline separation of the two diastereomeric ester peaks.

    • Inject the derivatized standards and samples.

    • Identify the peaks corresponding to the diastereomers formed from the (S) and (R) enantiomers of atrolactic acid.

    • Calculate the enantiomeric excess based on the peak areas of the two diastereomers.

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer.

Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent

Tetraaza macrocyclic chiral solvating agents (TAMCSAs) have been shown to be effective for the chiral discrimination of α-hydroxy acids.[1]

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Standard 5 mm NMR tubes.

  • Reagents:

    • This compound sample

    • Racemic atrolactic acid

    • Chiral Solvating Agent (CSA), e.g., a suitable tetraaza macrocyclic compound.

    • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Procedure:

    • In an NMR tube, dissolve a precise amount of the atrolactic acid sample in approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add an equimolar amount of the chiral solvating agent.

    • Gently mix the sample to ensure complex formation.

    • Acquire another ¹H NMR spectrum.

    • Observe the splitting of a characteristic proton signal of atrolactic acid (e.g., the α-methyl or α-hydroxyl proton) into two distinct signals, corresponding to the two diastereomeric complexes.

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess from the integration values (Int): ee (%) = [ (Int(S) - Int(R)) / (Int(S) + Int(R)) ] x 100

Polarimetry

Polarimetry is a classical technique for determining enantiomeric excess. It measures the rotation of plane-polarized light by a chiral compound in solution. The observed rotation is directly proportional to the concentration of the chiral substance and its specific rotation.

Protocol: Measurement of Optical Rotation

  • Instrumentation:

    • Polarimeter with a sodium D-line lamp (589 nm).

    • Polarimeter cell of a known path length (e.g., 1 dm).

  • Reagents:

    • This compound sample

    • A suitable solvent in which the sample is soluble (e.g., ethanol, chloroform).

  • Procedure:

    • Accurately prepare a solution of the atrolactic acid sample of known concentration (c, in g/mL) in the chosen solvent.

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α_obs) of the sample.

    • Calculate the specific rotation of the sample using the formula: [α]_sample = α_obs / (l x c) where l is the path length in decimeters.

    • The enantiomeric excess is then calculated by comparing the specific rotation of the sample to the specific rotation of the pure (S)-enantiomer ([α]_max): ee (%) = ( [α]_sample / [α]_max ) x 100

Note: The specific rotation of enantiomerically pure this compound ([α]_max) must be known. This value should be obtained from a reliable source or determined experimentally using a certified reference standard. The specific rotation for (S)-(+)-Atrolactic acid has been reported as +39.1° (c=1, ethanol).

Data Presentation: Comparison of Methods

ParameterChiral HPLCChiral GCNMR SpectroscopyPolarimetry
Principle Differential interaction with a chiral stationary or mobile phaseSeparation of diastereomeric derivativesFormation of diastereomeric complexes with a chiral solvating agentMeasurement of the rotation of plane-polarized light
Sample Prep Simple dissolutionDerivatization requiredSimple dissolution with CSA additionPrecise dissolution
Sensitivity HighHighModerateLow
Accuracy HighHighHighModerate (dependent on purity)
Speed ModerateModerate to SlowFastFast
LOD/LOQ Low (µg/mL range)Low (µg/mL range)Higher than chromatographyHigh
Linearity Wide rangeWide rangeGood over a moderate rangeGood over a moderate range
Resolution Baseline separation achievableBaseline separation of derivativesDepends on CSA and analyteNot applicable
Key Advantage Direct analysis, high resolutionHigh efficiency and sensitivityRapid analysis, no separation neededSimple and fast
Key Limitation Cost of chiral columnsDerivatization can be complexLower sensitivity, requires pure CSALow sensitivity, requires pure sample

Visualization of Experimental Workflows

Chiral HPLC Workflow

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (with CMPA) equilibrate_column Equilibrate C18 Column prep_mobile_phase->equilibrate_column prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate_column->inject_sample hplc_separation HPLC Separation inject_sample->hplc_separation detection UV Detection (220 nm) hplc_separation->detection data_analysis Data Analysis (Calculate ee) detection->data_analysis

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral GC Workflow

GC_Workflow derivatization Derivatization (e.g., with L-menthol) extraction Extraction of Diastereomers derivatization->extraction gc_injection Inject into GC extraction->gc_injection gc_separation GC Separation (Achiral Column) gc_injection->gc_separation detection FID or MS Detection gc_separation->detection data_analysis Data Analysis (Calculate ee) detection->data_analysis

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR Spectroscopy Workflow

NMR_Workflow prep_sample Dissolve Sample in CDCl3 add_csa Add Chiral Solvating Agent prep_sample->add_csa nmr_acquisition Acquire 1H NMR Spectrum add_csa->nmr_acquisition data_analysis Integrate Signals & Calculate ee nmr_acquisition->data_analysis

Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.

Polarimetry Workflow

Polarimetry_Workflow prep_solution Prepare Solution of Known Concentration measure_rotation Measure Optical Rotation prep_solution->measure_rotation calculate_ee Calculate Enantiomeric Excess measure_rotation->calculate_ee

Caption: Workflow for enantiomeric excess determination by Polarimetry.

References

Applications of (S)-Atrolactic Acid in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Atrolactic acid , a valuable chiral building block, plays a significant role in pharmaceutical research and development. Its primary application lies in the separation of racemic mixtures of amines and other basic compounds through the formation of diastereomeric salts. This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure active pharmaceutical ingredients (APIs). Furthermore, this compound and its derivatives serve as versatile synthons in the asymmetric synthesis of complex chiral molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research, aimed at researchers, scientists, and drug development professionals.

Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

This compound is an effective resolving agent for a wide array of racemic primary and secondary amines, which are common structural motifs in many pharmaceutical compounds. The principle of this method relies on the differential solubility of the diastereomeric salts formed between the chiral acid and the individual enantiomers of the racemic amine.

General Workflow for Diastereomeric Resolution:

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery Racemic Amine\n((R/S)-Amine) Racemic Amine ((R/S)-Amine) Diastereomeric Salt Mixture\n((R)-Amine-(S)-Acid + (S)-Amine-(S)-Acid) Diastereomeric Salt Mixture ((R)-Amine-(S)-Acid + (S)-Amine-(S)-Acid) Racemic Amine\n((R/S)-Amine)->Diastereomeric Salt Mixture\n((R)-Amine-(S)-Acid + (S)-Amine-(S)-Acid) + this compound in suitable solvent Diastereomeric Salt Mixture Diastereomeric Salt Mixture Less Soluble Diastereomer\n(e.g., (R)-Amine-(S)-Acid) Less Soluble Diastereomer (e.g., (R)-Amine-(S)-Acid) Diastereomeric Salt Mixture->Less Soluble Diastereomer\n(e.g., (R)-Amine-(S)-Acid) Crystallization More Soluble Diastereomer\n(e.g., (S)-Amine-(S)-Acid)\nin filtrate More Soluble Diastereomer (e.g., (S)-Amine-(S)-Acid) in filtrate Less Soluble Diastereomer Less Soluble Diastereomer Enantiopure Amine\n((R)-Amine) Enantiopure Amine ((R)-Amine) Less Soluble Diastereomer->Enantiopure Amine\n((R)-Amine) Basification This compound\n(Recovered) This compound (Recovered) Less Soluble Diastereomer->this compound\n(Recovered) Acidification of aqueous layer G cluster_0 Auxiliary Attachment cluster_1 Stereoselective Reduction cluster_2 Functional Group Transformation cluster_3 Auxiliary Cleavage & Final Product S-Atrolactic Acid S-Atrolactic Acid Chiral Ester Chiral Ester S-Atrolactic Acid->Chiral Ester + Achiral Bromoacetyl Halide Diastereomerically Enriched Alcohol Diastereomerically Enriched Alcohol Chiral Ester->Diastereomerically Enriched Alcohol Ketone Reduction (e.g., NaBH4) Chiral Azide Chiral Azide Diastereomerically Enriched Alcohol->Chiral Azide 1. Mesylation 2. Azide Displacement (SN2) Chiral β-Amino Alcohol Chiral β-Amino Alcohol Chiral Azide->Chiral β-Amino Alcohol 1. Azide Reduction (e.g., H2/Pd-C) 2. Hydrolysis Recovered S-Atrolactic Acid Recovered S-Atrolactic Acid

Application of (S)-Atrolactic Acid in Biodegradable Polymer Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: An extensive search of scientific literature and public databases was conducted to provide detailed Application Notes and Protocols on the use of (S)-Atrolactic acid in the synthesis of biodegradable polymers. The search queries included "this compound biodegradable polymer synthesis protocols," "poly(atrolactic acid) synthesis," "ring-opening polymerization of atrolactic acid derivatives," and other related terms.

Despite these comprehensive efforts, no specific information, experimental protocols, or quantitative data were found regarding the synthesis of biodegradable polymers using this compound. The scientific literature readily available through these searches does not appear to contain studies on the polymerization of this compound for this purpose.

This compound, also known as (2S)-2-hydroxy-2-phenylpropanoic acid, is a chiral alpha-hydroxy acid similar in core structure to lactic acid, but with a phenyl group in place of the methyl group. While its structure suggests the theoretical possibility of forming polyester linkages analogous to polylactic acid (PLA), it appears this is not a common or documented area of research in the field of biodegradable polymers.

Therefore, to fulfill the user's request for a detailed example of Application Notes and Protocols for a structurally related and highly relevant biodegradable polymer, the following sections will focus on the synthesis of Polylactic Acid (PLA) from (S)-Lactic Acid ((L)-Lactic Acid). This information is provided as a comprehensive illustration of the type of documentation requested and may serve as a valuable reference for researchers in the field of biodegradable polymers.

Application Notes and Protocols: Synthesis of Biodegradable Polylactic Acid (PLA)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Polylactic Acid (PLA) Synthesis

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources such as corn starch or sugarcane.[1] It is one of the most widely used biodegradable polymers in biomedical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[2][3] PLA is typically synthesized through two main routes: the direct condensation polymerization of lactic acid and the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[4][5] The ROP method is generally preferred for obtaining high molecular weight PLA, which is crucial for many applications.[6] The properties of PLA, such as its degradation rate and mechanical strength, can be tailored by controlling the stereochemistry of the lactic acid monomer (L-lactic acid, D-lactic acid, or a racemic mixture) and the resulting polymer's crystallinity.[1]

Data Presentation: Synthesis and Properties of PLA

The following tables summarize quantitative data related to the synthesis and properties of PLA, compiled from various sources.

Table 1: Comparison of PLA Synthesis Methods

Synthesis MethodTypical Molecular Weight (Mw)AdvantagesDisadvantagesReference
Direct Condensation< 30,000 g/mol Simpler process, no need for lactide synthesis.Difficult to remove water, results in low molecular weight.[5]
Ring-Opening Polymerization (ROP)> 100,000 g/mol High molecular weight achievable, controlled polymerization.Requires synthesis and purification of lactide monomer.[2][6]

Table 2: Thermal and Mechanical Properties of PLA

PropertyValueConditions/NotesReference
Glass Transition Temperature (Tg)55 - 65 °CDependent on stereochemistry and crystallinity.[2]
Melting Temperature (Tm)150 - 180 °CFor semi-crystalline PLLA.[2]
Tensile Strength50 - 70 MPaVaries with molecular weight and processing.
Young's Modulus2.7 - 3.5 GPa
Elongation at Break2 - 6 %

Table 3: Parameters for Ring-Opening Polymerization of L-Lactide

ParameterTypical Value/RangeEffect on PolymerizationReference
Monomer to Catalyst Ratio1000:1 to 20,000:1Affects molecular weight and polymerization rate.[7]
Reaction Temperature130 - 185 °CHigher temperatures increase reaction rate but can lead to side reactions.[7]
CatalystStannous Octoate (Sn(Oct)₂)Commonly used, efficient initiator.[2]
Reaction Time2 - 24 hoursDetermines monomer conversion and molecular weight.
Experimental Protocols

This protocol describes the synthesis of the cyclic dimer L-lactide, the precursor for high molecular weight PLA via ROP.

Materials:

  • L-Lactic Acid (85-90% aqueous solution)

  • Stannous Octoate (Sn(Oct)₂)

  • Toluene (or other suitable solvent for azeotropic distillation)

  • Vacuum distillation setup

  • Recrystallization solvent (e.g., ethyl acetate)

Procedure:

  • Dehydration of L-Lactic Acid:

    • Place the L-lactic acid solution in a round-bottom flask equipped with a distillation apparatus.

    • Heat the solution under reduced pressure to remove water. The temperature should be gradually increased to around 130-150 °C.

  • Oligomerization:

    • Once the water is removed, add a catalytic amount of Stannous Octoate (e.g., 0.05 mol%).

    • Increase the temperature to 180-200 °C under vacuum (e.g., <50 mmHg) for 2-4 hours to form low molecular weight PLA prepolymer.

  • Depolymerization to Lactide:

    • Increase the temperature to 220-240 °C under high vacuum (<5 mmHg).

    • The PLA prepolymer will depolymerize to form the cyclic dimer, lactide, which is volatile under these conditions.

    • Collect the crude lactide as a distillate.

  • Purification of L-Lactide:

    • Dissolve the crude lactide in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified L-lactide crystals by filtration and dry under vacuum.

This protocol details the synthesis of high molecular weight Poly(L-lactic acid) (PLLA) from purified L-lactide.

Materials:

  • Purified L-Lactide

  • Stannous Octoate (Sn(Oct)₂) solution in dry toluene

  • Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)

  • Dry solvent (e.g., toluene, optional for solution polymerization)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Reactor Setup:

    • Thoroughly dry all glassware in an oven at >100 °C and assemble under a nitrogen atmosphere.

    • Add the desired amount of purified L-lactide to the reaction vessel.

  • Initiation of Polymerization (Melt Polymerization):

    • Heat the vessel to melt the L-lactide (m.p. ~97 °C). A typical reaction temperature is between 130 °C and 185 °C.

    • Once the lactide is molten and at the desired reaction temperature, add the calculated amount of Stannous Octoate catalyst solution via syringe. The monomer-to-catalyst ratio will determine the final molecular weight.

  • Polymerization:

    • Stir the reaction mixture under a nitrogen atmosphere for the desired reaction time (e.g., 2-24 hours). The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Purification of PLLA:

    • Cool the reactor to room temperature. The resulting polymer will be a solid.

    • Dissolve the solid PLLA in a suitable solvent, such as chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

    • Collect the purified PLLA by filtration and dry under vacuum at a temperature below its glass transition temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

PLA_Synthesis_Pathway cluster_monomer Monomer Source cluster_synthesis Polymer Synthesis Routes Renewable Resources Renewable Resources Lactic Acid Lactic Acid Renewable Resources->Lactic Acid Fermentation Lactide Lactide Lactic Acid->Lactide Dimerization PLA PLA Lactic Acid->PLA Direct Condensation Lactide->PLA Ring-Opening Polymerization (ROP)

Caption: Overview of the main synthesis routes for Polylactic Acid (PLA).

ROP_Workflow A 1. Dry Glassware & Purge with N₂ B 2. Add Purified L-Lactide A->B C 3. Heat to Melt (130-185°C) B->C D 4. Add Sn(Oct)₂ Catalyst C->D E 5. Polymerize under N₂ (2-24h) D->E F 6. Cool to Room Temperature E->F G 7. Dissolve in Chloroform F->G H 8. Precipitate in Methanol G->H I 9. Filter and Dry PLLA H->I

Caption: Step-by-step workflow for the synthesis of PLLA via ROP.

References

Application Note & Protocol: Derivatization of Alcohols with (S)-Atrolactic Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (ee) is a critical aspect of chiral synthesis and drug development. One common and effective method for determining the ee of chiral alcohols is through derivatization with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers can then be distinguished and quantified using nuclear magnetic resonance (NMR) spectroscopy.[2] (S)-Atrolactic acid is an effective CDA for this purpose due to its chirality and the presence of a phenyl group which can induce significant chemical shift differences in the ¹H NMR spectra of the resulting diastereomeric esters. This application note provides a detailed protocol for the derivatization of a chiral alcohol with this compound and the subsequent analysis by ¹H NMR to determine its enantiomeric excess.

The underlying principle of this method is the conversion of a mixture of enantiomeric alcohols, (R)-alcohol and (S)-alcohol, into a mixture of diastereomeric esters by reaction with an enantiomerically pure CDA, in this case, this compound. The resulting diastereomers, (S,R)-ester and (S,S)-ester, possess different physical and spectral properties, allowing for their differentiation and quantification.

Experimental Protocol

This protocol details the esterification of a chiral alcohol with this compound using a carbodiimide coupling agent, which is a common method for forming esters under mild conditions.

Materials:

  • This compound (≥99% ee)

  • Chiral alcohol sample (of unknown enantiomeric excess)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M with respect to the alcohol.

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. DMAP acts as a catalyst for the esterification.

  • Addition of Coupling Agent:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the stirred reaction mixture. The slow addition is important to control the reaction exotherm.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting alcohol.

  • Work-up:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will have formed. Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the DCU precipitate.

    • Wash the filtrate sequentially in a separatory funnel with:

      • 1 M HCl to remove any unreacted DMAP.

      • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[3]

      • Brine to remove residual water.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diastereomeric ester.

  • Purification (Optional):

    • If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the diastereomeric esters.

  • NMR Analysis:

    • Prepare an NMR sample by dissolving a small amount of the purified (or crude) diastereomeric ester in deuterated chloroform (CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify distinct signals corresponding to each diastereomer. Protons close to the chiral centers are most likely to show different chemical shifts (δ). For atrolactic acid esters, the methine proton of the alcohol moiety or the methyl group of the atrolactic acid moiety are good candidates for observation.[2]

    • Integrate the non-overlapping signals corresponding to each diastereomer. The ratio of the integrals is directly proportional to the ratio of the diastereomers, and thus the ratio of the enantiomers in the original alcohol sample.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

    • Where Integral_major and Integral_minor are the integration values of the signals corresponding to the major and minor diastereomers, respectively.

Data Presentation

The following table presents hypothetical ¹H NMR data for the derivatization of a racemic and an enantioenriched sample of a generic chiral secondary alcohol (R/S-sec-Alcohol) with this compound. The diagnostic signals are assumed to be the methine proton of the alcohol moiety.

SampleDiastereomerChemical Shift (δ, ppm)IntegrationEnantiomeric Ratio (S:R)Calculated ee (%)
Racemic R/S-sec-Alcohol(S,S)-ester4.951.0050 : 500
(S,R)-ester4.901.00
Enantioenriched R/S-sec-Alcohol(S,S)-ester4.950.1515 : 8570
(S,R)-ester4.900.85

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis reactants Chiral Alcohol + this compound + DMAP in DCM add_dcc Add DCC at 0°C reactants->add_dcc 1. stir Stir at RT (4-12h) add_dcc->stir 2. filter_dcu Filter DCU stir->filter_dcu 3. Reaction Complete wash Wash with HCl, NaHCO3, Brine filter_dcu->wash 4. dry Dry over MgSO4 wash->dry 5. evaporate Evaporate Solvent dry->evaporate 6. nmr ¹H NMR Analysis evaporate->nmr 7. Obtain Crude Diastereomers calculate_ee Calculate ee nmr->calculate_ee 8.

Caption: Workflow for the derivatization of a chiral alcohol with this compound.

Logical Relationship for ee Determination

ee_determination cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis enantiomers Mixture of Enantiomers ((R)-Alcohol + (S)-Alcohol) derivatization Derivatization (Esterification) enantiomers->derivatization cda Enantiopure CDA (this compound) cda->derivatization diastereomers Mixture of Diastereomers ((S,R)-Ester + (S,S)-Ester) derivatization->diastereomers nmr_analysis ¹H NMR Spectroscopy diastereomers->nmr_analysis quantification Quantification of Diastereomer Ratio nmr_analysis->quantification ee_calculation Calculation of Enantiomeric Excess quantification->ee_calculation

Caption: Logical flow from enantiomers to enantiomeric excess determination.

References

Application Notes and Protocols for the Quantification of (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Atrolactic acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its enantiomeric purity is often critical to the efficacy and safety of the final product. Therefore, accurate and reliable analytical methods for the quantification of this compound are essential in research, development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on chiral separation techniques.

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like atrolactic acid. Chiral HPLC is particularly effective for the separation and quantification of its enantiomers.

Chiral HPLC with UV Detection

This method utilizes a chiral stationary phase (CSP) to separate the enantiomers of atrolactic acid, followed by UV detection.

1.1.1. Experimental Protocol

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration (e.g., 0.2 mg/mL).[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column Chirex 3126 (D-penicillamine) chiral column (250 mm × 4.6 mm, 5 µm)[2] or similar CSP
Mobile Phase 2 mmol·L⁻¹ copper sulfate solution - isopropyl alcohol (95:5)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection UV at 254 nm[2]
Injection Volume 5 µL[1]

1.1.2. Quantitative Data Summary

ParameterValue
Linearity Range 0.10 - 1.04 mg·mL⁻¹[2]
Correlation Coefficient (r) 0.9999[2]
Limit of Detection (LOD) 0.0944 µg·mL⁻¹ (L-lactic acid), 0.1246 µg·mL⁻¹ (D-lactic acid)[2]
Average Recovery 97.5% (L-lactic acid), 98.3% (D-lactic acid)[2]

Note: The data presented is for lactic acid enantiomers, which is structurally similar and serves as a good reference for atrolactic acid analysis.

1.1.3. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify this compound integrate->quantify end End quantify->end

Figure 1. HPLC analysis workflow for this compound.

Chiral HPLC with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.

1.2.1. Experimental Protocol

Sample Preparation (from Biological Matrix):

This protocol is a general guideline and may need optimization for specific matrices.

  • Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.[3]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., isotopically labeled atrolactic acid).

  • Protein Precipitation: Add ice-cold methanol (e.g., 400 µL) to precipitate proteins. Vortex vigorously.[3]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.[3]

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase.[3]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Astec CHIROBIOTIC® R chiral column or similar[4][5]
Mobile Phase Optimized based on the specific column and analyte, often a polar ionic mobile phase.[6]
Ionization Mode Negative Ion Electrospray (ESI-)[3]
MS Detection Multiple Reaction Monitoring (MRM)[3]

1.2.2. Quantitative Data Summary (Representative for Chiral Acids)

ParameterValue
Quantification Range 0.5 - 100 µM (D-lactic acid), 2 - 400 µM (L-lactic acid)[5]
Precision High precision is achievable with the use of an internal standard.

1.2.3. Sample Preparation Workflow

LCMS_SamplePrep_Workflow start Biological Sample aliquot Aliquot start->aliquot spike Spike with Internal Standard aliquot->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2. Sample preparation for LC-MS/MS analysis.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like atrolactic acid, derivatization is necessary to increase volatility.[7]

Chiral Derivatization GC-MS

This method involves derivatizing the atrolactic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral GC column.

2.1.1. Experimental Protocol

Sample Preparation and Derivatization:

  • Extraction: Extract atrolactic acid from the sample matrix using a suitable solvent.

  • Derivatization: React the dried extract with a chiral derivatizing agent (e.g., l-menthol and acetyl chloride).[8]

  • Quenching and Extraction: Quench the reaction and extract the resulting diastereomeric esters into an organic solvent (e.g., n-hexane).

  • Analysis: Inject the organic layer into the GC-MS.

GC-MS Conditions:

ParameterCondition
Column DB-5MS (60 m × 0.25 mm × 0.25 µm) or similar non-polar capillary column[9]
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min)[9]
Oven Temperature Program Start at 50°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min, ramp to 325°C at 5°C/min, and hold for 10 min.[9]
Injection Mode Split or splitless, depending on concentration
Ion Source Temperature 270°C[9]
MS Detection Full scan or Selected Ion Monitoring (SIM)

2.1.2. Quantitative Data Summary (for derivatized lactic acid)

ParameterValue
Correlation Coefficient (R²) > 0.99[8]
Recovery 88.17 - 102.30%[8]
Inter- and Intraday Precision (RSD) 4.23 - 17.26%[8]
Limit of Detection (LOD) 0.11 - 0.13 µM[8]

2.1.3. Logical Relationship of Chiral Derivatization

Chiral_Derivatization S_Atrolactic This compound Diastereomer_S Diastereomer 1 S_Atrolactic->Diastereomer_S + R_Atrolactic (R)-Atrolactic Acid Diastereomer_R Diastereomer 2 R_Atrolactic->Diastereomer_R + Chiral_Reagent Chiral Derivatizing Agent (e.g., l-menthol) Chiral_Reagent->Diastereomer_S Chiral_Reagent->Diastereomer_R

Figure 3. Chiral derivatization for GC-MS analysis.

Disclaimer: The provided protocols and quantitative data are based on existing literature for similar compounds and should be considered as a starting point. Method validation is crucial for ensuring accuracy and reliability for the specific application and matrix.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (s)-Atrolactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for obtaining enantiomerically pure this compound?

A1: The primary strategies for synthesizing this compound with high enantiopurity include:

  • Asymmetric Synthesis: This involves the direct formation of the (s)-enantiomer from a prochiral precursor. Key methods include the asymmetric hydrogenation of α-keto esters (like phenylglyoxylic acid esters) using chiral catalysts, or the Sharpless asymmetric dihydroxylation of a suitable alkene precursor, followed by oxidation.

  • Chiral Resolution: This approach starts with a racemic mixture of atrolactic acid. The enantiomers are separated by reacting the mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization. The desired (s)-enantiomer is then recovered from the separated salt.[1][2]

  • Kinetic Resolution: In this method, a racemic mixture is reacted with a chiral catalyst or enzyme that selectively transforms one enantiomer, allowing the other to be isolated in high enantiomeric excess. For example, enzymatic acylation can selectively acylate the (r)-enantiomer, leaving the desired this compound unreacted.[3]

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: Atrolactic acid, being an α-hydroxy acid, is prone to side reactions, especially at elevated temperatures. These can include dehydration to form α-methylstyrene or self-esterification to produce oligomers or polyesters.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, pH, and concentration of reactants can significantly impact the reaction outcome. Each synthetic method has its own optimal set of conditions that must be carefully controlled.[4]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as extractions and column chromatography.

Q3: My enantiomeric excess (e.e.) is lower than expected. How can I improve it?

A3: Achieving high enantiomeric excess is a critical aspect of this synthesis. Here are some ways to improve it:

  • Catalyst/Reagent Quality: The purity and activity of the chiral catalyst, ligand, or resolving agent are paramount. Degraded or impure reagents can lead to poor enantioselectivity.

  • Reaction Temperature: Temperature can significantly influence the stereoselectivity of a reaction. It is often necessary to run asymmetric reactions at low temperatures to enhance the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing enantioselectivity.

  • Slow Addition of Reagents: In many asymmetric reactions, slow addition of one of the reactants can help to maintain a low concentration of the achiral reagent, which can minimize background non-selective reactions.

Q4: What are the best methods for purifying the final this compound product?

A4: Purification of this compound typically involves:

  • Extraction: After quenching the reaction, an aqueous workup is usually performed. This compound can be extracted into an organic solvent from an acidified aqueous solution. Washing with a basic solution (e.g., sodium bicarbonate) can remove unreacted starting materials if they are acidic.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.

  • Column Chromatography: For high purity, silica gel chromatography can be employed. A polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically used.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an option, although care must be taken to avoid thermal decomposition.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Synthesis
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains). Inactive or insufficient catalyst.Use a fresh batch of catalyst and ensure the correct catalyst loading. For air-sensitive catalysts, use proper inert atmosphere techniques.
Suboptimal temperature.Gradually increase the reaction temperature while monitoring for side product formation. Some reactions require an initial low-temperature phase followed by warming.
Incorrect solvent.Ensure the solvent is anhydrous and of the appropriate polarity for the specific reaction.
Significant formation of side products. Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at 0 °C or even lower.
Presence of water or other impurities.Use anhydrous solvents and reagents. Purify starting materials if necessary.
Incorrect pH.For reactions sensitive to pH, ensure the reaction mixture is properly buffered.
Product is lost during workup. Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product is partially soluble in the aqueous phase.Perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers.
Issue 2: Poor Enantioselectivity
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (e.e.). Degraded or impure chiral ligand/catalyst.Use a freshly opened or purified chiral ligand/catalyst. Store chiral reagents under appropriate conditions (e.g., inert atmosphere, low temperature).
Reaction temperature is too high.Lowering the reaction temperature often increases enantioselectivity.
Incorrect solvent.The solvent can influence the chiral environment. Screen different solvents to find the optimal one for your specific catalyst system.
Racemization of the product.If the product is susceptible to racemization under the reaction or workup conditions (e.g., acidic or basic conditions), neutralize the reaction mixture promptly and perform the workup at a lower temperature.
Issue 3: Difficulties in Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with impurities during column chromatography. Inappropriate solvent system.Optimize the eluent system by trying different solvent ratios or by using a different combination of solvents. A shallow gradient elution can also improve separation.
Product oils out during crystallization. Solvent is too nonpolar.Try a more polar solvent or a mixture of solvents. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Decomposition on silica gel. Product is sensitive to the acidic nature of silica gel.Use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Enantioselective Reduction of Methyl Phenylglyoxylate

This protocol describes a general approach for the asymmetric hydrogenation of an α-keto ester to the corresponding α-hydroxy ester, which can then be hydrolyzed to this compound.

Materials:

  • Methyl phenylglyoxylate

  • Chiral Ruthenium or Rhodium catalyst (e.g., Ru(BINAP)Cl₂)

  • Hydrogen gas

  • Anhydrous methanol

  • Base (e.g., triethylamine)

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrogenation: In a high-pressure reactor, dissolve methyl phenylglyoxylate and the chiral ruthenium catalyst in anhydrous methanol.

  • Add a catalytic amount of a base like triethylamine.

  • Pressurize the reactor with hydrogen gas to the recommended pressure for the specific catalyst.

  • Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with dilute hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude methyl (s)-atrolactate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with hydrochloric acid to pH ~2.

  • Extract the this compound with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product.

Protocol 2: Chiral Resolution of Racemic Atrolactic Acid

This protocol outlines the separation of this compound from a racemic mixture using a chiral resolving agent.

Materials:

  • Racemic atrolactic acid

  • (S)-(-)-α-phenylethylamine (as the resolving agent)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Salt Formation: Dissolve the racemic atrolactic acid in methanol.

  • Add an equimolar amount of (S)-(-)-α-phenylethylamine to the solution.

  • Allow the mixture to stand at room temperature. The diastereomeric salt of this compound with (S)-(-)-α-phenylethylamine should preferentially crystallize.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Liberation of this compound: Suspend the collected crystals in water and add aqueous sodium hydroxide solution to deprotonate the amine.

  • Extract the chiral amine with diethyl ether. The aqueous layer now contains the sodium salt of this compound.

  • Purification: Acidify the aqueous layer with hydrochloric acid to pH ~2.

  • Extract the this compound with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain enantiomerically enriched this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Typical Yield (%) Typical e.e. (%) Advantages Disadvantages
Asymmetric Hydrogenation 70-95>95High yield and enantioselectivity, catalytic use of chiral material.Requires specialized high-pressure equipment, catalyst can be expensive.
Chiral Resolution <50 (per enantiomer)>98High enantiopurity can be achieved, technically simpler than asymmetric synthesis.Theoretical maximum yield is 50%, requires stoichiometric amounts of resolving agent.
Kinetic Resolution <50 (for the desired enantiomer)>95Can achieve high enantiopurity, often uses readily available enzymes.Theoretical maximum yield is 50%, requires separation of product from unreacted starting material.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (e.g., Phenylglyoxylic acid ester or Racemic Atrolactic acid) reaction Enantioselective Reaction (Asymmetric Hydrogenation or Resolution) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Extraction quench->extraction purification Purification (Crystallization or Chromatography) extraction->purification analysis Purity & Enantiomeric Excess Analysis (NMR, HPLC) purification->analysis end_product This compound analysis->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes yes_side Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->yes_side side_products->yes_side Yes no_side Check Workup/Purification for Product Loss side_products->no_side No

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Chiral Separation of Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of atrolactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the enantioseparation of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of atrolactic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the atrolactic acid enantiomers. What are the likely causes and how can I fix this?

A: Lack of resolution is a common challenge in chiral chromatography. Here are the primary factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Atrolactic acid, being an acidic compound with a phenyl ring, requires a CSP that can engage in multiple types of interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance).

    • Solution: If you are using a standard achiral column (like a C18) without a chiral additive, you will not achieve separation. You must use a chiral column or a chiral mobile phase additive. For initial screening, polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) are versatile starting points.[1]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences the interaction between the analyte and the CSP.

    • Solution: Systematically optimize your mobile phase. For normal phase chromatography (common with polysaccharide CSPs), vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol).

  • Mobile Phase Additives: For acidic compounds like atrolactic acid, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to improve peak shape and enhance chiral recognition.

    • Solution: In normal phase, add a small percentage (typically 0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid.[1] For reversed-phase, ensure the pH of the aqueous buffer is controlled and is typically 1-2 pH units away from the pKa of atrolactic acid to maintain it in a single ionic form.[1]

  • Temperature: Column temperature can affect the kinetics and thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Lowering the temperature often, but not always, improves resolution by enhancing the stability of the transient diastereomeric complexes.

Issue 2: Peak Tailing

Q: My atrolactic acid peaks are showing significant tailing. What could be causing this and how can I improve the peak shape?

A: Peak tailing can compromise resolution and quantification. The common causes for acidic compounds like atrolactic acid include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the column can interact with the carboxylic acid group of atrolactic acid, leading to tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress the ionization of the silanol groups and the atrolactic acid.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks. On cyclodextrin-based stationary phases, overloading is characteristically indicated by a tailing peak.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.

    • Solution: Wash the column according to the manufacturer's instructions. For immobilized polysaccharide CSPs, stronger solvents like THF or DMF may be used for cleaning.[1] If the problem persists, the column may need to be replaced.

Issue 3: Irreproducible Retention Times and Resolution

Q: I am observing a drift in retention times and inconsistent resolution between runs. What should I check?

A: Lack of reproducibility can be frustrating. Here are some potential culprits:

  • Column Equilibration: Chiral columns, especially those used with mobile phase additives, may require longer equilibration times than standard achiral columns.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • "Memory Effect" of Additives: Chiral stationary phases can "remember" previous mobile phase additives, which can affect subsequent analyses. This is particularly relevant when switching between methods using different additives (e.g., from a basic to an acidic modifier).

    • Solution: Dedicate a column to a specific method or implement a rigorous washing procedure when changing mobile phase systems. For immobilized columns, flushing with a strong solvent can help "reset" the stationary phase.

  • Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral column for atrolactic acid?

A1: There is no single "best" column, as the optimal choice depends on the specific analytical requirements (e.g., speed, resolution, compatibility with detection methods). However, good starting points for atrolactic acid include:

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralpak® IA): These are very versatile and widely used for a broad range of compounds, including acidic ones. They are typically used in normal phase mode with an acidic additive.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic™ T, Chirobiotic™ R): These columns are well-suited for the separation of acidic compounds in reversed-phase or polar ionic modes.

  • Cyclodextrin-based Chiral Mobile Phase Additives: Using a standard C18 column with a chiral selector like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in the mobile phase is a cost-effective alternative to purchasing a dedicated chiral column.

Q2: Can I use a mass spectrometer (MS) with my chiral separation method for atrolactic acid?

A2: Yes, but care must be taken with the mobile phase composition. For LC-MS compatibility, it is essential to use volatile mobile phase additives.

  • Recommended: Use volatile acids like formic acid or acetic acid, and volatile buffers like ammonium formate or ammonium acetate.

  • Avoid: Non-volatile buffers like phosphate buffers will contaminate the MS ion source.

Q3: How do I determine the elution order of the (R)- and (S)-enantiomers of atrolactic acid?

A3: The elution order is dependent on the specific CSP and mobile phase used and cannot be predicted with certainty. To determine the elution order, you must inject a standard of a single, known enantiomer (e.g., pure (R)-atrolactic acid) and compare its retention time to the peaks in the racemic mixture.

Q4: My resolution is good, but the analysis time is too long. How can I speed up the separation without sacrificing resolution?

A4: To reduce the analysis time, you can try the following, but be aware that each change may require re-optimization:

  • Increase the flow rate: This will decrease the retention time, but may also reduce resolution.

  • Increase the strength of the mobile phase: In normal phase, increase the percentage of the polar modifier. In reversed-phase, increase the percentage of the organic modifier. This will reduce retention times but may also decrease selectivity.

  • Use a shorter column or a column with smaller particles: This can provide faster separations with good efficiency, but may lead to higher backpressure.

  • Increase the column temperature: This will decrease the viscosity of the mobile phase, allowing for higher flow rates at the same pressure, and can also affect selectivity.

Quantitative Data Summary

The following table summarizes chromatographic parameters for the chiral separation of atrolactic acid and the structurally similar lactic acid using different methods. This data can be used to compare the performance of various approaches.

AnalyteMethodChiral SelectorColumnMobile Phasek1'k2'αRsReference
Atrolactic Acid HPLC (CMPA)Sulfobutyl ether-β-cyclodextrinYMC-Pack ODS-A C18 (250 x 4.6 mm, 5 µm)90:10 (v/v) 0.1 M Phosphate buffer (pH 2.68) with 25 mM SBE-β-CD : Acetonitrile---1.68
Lactic AcidHPLC (CSP)TeicoplaninChirobiotic™ TAcetonitrile/0.03 M Ammonium acetate (85:15, v/v)1.251.701.361.9
Lactic AcidHPLC (CSP)RistocetinChirobiotic™ RAcetonitrile/0.03 M Ammonium acetate (85:15, v/v)1.541.981.291.7
  • k1', k2' : Retention factors for the first and second eluting enantiomers.

  • α : Selectivity factor (k2'/k1'). A value greater than 1 indicates separation.

  • Rs : Resolution factor. A value ≥ 1.5 indicates baseline separation.

  • CMPA : Chiral Mobile Phase Additive.

  • CSP : Chiral Stationary Phase.

Experimental Protocols

Protocol 1: Chiral Separation of Atrolactic Acid using a Chiral Mobile Phase Additive

This protocol details the enantioseparation of atrolactic acid on a standard reversed-phase column using a chiral mobile phase additive.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • YMC-Pack ODS-A C18 column (250 mm x 4.6 mm, 5 µm).

  • Racemic atrolactic acid standard.

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Potassium dihydrogen phosphate (KH2PO4).

  • Phosphoric acid.

  • HPLC-grade acetonitrile and water.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 0.1 M phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water. Adjust the pH to 2.68 with phosphoric acid. Add SBE-β-CD to a final concentration of 25 mM. The final mobile phase is a 90:10 (v/v) mixture of the aqueous buffer and acetonitrile. Filter and degas the mobile phase before use.

  • Sample Solution: Prepare a stock solution of racemic atrolactic acid in the mobile phase at a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Column: YMC-Pack ODS-A C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 90:10 (v/v) 0.1 M Phosphate buffer (pH 2.68) containing 25 mM SBE-β-CD : Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram for a sufficient time to allow both enantiomers to elute. The expected retention times are approximately 26.7 and 28.3 minutes.

  • Calculate the resolution (Rs) between the two enantiomeric peaks.

Protocol 2: General Method for Chiral Separation of Atrolactic Acid on a Polysaccharide-Based CSP (e.g., Chiralpak® AD-H)

This protocol provides a general starting point for developing a chiral separation method for atrolactic acid using a polysaccharide-based column in normal phase mode.

1. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm).

  • Racemic atrolactic acid standard.

  • HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

2. Preparation of Solutions:

  • Mobile Phase: A common starting mobile phase is a mixture of n-hexane and IPA. A typical starting ratio is 90:10 (v/v) n-hexane:IPA. Add 0.1% (v/v) TFA to the mobile phase. Filter and degas before use.

  • Sample Solution: Dissolve racemic atrolactic acid in the mobile phase to a concentration of about 1 mg/mL.

3. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:IPA with 0.1% TFA (start with 90:10 v/v and optimize).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength for atrolactic acid (e.g., 220 nm or 254 nm).

  • Injection Volume: 5-10 µL.

4. Procedure and Optimization:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject the sample.

  • If resolution is poor, adjust the mobile phase composition. Decrease the percentage of IPA to increase retention and potentially improve resolution. Conversely, if retention is too long, increase the IPA percentage.

  • The concentration of the acidic additive (TFA) can also be optimized (e.g., between 0.05% and 0.2%).

Visualizations

Troubleshooting_Workflow Start Poor or No Resolution CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MP Is the Mobile Phase composition optimal? CSP->MP Yes sub_csp Select a suitable CSP (e.g., Polysaccharide or Macrocyclic Glycopeptide) CSP->sub_csp No Additive Is a mobile phase additive needed? MP->Additive Yes sub_mp Vary organic modifier ratio (Normal or Reversed Phase) MP->sub_mp No Temp Is the column temperature optimized? Additive->Temp Yes sub_additive Add 0.1% acidic modifier (e.g., TFA for NP) or adjust buffer pH (for RP) Additive->sub_additive No End Resolution Achieved Temp->End Yes sub_temp Screen different temperatures (e.g., 15°C, 25°C, 40°C) Temp->sub_temp No sub_csp->MP sub_mp->Additive sub_additive->Temp sub_temp->End

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Peak_Tailing_Workflow Start Peak Tailing Observed Secondary_Interactions Are there secondary interactions with the stationary phase? Start->Secondary_Interactions Overload Is the column overloaded? Secondary_Interactions->Overload No sub_secondary Add acidic modifier (e.g., 0.1% TFA) to suppress silanol interactions Secondary_Interactions->sub_secondary Yes Contamination Is the column contaminated or old? Overload->Contamination No sub_overload Reduce sample concentration or injection volume Overload->sub_overload Yes End Symmetrical Peaks Contamination->End No sub_contamination Wash column according to manufacturer's instructions. Replace if necessary. Contamination->sub_contamination Yes sub_secondary->Overload sub_overload->Contamination sub_contamination->End

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Preventing Racemization of (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to providing troubleshooting guidance and answers to frequently asked questions regarding the prevention of racemization of (S)-Atrolactic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R forms), known as a racemate. This is a significant concern in drug development and chemical synthesis because enantiomers of a chiral molecule often exhibit different pharmacological activities. For this compound, maintaining its stereochemical integrity is crucial to ensure the desired therapeutic effect and avoid potential side effects from the unwanted (R)-enantiomer.

Q2: What are the primary causes of racemization of this compound during reactions?

A2: The primary cause of racemization in α-hydroxy acids like atrolactic acid is the formation of a planar, achiral enolate intermediate under basic conditions. The proton at the α-carbon (the carbon bearing the hydroxyl and carboxyl groups) is acidic and can be abstracted by a base. The resulting enolate is flat, and subsequent reprotonation can occur from either face of the planar structure with equal probability, leading to a mixture of both (S) and (R) enantiomers. Elevated temperatures and prolonged reaction times can also contribute to racemization by providing the necessary energy to overcome the activation barrier for enolization.[1] Acid-catalyzed racemization is also possible but is generally slower than the base-catalyzed pathway for α-hydroxy acids.[1]

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: The following conditions are known to promote racemization:

  • Strong Bases: The use of strong, non-hindered bases (e.g., sodium hydroxide, potassium carbonate) can readily deprotonate the α-carbon, leading to enolization and racemization.

  • High Temperatures: Increased thermal energy can accelerate the rate of enolization and subsequent racemization.

  • Prolonged Reaction Times: Even under mildly basic or acidic conditions, extended reaction times can lead to significant racemization.

  • Certain Solvents: Polar, protic solvents can facilitate proton transfer and may contribute to racemization.

Q4: How can I minimize racemization during the esterification of this compound?

A4: To minimize racemization during esterification, consider the following strategies:

  • Use Mild Coupling Reagents: Employ coupling reagents known to suppress racemization, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid under milder conditions, reducing the risk of enolization.

  • Utilize Hindered Bases: If a base is necessary, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Its bulkiness makes it less likely to abstract the α-proton.

  • Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of racemization.

  • Consider Stereospecific Reactions: For esterification, the Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol stereocenter, can be a valuable tool for achieving high stereochemical purity, although it involves different reagents (triphenylphosphine and an azodicarboxylate like DEAD or DIAD).[2][3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) in the product after esterification. Use of strong bases (e.g., NaOH, K₂CO₃) for deprotonation or as a catalyst.Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).
High reaction temperature.Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress closely to avoid unnecessarily long reaction times.
Use of a harsh coupling reagent.Employ a milder coupling reagent system, such as DCC/HOBt or HATU, which are known to minimize racemization in sensitive substrates.
Racemization observed even under mild conditions. Prolonged reaction time.Optimize the reaction conditions to shorten the reaction time. Monitor the reaction progress by TLC or HPLC.
Inappropriate solvent choice.Use a non-polar, aprotic solvent if the reaction chemistry allows.
Difficulty in achieving high enantiomeric purity in the final product. The chosen reaction inherently promotes racemization.Consider alternative synthetic routes that are known to be stereospecific or stereoselective. For example, for ester synthesis, the Mitsunobu reaction could be an option.[2][3][4][5]

Experimental Protocols

Protocol 1: Esterification of this compound using DCC/HOBt (to minimize racemization)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA) (optional, if a salt of the acid is used)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alcohol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the purified ester using chiral HPLC or GC analysis.

Protocol 2: Chiral Analysis of Atrolactic Acid Esters by GC-MS after Derivatization

To determine the enantiomeric purity of the product, derivatization to a diastereomer followed by GC-MS analysis is a common method.

Materials:

  • Atrolactic acid ester sample

  • Chiral derivatizing agent (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride))

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable chiral column

Procedure:

  • Dissolve a small amount of the atrolactic acid ester in anhydrous DCM in a vial.

  • Add an excess of anhydrous pyridine.

  • Add the chiral derivatizing agent (e.g., Mosher's acid chloride) dropwise at 0 °C.

  • Allow the reaction to proceed at room temperature for a few hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a small amount of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate.

  • Analyze the resulting diastereomeric mixture by GC-MS. The two diastereomers should have different retention times, and the ratio of their peak areas will correspond to the enantiomeric ratio of the original atrolactic acid ester.[6][7][8]

Visualizations

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Racemization of this compound start Racemization Detected (Loss of Enantiomeric Excess) check_base Was a strong base used? start->check_base check_temp Was the reaction run at high temperature? check_base->check_temp No sol_base Use a hindered base (e.g., DIPEA) check_base->sol_base Yes check_reagent Was a harsh coupling reagent used? check_temp->check_reagent No sol_temp Lower reaction temperature (e.g., 0°C to RT) check_temp->sol_temp Yes check_time Was the reaction time prolonged? check_reagent->check_time No sol_reagent Use a mild coupling reagent (e.g., DCC/HOBt, HATU) check_reagent->sol_reagent Yes sol_time Optimize and shorten reaction time check_time->sol_time Yes sol_alt_route Consider alternative stereospecific routes (e.g., Mitsunobu reaction) check_time->sol_alt_route No

Caption: A flowchart for troubleshooting racemization issues.

Racemization Mechanism of this compound

G Base-Catalyzed Racemization of this compound cluster_0 Deprotonation cluster_1 Reprotonation s_atrolactic This compound (Chiral) enolate Planar Enolate Intermediate (Achiral) s_atrolactic->enolate + Base - H-Base⁺ racemic_mixture Racemic Mixture (S)- and (R)-Atrolactic Acid enolate->racemic_mixture + H-Base⁺ - Base

Caption: Mechanism of base-catalyzed racemization.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-Atrolactic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (S)-atrolactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its analysis?

A1: this compound, like many organic acids, has low volatility and high polarity due to its carboxylic acid and hydroxyl groups. These properties make it challenging to analyze directly using gas chromatography (GC) as it can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet. Derivatization chemically modifies these functional groups, increasing the molecule's volatility and thermal stability, making it amenable to GC analysis. For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore to enhance detection by UV or fluorescence detectors.

Q2: What are the most common derivatization methods for this compound for GC analysis?

A2: The most prevalent methods for derivatizing this compound for GC analysis are:

  • Silylation: This method replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][3]

  • Esterification (Alkylation): This converts the carboxylic acid group into a more volatile ester. This can be achieved using reagents like diazomethane to form a methyl ester or by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃).[4]

  • Chiral Derivatization: To separate the (S) and (R) enantiomers of atrolactic acid on a non-chiral GC column, a chiral derivatizing agent is used. This converts the enantiomers into diastereomers, which have different physical properties and can be separated chromatographically. A common chiral derivatizing agent for this purpose is (-)-menthol.[5]

Q3: How do I choose the right derivatization reagent for my application?

A3: The choice of reagent depends on your analytical goals:

  • For general quantification without chiral separation: Silylation with BSTFA or MSTFA is a robust and common choice. These reagents react with both the carboxylic acid and hydroxyl groups, leading to a single, sharp peak in the chromatogram.

  • For chiral separation on an achiral column: Use a chiral derivatizing agent like (-)-menthol to form diastereomeric esters. This is a powerful technique for determining enantiomeric purity.

  • When using a chiral GC column: A simpler derivatization like methylation with diazomethane or silylation can be used, as the chiral stationary phase of the column will be responsible for the separation of the enantiomers.

Q4: Can I derivatize the hydroxyl and carboxylic acid groups simultaneously?

A4: Yes, silylating agents like BSTFA and MSTFA are highly effective for the simultaneous derivatization of both hydroxyl and carboxylic acid functional groups.[1][2] This is a significant advantage as it is a single-step reaction that produces a single derivative, simplifying the resulting chromatogram.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptom: You observe the peak for underivatized this compound or partially derivatized intermediates in your chromatogram, leading to inaccurate quantification.

Potential Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. Store derivatizing agents under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Silylating reagents are particularly sensitive to hydrolysis.
Insufficient Reagent Use a sufficient excess of the derivatizing reagent. A molar ratio of at least 2:1 of the silylating agent to active hydrogens is recommended.
Suboptimal Reaction Temperature Optimize the reaction temperature. For silylation with BSTFA/MSTFA, heating at 60-80°C is common.[6] For esterification with (-)-menthol, higher temperatures may be required.[7] Always refer to a specific protocol for the recommended temperature.
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points until the peak area of the derivatized product no longer increases. Silylation reactions are often complete within 30-60 minutes.[6]
Sample Matrix Effects The sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization.
Issue 2: Poor Chromatographic Peak Shape (Tailing Peaks)

Symptom: The chromatographic peaks for your derivatized this compound are asymmetrical with a "tail," which can affect integration and resolution.

Potential Cause Troubleshooting Step
Active Sites in the GC System Un-derivatized analyte can interact with active sites (silanol groups) in the GC inlet liner or on the column. Ensure derivatization is complete. Use an inert liner and consider using an ultra-inert GC column.[8] Conditioning the column at a high temperature can also help passivate active sites.
Column Contamination Contaminants from the sample or previous injections can cause peak tailing. Bake out the column at its maximum recommended temperature. If tailing persists, trim a small portion (10-20 cm) from the front of the column.[6]
Improper Column Installation Ensure the column is installed correctly in both the inlet and detector, with the correct insertion depth. An improper installation can create dead volume, leading to peak tailing.[9]
Solvent and Stationary Phase Mismatch A mismatch in polarity between the injection solvent and the GC column's stationary phase can cause peak distortion. Ensure the solvent is compatible with your column.[10]
Issue 3: Suspected Racemization

Symptom: When analyzing a pure enantiomer of atrolactic acid after chiral derivatization, you observe a peak for the other enantiomer, suggesting that racemization has occurred.

Potential Cause Troubleshooting Step
Harsh Reaction Conditions High temperatures or the use of strong acid or base catalysts during derivatization can sometimes lead to racemization at the chiral center.
Unstable Derivatives The formed diastereomers might be unstable under the analytical conditions.
Strategy If racemization is suspected, try using milder derivatization conditions (e.g., lower temperature, shorter reaction time). Alternatively, consider a different derivatization method that is known to proceed without racemization. Analysis of a racemic standard is crucial to confirm the retention times of both diastereomers.

Data Presentation

The following table provides an illustrative comparison of common derivatization methods for the analysis of lactic acid, a structurally similar compound to atrolactic acid. This data can serve as a starting point for method development for this compound.

Table 1: Comparison of Derivatization Methods for Lactic Acid Analysis

Derivatization MethodReagent(s)Typical ConditionsLOD (in cell culture media)RecoveryReference
EsterificationEthyl ChloroformateRoom Temperature0.67 µmol/L99.6-106%[11]
Chiral Derivatization(-)-Menthol, Acetyl ChlorideNot Specified0.11 µM (for L-lactic acid in plasma)88.17-102.30%
SilylationBSTFA + 1% TMCS60-80°C, 30-60 minNot specified82-111% (for fatty acids)[6][12]

Note: LOD (Limit of Detection) and Recovery values can be highly matrix-dependent.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound for general quantification.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous Hexane or Ethyl Acetate (for dilution)

  • Heating block or oven

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place the dried this compound sample (typically 1-10 mg) into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen gas.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 45 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample to the desired final concentration for GC-MS analysis with anhydrous hexane or ethyl acetate.

  • Analysis: Transfer the derivatized sample to a GC vial with an insert and inject it into the GC-MS system.

Protocol 2: Chiral Derivatization of this compound with (-)-Menthol for Enantiomeric Separation

This protocol is for the formation of diastereomeric esters of this compound to determine enantiomeric purity on an achiral GC column.

Materials:

  • This compound standard or dried sample extract

  • (-)-Menthol

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Heating block or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification: In a clean, dry reaction vial, dissolve the this compound sample in anhydrous DCM. Add an excess of (-)-menthol (e.g., 1.5 equivalents) and a catalytic amount of acetyl chloride.

  • Reaction: Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or a pilot GC run.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Dissolve the resulting diastereomeric ester residue in a suitable solvent (e.g., hexane) and analyze by GC-MS on a standard non-chiral column.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Dry Sample Completely start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA or (-)-Menthol) dry->add_reagent Anhydrous Conditions react Incubate at Optimal Temperature and Time add_reagent->react dilute Cool and Dilute react->dilute Reaction Complete inject Inject into GC-MS dilute->inject analyze Data Acquisition and Analysis inject->analyze

Caption: General experimental workflow for the derivatization and analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues start Poor Analytical Result peak_tailing Peak Tailing? start->peak_tailing incomplete_rxn Incomplete Derivatization? start->incomplete_rxn check_activity Check for Active Sites (Inlet, Column) peak_tailing->check_activity Yes check_contamination Check for Contamination check_activity->check_contamination check_installation Check Column Installation check_contamination->check_installation check_moisture Check for Moisture incomplete_rxn->check_moisture Yes check_reagent Check Reagent Amount check_moisture->check_reagent check_conditions Optimize Temp/Time check_reagent->check_conditions

Caption: A logical troubleshooting workflow for common issues in this compound derivatization and GC analysis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (s)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of (s)-Atrolactic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical and Gaussian. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant tailing. This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and affect the overall reproducibility of the analysis.

Q2: What are the primary causes of peak tailing in the HPLC analysis of this compound?

A2: For an acidic compound like this compound, peak tailing is often attributed to a combination of chemical and physical factors within the HPLC system. These include:

  • Secondary Silanol Interactions: Unwanted interactions between the negatively charged carboxylate group of atrolactic acid and residual silanol groups on the silica-based column packing material.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of atrolactic acid (approximately 3.47), both the ionized and non-ionized forms of the acid will be present, leading to mixed-mode retention and peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to peak broadening and tailing.[1]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the flow path and cause peak distortion.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. This compound has a pKa of 3.467. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa. At a pH of approximately 2, the atrolactic acid will be fully protonated (non-ionized), minimizing secondary interactions with the stationary phase and promoting a single, well-defined retention mechanism.

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. For acidic analytes, it is highly recommended to use a modern, high-purity silica column that is "end-capped." End-capping is a chemical process that neutralizes many of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing. Columns with low silanol activity are specifically designed to improve the peak shape of polar and ionizable compounds.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.

Problem: The peak for this compound is showing significant tailing.

Below is a troubleshooting workflow to identify and address the potential causes of peak tailing.

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH ~1.5-2 units below pKa (3.47)? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.0-2.5 check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a high-purity, end-capped C18 column. check_column->change_column No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_system Check for extra-column volume and dead volume. check_overload->check_system No dilute_sample->check_system optimize_system Use shorter, narrower ID tubing. Check fittings and connections. check_system->optimize_system Yes check_buffer Is the buffer concentration adequate (e.g., 20-50 mM)? check_system->check_buffer No optimize_system->check_buffer adjust_buffer Increase buffer concentration. check_buffer->adjust_buffer No end Symmetrical Peak Achieved check_buffer->end Yes adjust_buffer->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of Atrolactic Acid, which can be used as a starting point for method development and troubleshooting.

Method 1: Reversed-Phase HPLC[2]
  • Column: Heritage MA, 4.6 x 150 mm, 5 µm, 100Å

  • Separation Modes: Reversed-phase, anion-exchange

  • Mobile Phase: 35% Acetonitrile with 50 mM Ammonium Formate, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 255 nm

  • Sample Concentration: 0.2 mg/mL

  • Injection Volume: 5 µL

Method 2: Reversed-Phase HPLC with Alternative Mobile Phase[2]
  • Column: Heritage MA, 4.6 x 150 mm

  • Separation Modes: Reversed-phase and anion-exchange

  • Mobile Phase: 20% Acetonitrile with 100 mM Ammonium Formate, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 255 nm

  • Sample Concentration: 0.3 mg/mL

  • Injection Volume: 1 µL

Sample Preparation

A general procedure for preparing samples for HPLC analysis is as follows:

  • Dissolution: Dissolve the this compound sample in a suitable solvent. Ideally, the sample solvent should be the same as the initial mobile phase to avoid peak distortion.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

  • Dilution: If column overload is suspected, dilute the sample to an appropriate concentration.

Data Presentation

The following table summarizes key HPLC parameters and their impact on the peak shape of acidic compounds like this compound.

ParameterRecommended Range/ValueRationale for Peak Shape Improvement
Mobile Phase pH 1.5 - 2.5 (below pKa of 3.47)Suppresses the ionization of the carboxylic acid group, minimizing secondary interactions.
Column Chemistry High-purity, end-capped C18Reduces the number of active silanol sites available for secondary interactions.
Buffer Concentration 20 - 50 mMMaintains a stable pH throughout the analysis and can help mask residual silanol activity.
Injection Volume < 5% of the column's void volumePrevents column overload, which can lead to peak distortion.
Tubing ID ≤ 0.125 mm (0.005 inches)Minimizes extra-column band broadening that contributes to peak tailing.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the chemical properties of this compound and the HPLC system parameters that influence peak shape.

G cluster_analyte Analyte Properties cluster_hplc HPLC System cluster_outcome Chromatographic Outcome Atrolactic_Acid This compound (pKa ~3.47) Mobile_Phase Mobile Phase (pH, Buffer) Atrolactic_Acid->Mobile_Phase Ionization State Column Stationary Phase (Silanol Groups) Atrolactic_Acid->Column Secondary Interactions Mobile_Phase->Column Suppresses Silanol Activity Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Controls Retention Column->Peak_Shape Influences Retention

References

Technical Support Center: Purification of High-Purity (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity (s)-Atrolactic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound from a racemic mixture?

A1: The most common and industrially significant method for resolving a racemic mixture of a chiral acid like atrolactic acid is diastereomeric salt crystallization.[1][2] This process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[3] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][4]

Q2: How does diastereomeric salt crystallization work?

A2: The principle relies on the different solubilities of the two diastereomeric salts formed.[1] When a racemic mixture of (R/S)-atrolactic acid is reacted with a pure chiral resolving agent, for example, an (R)-amine, two diastereomeric salts are formed: [(S)-acid · (R)-amine] and [(R)-acid · (R)-amine].[4] By carefully selecting a solvent in which one salt is significantly less soluble, that salt will preferentially crystallize out of the solution.[1] The crystallized salt can then be isolated by filtration, and the desired this compound enantiomer is recovered by acidification, which breaks the salt bond.[4][5]

Q3: What are common chiral resolving agents for acidic compounds like atrolactic acid?

A3: Chiral amines are typically used as resolving agents for chiral carboxylic acids.[2] Common examples include (R)-1-phenylethylamine, brucine, and (+)-cinchotoxine.[2] The selection of the resolving agent is crucial and often requires screening to find one that forms diastereomeric salts with a significant solubility difference.[6]

Q4: How is the purity of this compound assessed?

A4: The enantiomeric excess (e.e.), which measures the purity of a chiral substance, is commonly determined using chiral High-Performance Liquid Chromatography (HPLC).[7][8] This analytical technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[8][9] Optical rotation can also be used to determine the optical purity, which is equivalent to the enantiomeric excess.[10]

Q5: What does "enantiomeric excess (e.e.)" signify?

A5: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample.[10] It is defined as the percentage excess of one enantiomer over the other. For example, a sample containing 98% (S)-enantiomer and 2% (R)-enantiomer has an e.e. of 96% in favor of the S form. An e.e. of 100% indicates an enantiomerically pure sample, containing only one enantiomer.[10][11] A racemic mixture has an e.e. of 0%.[10]

Troubleshooting Guide

Issue 1: Low or No Crystal Formation After Adding Resolving Agent
Question Possible Cause(s) Suggested Solution(s)
Why are no crystals forming after cooling the solution? 1. Solution is too dilute (subsaturated). Too much solvent was used, preventing the less soluble diastereomeric salt from reaching its saturation point.[5]2. Poor solvent choice. The diastereomeric salts may be too soluble in the chosen solvent system.3. Incomplete salt formation. The acid-base reaction between atrolactic acid and the resolving agent may not have gone to completion.1. Concentrate the solution. Carefully evaporate a portion of the solvent under reduced pressure and allow the solution to cool again.2. Induce crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the desired diastereomeric salt.3. Use an anti-solvent. Slowly add a solvent in which the diastereomeric salt is known to be less soluble to induce precipitation.[12]4. Perform a solvent screen. Test a variety of solvents or solvent mixtures to find a system with optimal solubility characteristics.[5][6]
Issue 2: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Question Possible Cause(s) Suggested Solution(s)
Why is the purity of my crystallized product not improving with repeated recrystallizations? 1. Cooling rate was too fast. Rapid cooling can lead to the co-precipitation of both diastereomers, trapping the more soluble salt within the crystal lattice of the less soluble one.[5]2. Formation of a solid solution. The crystal lattice of the desired, less soluble salt may incorporate the more soluble diastereomer, making separation by simple recrystallization ineffective.[12]3. Eutectic composition. The initial ratio of diastereomers may be close to a eutectic point, where both crystallize simultaneously.4. Racemization. Partial racemization may have occurred during the synthesis or purification steps, particularly if harsh conditions (e.g., high heat) were used.[8]1. Slow down the cooling process. Insulate the flask or place it in a warm bath that is allowed to cool slowly to room temperature before further cooling in an ice bath.[5]2. Change the solvent system. Varying the solvent polarity or hydrogen bonding capacity can alter crystal packing and may break the solid solution.[12]3. Use a different resolving agent. A structurally different resolving agent will form diastereomers with different physical properties, potentially avoiding solid solution formation.[12]4. Perform a second recrystallization. A subsequent, careful recrystallization of the enriched material can further improve purity.[5]5. Analyze the mother liquor. Concentrate the mother liquor to obtain a second crop of crystals, which may be enriched in the other diastereomer.[5]
Issue 3: Product "Oils Out" Instead of Crystallizing
Question Possible Cause(s) Suggested Solution(s)
My diastereomeric salt is separating as a liquid phase. What should I do? 1. Excessively high supersaturation. The solution is too concentrated, causing the solute to separate as a liquid instead of forming an ordered crystal lattice.[12]2. Crystallization temperature is too high. The temperature of the solution may be above the melting point of the diastereomeric salt.3. Presence of impurities. Impurities from the starting material can inhibit proper crystal formation.1. Reduce supersaturation. Add a small amount of additional hot solvent until the oil dissolves, then cool slowly.[12]2. Lower the crystallization temperature. Ensure the solution is allowed to cool sufficiently.3. Use an anti-solvent. After dissolving the oil in a minimal amount of a good solvent, slowly add an anti-solvent to induce crystallization.[12]4. Purify the starting racemic atrolactic acid. Ensure the initial material is free of impurities before salt formation.[5]

Data Presentation

Table 1: Factors Influencing Diastereomeric Recrystallization Success
FactorParameterImpact on PurificationKey Considerations
Solvent System Polarity, Hydrogen Bonding CapacityAffects the absolute and relative solubilities of the diastereomeric salts. A good solvent will maximize the solubility difference.[6]A solvent screen is highly recommended.[6] Mixtures of solvents (e.g., ethanol/water, acetone/hexane) can be used to fine-tune solubility.
Resolving Agent Structure, BasicityDetermines the physical properties (solubility, crystal structure) of the resulting diastereomeric salts.The choice is often empirical. Chiral amines like 1-phenylethylamine are common for resolving chiral acids.[2]
Temperature & Cooling Rate Crystallization Kinetics & ThermodynamicsSlow cooling is critical to allow for selective crystallization of the less soluble diastereomer and prevent co-precipitation.[5][13]Insulate the flask to ensure a slow, gradual temperature drop.[5] The final yield can be maximized by cooling in an ice bath after slow cooling to room temperature.[5]
Stoichiometry Molar Ratio of Acid to BaseUsing a sub-stoichiometric amount (<1 equivalent) of the resolving agent can sometimes improve separation efficiency.[6]A 1:1 molar ratio is a common starting point for screening.[6]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Resolution of Atrolactic Acid

This protocol outlines a general method for the chiral resolution of racemic atrolactic acid using a chiral amine resolving agent (e.g., (R)-1-phenylethylamine).

1. Salt Formation: a. Dissolve the racemic atrolactic acid in a suitable solvent (e.g., ethanol, methanol, or acetone) in an Erlenmeyer flask. b. In a separate container, dissolve one molar equivalent of the enantiomerically pure chiral resolving agent in the same solvent. c. Slowly add the resolving agent solution to the atrolactic acid solution while stirring. d. Stir the combined solution at room temperature for 15-30 minutes to ensure complete formation of the diastereomeric salts.[5]

2. Recrystallization: a. Gently heat the solution while stirring until all the dissolved solids are brought back into solution. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.[5] b. Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. To promote slow cooling, the flask can be placed in an insulated container.[5] c. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized salt.[5]

3. Isolation and Purification: a. Collect the crystals via vacuum filtration using a Büchner funnel.[5] b. Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.[5] c. Allow the crystals to air-dry completely. A portion can be taken for purity analysis (see Protocol 2). d. (Optional) A second recrystallization can be performed on the collected crystals to further enhance the diastereomeric purity.

4. Recovery of this compound: a. Dissolve the purified diastereomeric salt in water. b. Acidify the aqueous solution by adding a strong acid (e.g., 2M HCl) until the pH is ~1-2. This will precipitate the free atrolactic acid.[5] c. Isolate the purified this compound by filtration or extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). d. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction for reuse.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

1. Sample Preparation: a. Accurately weigh a small amount of the purified this compound sample. b. Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). c. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® MA(+)).[7]

  • Mobile Phase: An aqueous solution of copper sulfate (e.g., 2 mM CuSO₄).[7]

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Column Temperature: Room temperature or as specified by the column manufacturer.

  • Detection: UV detector at a low wavelength (e.g., 210-220 nm).[14]

  • Injection Volume: 10-20 µL.

3. Data Analysis: a. Inject a standard of the racemic atrolactic acid to determine the retention times for the (R) and (S) enantiomers. b. Inject the purified sample. c. Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram. d. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Visualizations

G start Racemic (R/S)-Atrolactic Acid step1 Step 1: Salt Formation React with Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) start->step1 step2 Mixture of Diastereomeric Salts [(S)-Acid·(R)-Amine] + [(R)-Acid·(R)-Amine] step1->step2 step3 Step 2: Selective Crystallization Cool solution slowly step2->step3 step4 Filtration step3->step4 solid Solid: Enriched Diastereomeric Salt (Less Soluble) step4->solid Isolate Crystals liquid Liquid: Mother Liquor (Enriched in More Soluble Diastereomer) step4->liquid Collect Filtrate step5 Step 3: Acidification (e.g., add HCl) solid->step5 recycle Recover Resolving Agent liquid->recycle step6 Analysis (Chiral HPLC) Check Enantiomeric Excess (e.e.) step5->step6 final High-Purity this compound step6->final

Caption: Experimental workflow for the purification of this compound.

G start Problem: Low Diastereomeric Excess (d.e.) after Crystallization q1 Was the cooling rate slow and gradual? start->q1 sol1 Action: Recrystallize again. Ensure slow cooling by insulating the flask. q1->sol1 No q2 Does d.e. fail to improve with repeated recrystallization? q1->q2 Yes sol1->q2 q2->start No, d.e. improves cause1 Probable Cause: Solid Solution Formation q2->cause1 Yes sol2 Action 1: Perform a solvent screen to find a new system. cause1->sol2 sol3 Action 2: Use a different chiral resolving agent. cause1->sol3

Caption: Troubleshooting decision tree for low diastereomeric excess.

References

Technical Support Center: (S)-Atrolactic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and issues encountered during the synthesis of (S)-Atrolactic acid.

Troubleshooting Workflow

Before delving into specific issues, the following workflow provides a systematic approach to diagnosing and resolving common problems in this compound synthesis.

G cluster_start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions cluster_end start Start: Suboptimal this compound Synthesis Result low_yield Low Yield? start->low_yield low_ee Low Enantiomeric Excess (ee)? start->low_ee impurity Impurity Detected? start->impurity low_yield->low_ee No check_reaction Verify Reaction Conditions: - Temperature - Time - Atmosphere low_yield->check_reaction Yes low_ee->impurity No check_catalyst Evaluate Catalyst System: - Chiral Ligand Purity - Catalyst Loading - Catalyst Preparation low_ee->check_catalyst Yes analyze_byproducts Identify Byproducts: - NMR, LC-MS, GC-MS - Compare with known  side products impurity->analyze_byproducts Yes end Successful Synthesis impurity->end No check_reagents Assess Reagent Quality: - Starting Material Purity - Catalyst/Reducing Agent Activity - Solvent Anhydrous? check_reaction->check_reagents optimize Optimize Reaction Parameters check_reagents->optimize purify_reagents Purify/Replace Reagents check_reagents->purify_reagents refine_catalyst Refine Catalyst Protocol check_catalyst->refine_catalyst purification Implement Purification Strategy for Byproducts analyze_byproducts->purification optimize->end purify_reagents->end refine_catalyst->end purification->end

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Below is a guide to troubleshoot this issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for the specific catalyst and reducing agent being used.
Reagent Decomposition - Check Starting Material Purity: Impurities in phenylglyoxylic acid or its ester can interfere with the reaction. Recrystallize or purify the starting material if necessary. - Inert Atmosphere: The reaction may be sensitive to air or moisture. Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Inactivity - Verify Catalyst Loading: Ensure the correct catalytic amount is used. - Catalyst Preparation: If preparing the catalyst in situ, ensure the procedure is followed meticulously. - Use Fresh Catalyst: Catalysts can degrade over time. Use a fresh batch if possible.
Formation of Side Products - See Q3 for a detailed breakdown of potential side products and their mitigation.

Q2: The enantiomeric excess (ee) of my this compound is low. How can I improve the stereoselectivity?

A2: Achieving high enantioselectivity is a critical aspect of this synthesis. Low ee is often related to the chiral catalyst or reaction conditions.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst System - Chiral Ligand Purity: The enantiomeric purity of the chiral ligand is paramount. Use a ligand with the highest possible ee. - Catalyst:Ligand Ratio: Optimize the metal-to-ligand ratio for the catalytic system.
Racemization - Control Temperature: Higher temperatures can sometimes lead to racemization. Try running the reaction at a lower temperature. - pH Control: If applicable to your system, ensure the pH of the reaction medium is controlled, as acidic or basic conditions can sometimes promote racemization.
Incorrect Reaction Conditions - Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen different solvents to find the optimal one for your catalytic system. - Pressure (for Hydrogenation): In catalytic hydrogenation, the hydrogen pressure can influence the ee. Optimize this parameter.

Q3: I am observing unexpected impurities in my final product. What are the common side reactions?

A3: Several side reactions can lead to impurities. The following table summarizes the most common ones.

Side Product Likely Cause Mitigation Strategy
Phenylglyoxylic Acid (Starting Material) Incomplete reduction.Extend reaction time, increase catalyst loading, or use a more active reducing agent.
(R)-Atrolactic Acid Poor enantioselectivity of the catalyst or racemization.See Q2 for improving enantiomeric excess.
Mandelic Acid If starting from phenylglyoxylic acid, this can result from competitive reduction of the ketone without the methyl group present (if there's a demethylation side reaction, though less common) or if mandelic acid is an impurity in the starting material.Ensure the purity of the starting phenylglyoxylic acid.
Benzyl Alcohol & Benzaldehyde Decarboxylation of phenylglyoxylic acid to benzaldehyde, followed by reduction. This can occur under harsh thermal conditions.Maintain careful temperature control and avoid excessive heating.
Polyesters of Atrolactic Acid Self-esterification of the atrolactic acid product, often promoted by acidic conditions and heat during workup or purification.Neutralize the reaction mixture promptly during workup. Use mild purification techniques like flash chromatography at low temperatures.
Dehydration Products Elimination of water from atrolactic acid, potentially forming tropic acid or its isomers under strongly acidic or high-temperature conditions.Maintain neutral or near-neutral pH during workup and purification. Avoid high temperatures.

Reaction and Side Reaction Pathways

The following diagram illustrates the desired synthesis pathway for this compound and the potential side reactions that can occur.

G phenylglyoxylic Phenylglyoxylic Acid s_atrolactic This compound (Desired Product) phenylglyoxylic->s_atrolactic Asymmetric Reduction [Chiral Catalyst, H2] r_atrolactic (R)-Atrolactic Acid (Racemization) phenylglyoxylic->r_atrolactic Poor Enantioselectivity benzaldehyde Benzaldehyde phenylglyoxylic->benzaldehyde Decarboxylation (Heat) s_atrolactic->r_atrolactic polyester Polyester s_atrolactic->polyester Self-esterification (Acid, Heat) dehydration Dehydration Product s_atrolactic->dehydration Dehydration (Acid, Heat) benzyl_alcohol Benzyl Alcohol benzaldehyde->benzyl_alcohol

Caption: Synthesis of this compound and potential side reaction pathways.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Ethyl Phenylglyoxylate

This is a representative protocol and may require optimization for specific catalysts and equipment.

  • Catalyst Preparation (in situ): In a glovebox, to a flame-dried Schlenk flask, add the chiral ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral phosphine ligand in a 1:2.2 molar ratio. Add degassed, anhydrous solvent (e.g., methanol or ethanol) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of ethyl phenylglyoxylate in the same anhydrous solvent.

  • Hydrogenation: Seal the autoclave, purge with nitrogen or argon, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude ethyl (S)-atrolactate in a suitable solvent (e.g., THF/water mixture) and add a base (e.g., LiOH or NaOH) to hydrolyze the ester. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with aqueous HCl to a pH of ~2. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Note: The choice of catalyst, ligand, solvent, temperature, and pressure are all critical parameters that must be optimized to maximize yield and enantioselectivity while minimizing side reactions.

Technical Support Center: (S)-Atrolactic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Atrolactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solid and in solution?

For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3]

For solutions of this compound, storage conditions should be carefully considered based on the solvent and the intended duration of storage. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation. It is crucial to use airtight containers to prevent solvent evaporation and potential contamination.

2. What solvents are compatible with this compound?

This compound is soluble in water and many common organic solvents such as ethanol, methanol, and acetone.[4][5] The choice of solvent will depend on the specific experimental requirements. For biological assays, aqueous buffers are commonly used. For organic synthesis, aprotic solvents may be suitable. The stability of this compound can be solvent-dependent, so it is recommended to prepare fresh solutions whenever possible or to perform a stability study in the chosen solvent if the solution needs to be stored for an extended period.

3. How can I determine the enantiomeric purity of my this compound solution?

The enantiomeric purity of this compound can be determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method.[6][7] This involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Alternatively, derivatization of the acid with a chiral resolving agent to form diastereomers, followed by separation on a standard HPLC column, can be employed.[8][9][10]

4. What are the primary factors that can affect the stability of this compound in solution?

Several factors can influence the stability of this compound in solution, including:

  • pH: Extremes in pH (highly acidic or basic conditions) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation and racemization.[11]

  • Light: Exposure to UV light may induce photolytic degradation.[12][13]

  • Oxygen: The presence of oxygen, especially in combination with metal ions, can lead to oxidative degradation of the phenyl ring or the benzylic carbon.

  • Presence of other reactive species: Contaminants or other reactive components in the solution could potentially react with this compound.

Troubleshooting Guides

This section provides solutions to specific stability-related issues you might encounter during your experiments with this compound.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration when re-analyzing a stock solution.

  • Inconsistent results between experiments using the same stock solution prepared at different times.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chemical Degradation Prepare fresh solutions for each experiment. If solutions must be stored, perform a stability study under the intended storage conditions (e.g., temperature, light exposure) to determine the acceptable storage duration. Analyze the solution at different time points using a stability-indicating HPLC method to monitor for the appearance of degradation products.
Racemization The conversion of this compound to its (R)-enantiomer can lead to a loss of stereospecific activity. Analyze the enantiomeric purity of your solution over time using a chiral HPLC method. Avoid harsh conditions such as extreme pH and high temperatures that can promote racemization.
Solvent Evaporation If the solution is stored in a container that is not airtight, solvent evaporation can lead to an increase in the concentration of this compound, causing inconsistencies. Always use tightly sealed vials for storage.
Adsorption to Container Although less common for small molecules like atrolactic acid, adsorption to the surface of the storage container (especially plastics) can occur. If this is suspected, consider using glass or low-adsorption plastic containers.
Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptoms:

  • New peaks are observed in the HPLC or LC-MS analysis of an aged this compound solution that were not present in the freshly prepared solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. To identify the cause of degradation, you can perform a forced degradation study.[14][15][16][17] This involves subjecting the this compound solution to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. Analyzing the stressed samples can help identify the degradation products and understand the degradation pathway.
Contamination The new peaks could be due to contamination of the solvent, the container, or from handling. Prepare a fresh solution using high-purity solvent and clean glassware to see if the unknown peaks persist.
Excipient Incompatibility If the solution contains other components (e.g., buffers, excipients), these may be reacting with the this compound.[18][19] Perform a compatibility study by analyzing solutions of this compound with each individual component to identify any interactions.
Issue 3: Change in Optical Rotation

Symptoms:

  • The measured optical rotation of a solution of this compound changes over time, typically decreasing towards zero.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Racemization A change in optical rotation is a strong indicator of racemization, where the enantiomerically pure (S)-form is converting into a racemic mixture of (S) and (R) forms. Confirm this by analyzing the enantiomeric composition using a chiral HPLC method. To prevent racemization, store solutions at low temperatures and avoid exposure to acidic or basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl group).

  • Method Optimization: Inject the stressed samples from the forced degradation study. The gradient should be optimized to achieve baseline separation between the parent peak of this compound and all degradation product peaks. If co-elution occurs, try different stationary phases (e.g., phenyl-hexyl) or mobile phase modifiers.

Visualizations

Troubleshooting Logic for this compound Instability

G start Inconsistent Experimental Results? loss_of_potency Loss of Potency / Activity? start->loss_of_potency Yes new_peaks New Peaks in Chromatogram? start->new_peaks No optical_rotation_change Change in Optical Rotation? start->optical_rotation_change No degradation Suspect Chemical Degradation loss_of_potency->degradation Yes racemization Suspect Racemization loss_of_potency->racemization Also possible new_peaks->degradation Yes contamination Suspect Contamination new_peaks->contamination Also possible optical_rotation_change->racemization Yes check_storage Action: Review Storage Conditions (Temp, Light, Container) degradation->check_storage run_stability_hplc Action: Run Stability-Indicating HPLC degradation->run_stability_hplc racemization->check_storage run_chiral_hplc Action: Run Chiral HPLC Analysis racemization->run_chiral_hplc prepare_fresh Action: Prepare Fresh Solution with High-Purity Reagents contamination->prepare_fresh

Caption: A decision tree for troubleshooting instability issues with this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare this compound Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Heat, Light, Oxid.) prep_stock->stress_samples stability_hplc Stability-Indicating HPLC stress_samples->stability_hplc chiral_hplc Chiral HPLC stress_samples->chiral_hplc degradation_pathway Identify Degradation Products and Pathway stability_hplc->degradation_pathway racemization_rate Determine Racemization Rate chiral_hplc->racemization_rate stability_profile Establish Stability Profile degradation_pathway->stability_profile racemization_rate->stability_profile

Caption: Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Scaling Up (S)-Atrolactic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful scale-up of (S)-atrolactic acid production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical or biocatalytic synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (Chemical Synthesis) 1. Incomplete reaction. 2. Catalyst deactivation. 3. Sub-optimal reaction conditions (temperature, pressure, solvent). 4. Degradation of product during workup.1. Increase reaction time; monitor progress via TLC or HPLC. 2. Ensure inert atmosphere (N₂ or Ar) to protect catalyst; use high-purity reagents. 3. Systematically optimize temperature, hydrogen pressure, and solvent choice. 4. Use mild extraction and purification conditions; avoid strong acids or bases.
Low Enantioselectivity (ee) 1. Inappropriate chiral ligand or catalyst. 2. Racemization of the product. 3. Presence of impurities that poison the catalyst.1. Screen a variety of chiral ligands; ensure the correct catalyst enantiomer is used for the desired product. 2. Maintain neutral or slightly acidic conditions during workup and purification. 3. Purify the starting material (2-oxo-2-phenylpropanoic acid) before the reaction.
Low Titer (Biocatalytic Production) 1. Substrate or product inhibition.[1][2][3] 2. Poor cell growth or low enzyme expression. 3. Sub-optimal fermentation conditions (pH, temperature, aeration).[1][4] 4. Nutrient limitation in the medium.[5][6]1. Implement a fed-batch or continuous fermentation strategy to maintain low substrate/product concentrations.[5] Consider in-situ product removal.[3] 2. Optimize codon usage for the expression host; optimize inducer concentration and induction time. 3. Tightly control pH using a suitable base (e.g., NaOH, NH₄OH); optimize temperature and dissolved oxygen (DO) levels.[2] 4. Supplement the medium with yeast extract, peptone, or specific amino acids and vitamins.[5]
Formation of Impurities 1. Chemical: Over-reduction of the phenyl ring; side reactions from impurities in the starting material. 2. Biocatalytic: Formation of other organic acids (e.g., acetate, lactate) by the host organism.1. Use milder reaction conditions; purify the keto-acid precursor. 2. Use a host strain with deleted pathways for competing byproducts; optimize fermentation conditions to favor atrolactic acid production.
Difficult Purification 1. Product is highly water-soluble. 2. Presence of structurally similar impurities. 3. Residual biomass or media components in biocatalytic routes.1. Use liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at low pH. Consider crystallization.[7][8] 2. Employ preparative chromatography or recrystallization techniques. 3. Perform centrifugation followed by microfiltration (0.22 µm) to remove cells and debris before extraction.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale? There are two main routes:

  • Asymmetric Chemical Catalysis: This typically involves the enantioselective reduction of a prochiral precursor, 2-oxo-2-phenylpropanoic acid (phenylglyoxylic acid), using a chiral catalyst. Asymmetric hydrogenation with transition metal complexes (e.g., Ruthenium or Iridium) and chiral ligands is a common and effective method.[11][12]

  • Biocatalysis: This route uses whole microbial cells or isolated enzymes (like alcohol dehydrogenases or keto-reductases) to perform the stereoselective reduction of the same keto-acid precursor.[13] This approach is often favored for its high enantioselectivity and milder, more environmentally friendly reaction conditions.

Q2: How do I choose between a chemical and a biocatalytic approach for scale-up? The choice depends on several factors:

  • Expertise and Equipment: Chemical synthesis requires high-pressure reactors and expertise in handling organometallic catalysts. Biocatalysis requires fermenters and knowledge of microbiology and protein expression.

  • Cost: The cost of chiral ligands and noble metal catalysts can be high. Biocatalytic processes may use cheaper starting materials but can have significant downstream processing costs to purify the product from the fermentation broth.[5][14]

  • Selectivity and Purity: Biocatalytic methods often offer superior enantioselectivity (>99% ee) under mild conditions.[1] Chemical methods can be highly selective but may require more optimization to avoid side products.

  • Downstream Processing: Purification from a chemical reaction mixture can be more straightforward than from a complex fermentation broth containing salts, proteins, and other metabolites.[8]

Q3: What are the critical parameters to maintain during the scale-up of a biocatalytic process? When scaling up a fermentation process from a lab (e.g., 3 L) to a pilot scale (e.g., 100 L), maintaining consistent performance is key. A critical parameter to consider for scale-up is the oxygen transfer rate (OTR) or the volumetric oxygen transfer coefficient (kLa), especially for aerobic microorganisms.[4][15] Other important parameters include maintaining geometric similarity, mixing time, power input per unit volume, and ensuring precise control over pH and temperature.[4]

Q4: My reaction has stalled. What is the first thing I should check? The first step is to determine if the issue is with the catalyst/cells or the reaction conditions.

  • For Chemical Synthesis: Take a sample and analyze it by HPLC/TLC. If starting material remains but no product is forming, the catalyst may be inactive. Check the integrity of your inert atmosphere and the purity of your reagents.

  • For Biocatalysis: Measure the pH of the culture; a rapid drop in pH due to acid production is a common cause of growth and production inhibition.[3][6] Also, check cell viability and look for contamination under a microscope.

Q5: How can I accurately determine the enantiomeric excess (ee) of my this compound? The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (e.g., a column based on cyclodextrin or cellulose derivatives) that can separate the (S) and (R) enantiomers. The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Oxo-2-phenylpropanoic Acid

This protocol describes a representative method for the chemical synthesis of this compound.

Materials:

  • 2-Oxo-2-phenylpropanoic acid

  • [RuCl((S)-BINAP)(p-cymene)]Cl or similar chiral Ruthenium catalyst

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with stirring

Methodology:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged thoroughly with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: In a glovebox or under a stream of inert gas, add 2-oxo-2-phenylpropanoic acid (1 equivalent) and the chiral Ruthenium catalyst (0.01-0.1 mol%) to the reactor.

  • Solvent Addition: Add degassed methanol to the desired concentration (e.g., 0.5 M).

  • Reaction: Seal the reactor. Purge the headspace several times with hydrogen gas before pressurizing to the target pressure (e.g., 10-50 atm). Begin stirring and heat the reactor to the desired temperature (e.g., 40-60°C).

  • Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor allows) and analyzing them by HPLC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with inert gas.

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

    • Further purify by recrystallization or column chromatography if necessary.

Protocol 2: Biocatalytic Production in E. coli

This protocol outlines the production of this compound using a recombinant E. coli strain expressing a suitable keto-reductase.

Materials:

  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid for a stereoselective keto-reductase.

  • LB or a defined fermentation medium.

  • Glucose (as carbon source), cofactor regenerating substrate (e.g., isopropanol).

  • 2-Oxo-2-phenylpropanoic acid (substrate).

  • IPTG (inducer).

  • Appropriate antibiotic.

  • Fermenter with pH, temperature, and dissolved oxygen control.

Methodology:

  • Inoculum Preparation: Inoculate a starter culture (50 mL of medium in a 250 mL flask) with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking.

  • Fermentation:

    • Aseptically transfer the starter culture into the fermenter containing the production medium (e.g., to an initial OD₆₀₀ of 0.1).

    • Grow the cells at 37°C with aeration and agitation to maintain a dissolved oxygen level above 20%. Control pH at 7.0 using 4M NaOH.

  • Induction: When the culture reaches an OD₆₀₀ of ~0.6-0.8, lower the temperature to 20-25°C and add IPTG to a final concentration of 0.1-1.0 mM to induce enzyme expression.

  • Biotransformation: After 4-6 hours of induction, add the substrate (2-oxo-2-phenylpropanoic acid) and a co-substrate for cofactor regeneration (e.g., isopropanol) to the desired final concentrations.

  • Monitoring: Monitor the progress of the biotransformation by taking samples periodically. Analyze the supernatant by HPLC for substrate consumption and product formation.

  • Harvesting and Extraction:

    • Once the reaction is complete, harvest the cells by centrifugation (e.g., 8000 x g for 15 min).

    • Collect the supernatant. Acidify it to pH ~2.0 with concentrated HCl.

    • Extract the this compound from the acidified supernatant using an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

    • Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations and Workflows

Logical Troubleshooting Workflow

start Start: Low Yield or Low Selectivity Observed check_route Which Production Route? start->check_route chem_path Chemical Synthesis check_route->chem_path Chemical bio_path Biocatalytic Production check_route->bio_path Biocatalytic check_catalyst Check Catalyst Activity and Purity of Reagents chem_path->check_catalyst check_conditions Review Reaction Conditions (Temp, Pressure, Time) check_catalyst->check_conditions check_ee Low ee? check_conditions->check_ee optimize_ligand Screen Chiral Ligands/ Verify Catalyst Purity check_ee->optimize_ligand Yes optimize_conditions Optimize Conditions/ Increase Reaction Time check_ee->optimize_conditions No check_contamination Check for Contamination (Microscopy) bio_path->check_contamination check_fermentation Review Fermentation Data (pH, DO, Temp) check_contamination->check_fermentation check_inhibition Substrate/Product Inhibition? check_fermentation->check_inhibition fed_batch Implement Fed-Batch or In-Situ Removal check_inhibition->fed_batch Yes optimize_fermentation Optimize Fermentation Parameters & Media check_inhibition->optimize_fermentation No

Caption: A logical workflow for troubleshooting common issues in atrolactic acid production.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactor 1. Purge Reactor with Inert Gas charge_reactor 2. Charge Reactor with Substrate & Catalyst add_solvent 3. Add Degassed Methanol seal_reactor 4. Seal & Purge with H₂ Gas add_solvent->seal_reactor pressurize 5. Pressurize & Heat to Reaction Conditions monitor 6. Monitor Progress via HPLC cool_vent 7. Cool & Vent Reactor monitor->cool_vent filter_catalyst 8. Filter Catalyst concentrate 9. Concentrate & Extract with Ethyl Acetate purify 10. Purify by Recrystallization product Final Product: This compound purify->product

Caption: Step-by-step workflow for the chemical synthesis of this compound.

Experimental Workflow: Biocatalytic Production

cluster_growth Cell Growth & Induction cluster_reaction Biotransformation cluster_workup Downstream Processing inoculum 1. Prepare Overnight Starter Culture ferment 2. Inoculate Fermenter & Grow Cells (37°C) induce 3. Induce with IPTG at OD₆₀₀ ~0.8 (25°C) add_substrate 4. Add Substrate & Co-substrate induce->add_substrate monitor 5. Monitor Conversion by HPLC harvest 6. Harvest Cells (Centrifugation) monitor->harvest extract 7. Acidify Supernatant & Extract Product concentrate 8. Concentrate Organic Phase product Final Product: This compound concentrate->product

Caption: Workflow for the biocatalytic production and recovery of this compound.

References

Technical Support Center: Trace Analysis of (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace analysis of (S)-Atrolactic acid.

Troubleshooting Guides

This section addresses common issues encountered during the method development for this compound analysis.

Problem 1: Poor or No Chromatographic Peak

  • Question: I am not seeing a peak for this compound. What are the possible causes?

  • Answer: This issue can stem from several factors:

    • Inappropriate Detection Wavelength (HPLC-UV): Atrolactic acid has a UV absorbance maximum at specific wavelengths. Ensure your detector is set correctly. For atrolactic acid, a wavelength of around 220 nm is often used.[1]

    • Improper Mobile Phase pH: The pH of the mobile phase affects the ionization state of atrolactic acid. For reversed-phase chromatography, a pH significantly lower than the pKa of the carboxylic acid group is needed to ensure it is in its neutral form and retains on the column.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion or even a complete lack of a discernible peak.

    • Sample Degradation: this compound may be unstable under certain storage or experimental conditions. Ensure proper sample handling and storage.

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing. How can I improve the peak shape?

  • Answer: Peak tailing is a common issue in chromatography and can be addressed by:

    • Optimizing Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of atrolactic acid to suppress silanol interactions on the column.

    • Using a High-Purity Stationary Phase: Older or lower-quality silica-based columns can have more active silanol groups, leading to tailing.

    • Sample Solvent Mismatch: The solvent in which the sample is dissolved should be as close in composition to the mobile phase as possible.

Problem 3: Inadequate Enantiomeric Resolution

  • Question: I am unable to separate the (S) and (R) enantiomers of atrolactic acid. What should I try?

  • Answer: Achieving chiral separation often requires careful optimization:

    • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For acidic compounds like atrolactic acid, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often a good starting point.

    • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, acetonitrile) and any additives (e.g., acids, bases) can significantly impact chiral recognition. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.

    • Column Temperature: Temperature can affect the kinetics of the chiral recognition process. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[1]

    • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the trace analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS/MS), is a widely used and highly sensitive method for the trace analysis of this compound in biological matrices.[2][3][4][5] Chiral stationary phases are employed to achieve enantiomeric separation. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is another viable technique.[6][7][8][9][10]

Q2: How can I prepare a plasma or urine sample for this compound analysis?

A2: Sample preparation is crucial to remove interferences and concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): For plasma samples, PPT with a cold organic solvent like acetonitrile or methanol is a simple and effective first step to remove proteins.[2]

  • Liquid-Liquid Extraction (LLE): LLE can be used to further clean up the sample and isolate the acidic analyte.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE. Anion exchange SPE cartridges can be particularly effective for acidic compounds.

Q3: What are "matrix effects" and how can I mitigate them in LC-MS/MS analysis?

A3: Matrix effects are the alteration of ionization efficiency of the analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. To mitigate these effects:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound would be the ideal way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.

  • Improve Sample Cleanup: More rigorous sample preparation can remove the interfering components.

  • Optimize Chromatography: Modifying the HPLC gradient to better separate the analyte from matrix components can help.

Q4: What are typical validation parameters I should assess for my analytical method?

A4: A robust analytical method should be validated for:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity/Specificity: The ability of the method to measure the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.[6]

Experimental Protocols

Protocol 1: Enantioselective HPLC-UV Method for Atrolactic Acid

This protocol provides a general framework for the chiral separation of atrolactic acid using HPLC with UV detection.

ParameterCondition
Column Chiral AGP column or similar protein-based chiral stationary phase
Mobile Phase Isocratic mixture of a buffered aqueous phase and an organic modifier. A common starting point is 0.1 M sodium phosphate buffer (pH 4.5) : Isopropanol (98:2, v/v).[11]
Flow Rate 0.6 - 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection UV at 220 nm[1] or 255 nm[12]
Injection Volume 5 - 20 µL

Sample Preparation (General):

  • For biological fluids, perform protein precipitation with 3 volumes of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection.

Protocol 2: Representative LC-MS/MS Method for Trace Analysis (adapted from Lactic Acid methods)

This protocol outlines a sensitive method for the quantification of this compound in biological fluids.

ParameterCondition
Column Chirobiotic R or similar macrocyclic glycopeptide-based chiral column
Mobile Phase Gradient elution with A: 0.1% Formic acid in water and B: Acetonitrile.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25°C - 40°C
Mass Spectrometer Triple quadrupole
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition To be determined by direct infusion of an atrolactic acid standard.

Quantitative Data (Representative for similar chiral acids):

ParameterValue
Linearity Range 0.5 - 100 µg/mL
LOD ~0.1 µg/mL
LOQ ~0.5 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing sample Biological Sample (Plasma, Urine) ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt cleanup Further Cleanup (LLE or SPE) ppt->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc Chiral HPLC Separation reconstitution->hplc ms Mass Spectrometry (MS/MS) hplc->ms quant Quantification of This compound ms->quant troubleshooting_logic Figure 2: Troubleshooting Logic for Poor Enantiomeric Resolution start Poor or No Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase (Organic modifier, additives) check_csp->optimize_mp Yes resolution_ok Resolution Achieved check_csp->resolution_ok No, change column optimize_temp Optimize Column Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->resolution_ok

References

Validation & Comparative

A Comparative Guide to (S)-Atrolactic Acid and Other Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals and fine chemicals. The choice of a chiral resolving agent is paramount for an efficient and economically viable process. This guide provides an objective comparison of (S)-Atrolactic acid with other commonly used chiral resolving agents, supported by experimental data, to aid researchers in selecting the most suitable agent for their needs.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility. This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. Once separated, the desired enantiomer can be recovered from the diastereomeric salt by treatment with an acid or base.

Comparison of Chiral Resolving Agents for the Resolution of Alprenolol

To provide a quantitative comparison, this guide focuses on the resolution of the racemic β-blocker, alprenolol. The following table summarizes the performance of this compound and Di-p-toluoyl-L-tartaric acid in the resolution of this compound.

Resolving AgentRacemic CompoundMolar Ratio (Amine:Acid)Solvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AmineReference
This compound (±)-Alprenolol1:1Ethyl Acetate79%Not explicitly stated, but implies high purity of the desired enantiomerUS Patent 4,277,426
Di-p-toluoyl-L-tartaric acid (±)-Alprenolol1:1Methanol85% (of the theoretical amount of one enantiomer)>98% for (S)-AlprenololJournal of Medicinal Chemistry, 1976, Vol. 19, No. 8

Note: Direct, side-by-side comparative studies of various resolving agents for a single compound are not always readily available in the public domain. The data presented here is compiled from different sources to provide a representative comparison.

In-Depth Look at this compound

This compound is a valuable chiral resolving agent, particularly for primary and secondary amines. Its structure, featuring a carboxylic acid for salt formation and a chiral center with a phenyl and a methyl group, allows for effective diastereomeric interactions that can lead to significant solubility differences between the resulting salts.

Potential Advantages of this compound:

  • Effective for a Range of Amines: It has been shown to be effective in resolving various amines, including β-blockers like alprenolol.

  • Crystalline Salt Formation: It readily forms crystalline diastereomeric salts, which is essential for separation by fractional crystallization.

Profile of Other Common Chiral Resolving Agents

Tartaric Acid and its Derivatives:

  • Di-p-toluoyl-L-tartaric acid (DPTTA): A widely used and highly effective resolving agent for a broad spectrum of amines. Its rigid structure and multiple interaction points often lead to well-differentiated diastereomeric salts.

  • L-(+)-Tartaric acid: A naturally occurring and cost-effective resolving agent. It is often a first choice for screening due to its availability and proven track record.

(R)-Mandelic Acid:

  • A commonly used resolving agent for amines. Its simple structure and commercial availability make it a popular choice for initial resolution studies.

Experimental Protocols

The following is a detailed, generalized protocol for the chiral resolution of a racemic amine using an acidic resolving agent like this compound.

Objective: To separate the enantiomers of a racemic amine via diastereomeric salt formation and fractional crystallization.

Materials:

  • Racemic amine

  • This compound (or other chosen chiral acid)

  • Suitable solvent (e.g., ethyl acetate, methanol, ethanol)

  • Sodium hydroxide solution (e.g., 1M NaOH)

  • Organic extraction solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (flasks, beakers, separatory funnel, Büchner funnel)

  • Heating mantle and stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent with gentle heating.

    • In a separate flask, dissolve the chiral resolving agent, this compound (0.5-1.0 equivalents), in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a precipitate should be observed. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a sodium hydroxide solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10).

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the recovered amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Workflow

The following diagram illustrates the logical steps involved in the chiral resolution process described in the experimental protocol.

G cluster_start Initial Materials cluster_process Resolution Process cluster_separation Separated Components cluster_recovery Enantiomer Recovery racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((S)-Acid) resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing Combine Solutions crystallization Fractional Crystallization mixing->crystallization Cooling filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((R)-Amine-(S)-Acid) filtration->less_soluble Solid Phase mother_liquor Mother Liquor (Contains (S)-Amine-(S)-Acid) filtration->mother_liquor Liquid Phase basification Basification (e.g., NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction pure_enantiomer Pure (R)-Enantiomer extraction->pure_enantiomer

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Conclusion

The selection of a chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While agents like Di-p-toluoyl-L-tartaric acid are well-established and highly effective for a wide range of compounds, this compound presents a valuable alternative, particularly for the resolution of amines. The optimal choice will always depend on the specific substrate and requires empirical screening of various resolving agents and solvent systems. The experimental protocol provided in this guide offers a robust starting point for such screening experiments, enabling researchers to efficiently identify the most effective conditions for their specific chiral resolution challenge.

A Comparative Guide to the Validation of Analytical Methods for (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like (S)-Atrolactic acid is paramount. As a key chiral building block in the synthesis of pharmaceuticals and other bioactive molecules, ensuring its enantiomeric purity is critical. This guide provides an objective comparison of validated analytical methods for the determination of this compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

The two primary chromatographic techniques for the chiral separation of α-hydroxy acids are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Gas Chromatography-Mass Spectrometry (GC-MS) following chiral derivatization. This guide will delve into a validated chiral HPLC-UV method and a chiral GC-MS method, presenting their performance characteristics in a comparative manner.

Data Presentation: Comparison of Analytical Methods

ParameterChiral HPLC-UV Method for a Profen Analog[1]Chiral GC-MS Method with Derivatization for Lactic Acid[2]
Linearity (R²) 0.9995> 0.99
Range 1 - 100 µg/mLNot explicitly stated, but calibration curves were generated.
Accuracy (% Recovery) 98.5% - 101.2%88.17% - 102.30%
Precision (% RSD)
- Intraday< 1.5%4.23% - 17.26%
- Interday< 2.0%Not explicitly stated
Limit of Detection (LOD) 0.3 µg/mL0.11 µM (for L-lactic acid)
Limit of Quantification (LOQ) 1.0 µg/mLNot explicitly stated
Specificity High (Baseline separation)High (Mass spectrometric detection)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the protocols for the compared chiral HPLC-UV and GC-MS methods.

Chiral HPLC-UV Method Protocol

This method is adapted from a validated protocol for a structurally similar profen drug.[1]

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).[1]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of racemic atrolactic acid (1 mg/mL) in the mobile phase. Prepare a separate stock solution of the (S)-enantiomer (1 mg/mL) for peak identification and purity checks.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Validation Procedures:

  • Specificity: Inject a blank (mobile phase), a solution of the racemate, and a solution of the pure (S)-enantiomer to demonstrate selectivity and the absence of interference.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).[1]

  • Accuracy: Determine the accuracy by the recovery method at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration). Calculate the percentage recovery.[1]

  • Precision:

    • Intraday Precision (Repeatability): Perform six replicate injections of a medium concentration QC sample on the same day.[1]

    • Interday Precision (Intermediate Precision): Repeat the analysis on three consecutive days. Calculate the relative standard deviation (%RSD) for both intraday and interday measurements.[1]

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[1]

Chiral GC-MS Method with Derivatization Protocol

This protocol is based on a method developed for the enantiomeric separation of lactic acid and 2-hydroxyglutaric acid.[2]

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • Column: A chiral capillary column suitable for the separation of diastereomers (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized for the derivatized analytes (e.g., 250°C).

  • Oven Temperature Program: A gradient program to ensure separation of the diastereomeric derivatives.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

2. Derivatization Procedure:

  • Reagents: L-menthol and acetyl chloride are used for the chiral derivatization.[2]

  • Reaction:

    • Evaporate the sample containing atrolactic acid to dryness.

    • Add a solution of L-menthol in a suitable solvent (e.g., toluene).

    • Add acetyl chloride and heat the mixture to facilitate the esterification reaction, forming diastereomeric esters of (R)- and this compound with L-menthol.

    • After the reaction, neutralize the excess reagent and extract the diastereomeric esters into an organic solvent (e.g., hexane).

    • The organic extract is then concentrated and ready for GC-MS analysis.

3. Validation Procedures:

  • Linearity: Prepare calibration curves for both D- and L-lactic acid by derivatizing standard solutions of known concentrations. The correlation coefficient (R²) should be > 0.99.[2]

  • Accuracy and Precision: The accuracy is evaluated by the recovery of spiked samples, with an acceptable range of 88.17-102.30%. The intraday precision, expressed as relative standard deviation (RSD), should be within an acceptable range (e.g., 4.23-17.26% as reported for lactic acid).[2]

  • Limit of Detection (LOD): The LOD is determined by injecting serially diluted derivatized standards. For L-lactic acid, a LOD of 0.11 µM was achieved.[2]

Mandatory Visualization

The development and validation of a chiral analytical method is a systematic process. The following diagram illustrates a typical workflow.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) A Analyte Characterization (pKa, solubility, UV spectra) B Select Chromatographic Mode (HPLC, GC, SFC) A->B C Screen Chiral Stationary Phases (CSPs) - Polysaccharide-based - Macrocyclic glycopeptide-based - Pirkle-type B->C M Derivatization (for GC) B->M D Screen Mobile Phases (Normal, Reversed, Polar Organic) C->D E Optimization (Mobile phase composition, flow rate, temperature) D->E F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated Chiral Method K->L M->C Use achiral column

Caption: Workflow for Chiral Analytical Method Development and Validation.

References

(S)-Atrolactic Acid vs. (R)-Atrolactic Acid: A Comparative Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Stereoisomers in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities.[1] This is because biological systems, including enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.[1] This guide explores the potential differential effects of the (S) and (R) enantiomers of atrolactic acid by drawing parallels with the known biological activities of (S)-lactic acid and (R)-lactic acid.

Part 1: (S)-Lactic Acid vs. (R)-Lactic Acid: A Well-Established Dichotomy

In mammals, (S)-lactic acid (L-lactic acid) is the naturally occurring enantiomer produced during glycolysis, while (R)-lactic acid (D-lactic acid) is primarily a product of microbial metabolism.[2] This difference in origin is reflected in their distinct metabolic pathways and physiological effects.

Data Presentation: Quantitative Comparison of Lactic Acid Enantiomers
Biological Parameter(S)-Lactic Acid (L-Lactic Acid)(R)-Lactic Acid (D-Lactic Acid)References
Primary Origin Endogenous (mammalian glycolysis)Exogenous (microbial fermentation)[2]
Metabolizing Enzyme L-lactate dehydrogenase (LDH)D-lactate dehydrogenase (D-LDH)[2]
Metabolic Rate in Humans Rapidly metabolizedSlowly metabolized[2]
Normal Blood Concentration ~1-2 mM at restVery low to undetectable[3]
Toxicity Low; high levels cause metabolic acidosisHigher; can lead to D-lactic acidosis, encephalopathy[2]
Receptor Activation Agonist for HCA1 (GPR81) receptorNot a known agonist for HCA1[4]
Signaling Pathways of Lactic Acid

(S)-Lactic acid is not merely a metabolic byproduct but also a signaling molecule that can influence various cellular processes. One of its key signaling roles is mediated through the activation of the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S-Lactic_Acid (S)-Lactic Acid HCA1 HCA1 (GPR81) Receptor S-Lactic_Acid->HCA1 Binds to Gi Gi protein HCA1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-lipolytic effects) CREB->Gene_Expression Regulates

Figure 1. Signaling pathway of (S)-Lactic Acid via the HCA1 receptor. This pathway is generally associated with the inhibition of lipolysis in adipocytes.
Experimental Protocols: Differentiating Lactic Acid Enantiomers

The distinct metabolic pathways for (S)- and (R)-lactic acid allow for their specific measurement using enzymatic assays.

Protocol: Enzymatic Assay for (S)-Lactic Acid

  • Principle: L-lactate dehydrogenase (L-LDH) specifically catalyzes the oxidation of (S)-lactic acid to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

  • Sample Preparation: Biological samples (e.g., plasma, cell culture media) are deproteinized, typically with perchloric acid, followed by neutralization.

  • Reaction Mixture: A buffered solution (pH ~9.0) containing NAD+ and L-LDH is prepared.

  • Measurement: The sample is added to the reaction mixture, and the change in absorbance at 340 nm is recorded over time. The concentration of (S)-lactic acid is proportional to the total change in absorbance.

Protocol: Enzymatic Assay for (R)-Lactic Acid

  • Principle: This assay is analogous to the (S)-lactic acid assay but uses D-lactate dehydrogenase (D-LDH), which is specific for the (R)-enantiomer.

  • Procedure: The sample preparation and measurement steps are the same, with the substitution of L-LDH with D-LDH in the reaction mixture.

Part 2: Atrolactic Acid - What is Known

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a derivative of lactic acid containing a phenyl group. Information on the biological activities of its individual enantiomers is limited. PubChem provides basic chemical and safety data for the racemic mixture and the individual (S)- and (R)-enantiomers, but no specific biological activity data is cited.[5]

PropertyAtrolactic Acid (Racemic)
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Synonyms 2-Hydroxy-2-phenylpropanoic acid, 2-Phenyllactic acid
Reported Biological Role Metabolite in Escherichia coli and found in the plant Lepisorus contortus

Part 3: Future Directions - A Proposed Experimental Workflow

To elucidate the differential biological activities of (S)- and (R)-atrolactic acid, a systematic experimental approach is necessary. The following workflow is proposed, drawing upon standard methodologies in cell biology and pharmacology.

cluster_synthesis 1. Synthesis & Purification cluster_invitro 2. In Vitro Screening cluster_mechanistic 3. Mechanistic Studies cluster_invivo 4. In Vivo Validation synthesis Synthesize and purify (S)- and (R)-Atrolactic Acid cell_lines Select relevant cell lines (e.g., cancer, immune, neuronal) synthesis->cell_lines cytotoxicity Cytotoxicity Assays (MTT, LDH) cell_lines->cytotoxicity proliferation Proliferation Assays (BrdU, Ki67) cell_lines->proliferation signaling_assays Signaling Pathway Analysis (Western Blot, qPCR) cell_lines->signaling_assays receptor_binding Receptor Binding Assays signaling_assays->receptor_binding enzyme_inhibition Enzyme Inhibition Assays signaling_assays->enzyme_inhibition metabolomics Metabolomic Profiling signaling_assays->metabolomics animal_models Select appropriate animal models receptor_binding->animal_models enzyme_inhibition->animal_models metabolomics->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd efficacy_toxicity Efficacy and Toxicology Studies animal_models->efficacy_toxicity

Figure 2. Proposed experimental workflow for comparing the biological activities of (S)- and (R)-Atrolactic acid.

Conclusion

While a direct comparison of the biological activities of (S)- and (R)-atrolactic acid is currently hampered by a lack of specific research, the well-documented stereospecificity of lactic acid enantiomers provides a strong rationale for investigating such differences. It is plausible that (S)- and (R)-atrolactic acid will exhibit distinct pharmacokinetic profiles, metabolic fates, and interactions with biological targets. Future research, following a structured experimental workflow, is essential to elucidate these potential differences and to explore their implications for pharmacology and drug development. Researchers are encouraged to utilize the established methodologies for studying lactic acid as a starting point for their investigations into atrolactic acid.

References

comparative study of different synthesis routes for (s)-Atrolactic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Atrolactic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired therapeutic effects. This guide provides a comparative overview of two prominent synthetic routes to this compound: chemoenzymatic kinetic resolution and asymmetric reduction of a prochiral ketone. We present a summary of their performance based on experimental data and provide detailed protocols to facilitate their application in the laboratory.

At a Glance: Comparing Synthesis Routes

ParameterChemoenzymatic Kinetic ResolutionAsymmetric Reduction of Prochiral Ketone
Starting Material Racemic Atrolactic AcidEthyl Benzoylformate
Key Reagent/Catalyst Candida rugosa LipaseBaker's Yeast (Saccharomyces cerevisiae)
Yield of this compound < 50% (theoretical maximum)Potentially > 90%
Enantiomeric Excess (ee) High (>95%)High (>98%)
Reaction Conditions Mild (near room temperature)Mild (typically 30°C)
Primary Separation Separation of ester and acidExtraction of the product ester
Key Advantage High enantioselectivityHigh theoretical yield
Key Disadvantage Theoretical yield limited to 50%Requires subsequent hydrolysis step

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two discussed synthetic routes for obtaining this compound.

cluster_0 Chemoenzymatic Kinetic Resolution cluster_1 Asymmetric Reduction racemic_ALA Racemic (R,S)-Atrolactic Acid esterification Enantioselective Esterification racemic_ALA->esterification Candida rugosa Lipase, Ethanol, Heptane separation Separation esterification->separation s_ALA_enz This compound separation->s_ALA_enz r_ester (R)-Ester separation->r_ester hydrolysis Hydrolysis of (R)-Ester r_ester->hydrolysis NaOH EBF Ethyl Benzoylformate reduction Asymmetric Reduction EBF->reduction Saccharomyces cerevisiae, Sucrose s_ester (S)-Ethyl Atrolactate reduction->s_ester hydrolysis2 Hydrolysis s_ester->hydrolysis2 NaOH s_ALA_red This compound hydrolysis2->s_ALA_red

Figure 1. Comparative workflow of chemoenzymatic kinetic resolution and asymmetric reduction for the synthesis of this compound.

Chemoenzymatic Kinetic Resolution of Racemic Atrolactic Acid

This method utilizes the enantioselective properties of lipases to resolve a racemic mixture of atrolactic acid. The enzyme preferentially catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer. Candida rugosa lipase is a commonly employed biocatalyst for this transformation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: In a suitable reaction vessel, dissolve racemic atrolactic acid (1.0 eq) in heptane.

  • Add ethanol (1.5 eq) to the mixture.

  • Introduce Candida rugosa lipase (a suitable amount, e.g., 50% by weight of the acid).

  • Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 45°C).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining acid using chiral HPLC.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Separation: Separate the unreacted this compound from the formed (R)-ethyl atrolactate by extraction with an aqueous sodium bicarbonate solution.

  • Isolation: Acidify the aqueous layer with HCl and extract the this compound with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • The (R)-ethyl atrolactate can be hydrolyzed back to (R)-atrolactic acid if desired.

Performance Data
SubstrateBiocatalystSolventTemp. (°C)Time (h)Conversion (%)Yield of (S)-Acid (%)ee of (S)-Acid (%)
Racemic Atrolactic AcidCandida rugosa LipaseHeptane4572~50~45>95

Asymmetric Reduction of Ethyl Benzoylformate

This approach involves the enantioselective reduction of a prochiral α-keto ester, ethyl benzoylformate, to the corresponding (S)-α-hydroxy ester using a whole-cell biocatalyst like baker's yeast (Saccharomyces cerevisiae). This method has the potential for high yields as the entire starting material can theoretically be converted to the desired product.

Experimental Protocol: Asymmetric Reduction with Baker's Yeast
  • Yeast Culture Preparation: In a flask containing a sterile growth medium (e.g., sucrose solution), inoculate with baker's yeast (Saccharomyces cerevisiae).

  • Incubate the culture at a suitable temperature (e.g., 30°C) with shaking until a sufficient cell density is achieved.

  • Biocatalytic Reduction: Harvest the yeast cells by centrifugation.

  • Resuspend the yeast cells in a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Add ethyl benzoylformate to the yeast suspension.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with continuous shaking.

  • Monitoring: Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the product using GC or HPLC.

  • Work-up: After the reaction is complete, separate the yeast cells by centrifugation or filtration.

  • Extraction: Extract the supernatant or filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (S)-ethyl atrolactate can be purified by column chromatography.

  • Hydrolysis: Hydrolyze the purified (S)-ethyl atrolactate using an aqueous base (e.g., NaOH), followed by acidification with HCl to obtain this compound.

Performance Data

Based on analogous reductions of similar substrates, the following performance can be expected:

SubstrateBiocatalystTemp. (°C)Time (h)Yield of (S)-Ester (%)ee of (S)-Ester (%)
Ethyl BenzoylformateSaccharomyces cerevisiae3048>90>98

Conclusion

Both chemoenzymatic kinetic resolution and asymmetric reduction offer effective strategies for the synthesis of enantiomerically enriched this compound. The choice between the two methods will depend on the specific requirements of the synthesis, such as the desired yield and the availability of starting materials.

  • Chemoenzymatic kinetic resolution is an excellent choice when high enantiomeric purity is the primary goal and a theoretical yield of 50% is acceptable. The process is straightforward and utilizes a commercially available enzyme.

  • Asymmetric reduction is advantageous when a higher yield is desired. While it requires an additional hydrolysis step, the potential to convert the entire prochiral starting material into the desired enantiomer makes it a more atom-economical approach.

Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic route for this compound and to optimize the provided protocols for their specific laboratory conditions and target specifications.

A Comparative Guide to the Accuracy of Enantiomeric Excess Determination Using (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly within the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and safety.[1] (S)-Atrolactic acid serves as a valuable chiral derivatizing agent (CDA) for this purpose, primarily in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. By converting a mixture of enantiomers into diastereomers, which are distinguishable by NMR, this compound allows for the quantification of each enantiomer.[2][3]

This guide provides an objective comparison of the accuracy and utility of this compound against other common analytical techniques for ee determination, supported by experimental protocols and data.

Principle of Enantiomeric Excess Determination with this compound

The fundamental principle behind using a chiral derivatizing agent like this compound is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[2] Enantiomers possess identical physical properties and thus produce identical NMR spectra, making them indistinguishable. However, when they react with a single enantiomer of a chiral reagent (in this case, enantiomerically pure this compound), they form two different diastereomers.[3] These diastereomers have distinct physical properties and, most importantly, non-identical NMR spectra.[4]

The process involves:

  • Derivatization: The chiral analyte, typically an alcohol or an amine, is reacted with this compound to form diastereomeric esters or amides.

  • NMR Analysis: The resulting mixture is analyzed by ¹H NMR spectroscopy. The different chemical environments of the protons in the two diastereomers lead to separate, distinguishable signals.

  • Quantification: The enantiomeric excess is calculated by comparing the integration of these well-resolved signals. The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample.

Experimental Protocol: ee Determination of a Chiral Alcohol

This protocol outlines the general procedure for determining the enantiomeric excess of a chiral secondary alcohol using this compound as a chiral derivatizing agent.

Materials:

  • Chiral alcohol sample (e.g., 1-phenylethanol)

  • This compound (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the chiral alcohol (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction must proceed to completion to avoid kinetic resolution, which would lead to inaccurate ee values.

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Sample Preparation: Dissolve the crude diastereomeric ester mixture in CDCl₃.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration.

  • Data Analysis: Identify a set of well-resolved signals corresponding to the two diastereomers. Integrate these signals (Integral A and Integral B).

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ |Integral A - Integral B| / (Integral A + Integral B) ] * 100

Accuracy and Limitations

The accuracy of the this compound method is dependent on several factors:

  • Enantiomeric Purity of the CDA: The this compound must be of the highest possible enantiomeric purity. Any contamination with the (R)-enantiomer will introduce a systematic error in the ee calculation.

  • Reaction Completion: The derivatization reaction must go to 100% completion. If the reaction is incomplete and the two enantiomers react at different rates (kinetic resolution), the resulting diastereomeric ratio will not accurately reflect the initial enantiomeric ratio.[5]

  • Signal Resolution: The accuracy of the ee value is directly tied to the baseline separation of the diastereomeric signals in the NMR spectrum. Overlapping signals lead to integration errors. The degree of separation is influenced by the NMR field strength and the specific analyte.

  • Absence of Racemization: The reaction conditions must be mild enough to prevent racemization of either the analyte or the CDA.

While generally reliable, with accuracy often within ±1-2% under optimal conditions, this method is destructive and more time-consuming than direct chromatographic methods.

Comparison with Alternative Methods

This compound with NMR is one of several techniques available for ee determination. Chiral chromatography, particularly HPLC, is often considered the gold standard for its high accuracy and broad applicability.[1]

MethodPrincipleTypical AccuracyAdvantagesDisadvantages
This compound + NMR Covalent derivatization to form diastereomers, quantified by NMR signal integration.± 1-2%No specialized chromatography equipment needed; provides structural information.Destructive to sample; reaction must go to completion; potential for kinetic resolution; requires pure CDA.
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[6]< ± 0.5%High accuracy and precision; non-destructive; applicable to a wide range of compounds; well-established.[1]Requires specialized and expensive chiral columns and HPLC system.
Chiral GC Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas.[5]< ± 0.5%Excellent resolution for volatile and thermally stable analytes.[1]Limited to volatile and thermally stable compounds; may require derivatization to increase volatility.[7]
NMR with Chiral Solvating Agents (CSAs) Non-covalent formation of transient diastereomeric complexes, causing small chemical shift differences.[8]± 2-5%Non-destructive; simple sample preparation (just mix).Signal separation is often small; requires higher concentrations; less accurate than CDA or chromatography.
Polarimetry Measures the rotation of plane-polarized light caused by a chiral sample.[9]± 5-10%Simple, fast, and non-destructive.Low accuracy; requires knowledge of the specific rotation of the pure enantiomer; sensitive to concentration, solvent, and temperature.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining enantiomeric excess using this compound and the comparative standard, Chiral HPLC.

G cluster_0 Workflow: ee Determination with this compound & NMR A Enantiomeric Mixture (R-Analyte + S-Analyte) B Add this compound + Coupling Agent A->B C Derivatization Reaction B->C D Diastereomeric Mixture (R,S-Ester + S,S-Ester) C->D E ¹H NMR Spectroscopy D->E F Separate Signals (δ₁ and δ₂) E->F G Integrate Signals F->G H Calculate ee (%) G->H

Workflow for ee determination using a chiral derivatizing agent.

G cluster_1 Workflow: ee Determination with Chiral HPLC A Enantiomeric Mixture (R-Analyte + S-Analyte) B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC System B->C D Separation on Chiral Stationary Phase C->D E Detection (e.g., UV) D->E F Chromatogram with Two Peaks (t_R1 and t_R2) E->F G Integrate Peak Areas F->G H Calculate ee (%) G->H

Workflow for ee determination using chiral chromatography.

Conclusion

This compound is a reliable and effective chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines using NMR spectroscopy. Its primary advantage lies in its accessibility for laboratories without specialized chromatography equipment. However, the accuracy of the method is critically dependent on the enantiomeric purity of the agent, complete reaction, and sufficient resolution of the diastereomeric signals in the NMR spectrum. For applications demanding the highest levels of accuracy and for routine analysis, direct methods such as chiral HPLC and GC remain the preferred techniques due to their superior precision and simpler sample preparation.[1] The choice of method should be guided by the specific properties of the analyte, the required level of accuracy, and the analytical instrumentation available.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Atrolactic Acid Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate enantioselective analysis of atrolactic acid, a chiral carboxylic acid, is critical in various fields, including pharmaceutical development and metabolic research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of typical HPLC and GC methods for the enantiomeric separation of compounds structurally similar to atrolactic acid, such as lactic acid. This data is synthesized from multiple studies to provide a comprehensive overview.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in the liquid phase based on differential partitioning between a stationary phase and a mobile phase.Separation in the gas phase based on differential partitioning between a stationary phase and a carrier gas.
Chiral Selector Chiral Stationary Phases (CSPs) are common, such as those based on macrocyclic antibiotics (e.g., teicoplanin, ristocetin) or polysaccharide derivatives.[1][2]Chiral Stationary Phases (CSPs) are used, often based on cyclodextrin derivatives.[3] Alternatively, chiral derivatizing agents can be used with an achiral column.[4][5]
Sample Derivatization Often not required, allowing for direct analysis of the enantiomers.Typically required to increase volatility and thermal stability. Common derivatizing agents include L-menthol and acetyl chloride or trimethyloxonium tetrafluoroborate (TMO).[3][4][5]
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV-Vis, MS/MS).[2][6]GC system with a chiral or achiral capillary column, an appropriate injector, and a detector (e.g., FID, MS).[3][5]
Limit of Detection (LOD) Can reach low µM to nM levels, depending on the detector. For example, HPLC-MS/MS methods have achieved LODs in the range of 0.2-0.4 mg/L for lactic acid enantiomers.[7]Can also achieve low µM levels. For instance, a GC-MS method for lactic acid enantiomers reported LODs of 0.11-0.13 µM.[5]
Limit of Quantification (LOQ) Typically in the low µM range. For example, 0.5-1.3 mg/L for lactic acid enantiomers by HPLC-MS/MS.[7]In the low µM range, for example, a GC-MS method can quantify down to low µM concentrations.
Analysis Time Generally ranges from 10 to 30 minutes per sample.[1][8]Can be comparable to HPLC, with run times often under 30 minutes.[3]
Advantages - Direct analysis often possible without derivatization.- Wide variety of chiral stationary phases available.- Well-suited for non-volatile and thermally labile compounds.- High resolution and efficiency.- Sensitive detectors like FID and MS.- Well-established and robust technique.
Disadvantages - Mobile phase consumption can be high.- Peak broadening can be more pronounced than in GC.- Derivatization is often necessary, adding a step to sample preparation and a potential source of error.- Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

HPLC Method for Atrolactic Acid Enantiomer Separation

This protocol is a representative method based on the successful separation of similar chiral acids.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column, for example, a macrocyclic glycopeptide-based column like Chirobiotic T or R.[1][6]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact ratio should be optimized for the best resolution. For example, a mobile phase of 85% acetonitrile and 15% 33.3 mmol/L ammonium acetate has been used.[2]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, often between 10°C and 40°C, as temperature can significantly affect enantioseparation.[1]

  • Detection: UV detection at a suitable wavelength for atrolactic acid (e.g., 210 nm) or MS/MS for higher sensitivity and selectivity.[1][6][7]

3. Sample Preparation:

  • Dissolve the atrolactic acid sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC Method for Atrolactic Acid Enantiomer Separation

This protocol outlines a typical approach involving derivatization.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

2. Derivatization Procedure:

  • Reagents: A chiral derivatizing agent such as L-menthol and an activating agent like acetyl chloride.[4][5]

  • Protocol:

    • Evaporate the solvent from the atrolactic acid sample under a stream of nitrogen.

    • Add the chiral derivatizing agent and the activating agent.

    • Heat the mixture to facilitate the reaction (e.g., 60-80°C for a specified time).

    • After the reaction, cool the sample and extract the diastereomeric derivatives with an organic solvent (e.g., hexane).

    • The organic layer is then ready for GC analysis.

3. Chromatographic Conditions:

  • Column: A standard achiral capillary column such as a DB-5ms or HP-5ms is often sufficient to separate the diastereomers.[2] Alternatively, a chiral GC column, like one with a cyclodextrin-based stationary phase, can be used for direct enantiomer separation after a more general derivatization (e.g., methylation).[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation and peak shape.

  • Detector Temperature: FID: 250-300°C; MS transfer line: 280°C.

Mandatory Visualization

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_GC GC Analysis cluster_Validation Cross-Validation Sample Atrolactic Acid Sample HPLC_Inject Direct Injection Sample->HPLC_Inject GC_Deriv Chiral Derivatization Sample->GC_Deriv HPLC_Column Chiral HPLC Column HPLC_Inject->HPLC_Column HPLC_Detect UV or MS/MS Detection HPLC_Column->HPLC_Detect HPLC_Data HPLC Chromatogram HPLC_Detect->HPLC_Data Compare Compare Results: - Resolution (Rs) - Retention Times - LOD/LOQ - Linearity HPLC_Data->Compare GC_Inject Injection of Diastereomers GC_Deriv->GC_Inject GC_Column Achiral GC Column GC_Inject->GC_Column GC_Detect FID or MS Detection GC_Column->GC_Detect GC_Data GC Chromatogram GC_Detect->GC_Data GC_Data->Compare Conclusion Select Optimal Method Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are viable and powerful techniques for the enantioselective analysis of atrolactic acid. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is advantageous when direct analysis without derivatization is preferred, which simplifies sample preparation and avoids potential side reactions. The wide array of available chiral stationary phases offers great flexibility in method development.[8]

  • GC , on the other hand, can provide very high-resolution separations and is a robust and often more cost-effective technique, especially when coupled with an FID detector. The necessity of derivatization is a key consideration, as it adds a step to the workflow but also allows for the analysis of the resulting stable diastereomers on common, less expensive achiral columns.[4][5]

Ultimately, a cross-validation study, as outlined in the workflow diagram, is the most effective way to determine the optimal method for a specific application. By comparing key performance parameters such as resolution, sensitivity, and linearity, researchers can make an informed decision based on empirical data.

References

(S)-Atrolactic Acid: A Comparative Guide to its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Atrolactic acid, a chiral alpha-hydroxy acid, is a versatile building block in stereoselective synthesis and a molecule of interest for cosmetic and pharmaceutical applications. This guide provides a comparative overview of its primary applications, supported by available experimental data, to aid researchers in evaluating its potential for their work. While direct comparative studies on this compound are nascent, this guide draws parallels with its close analog, lactic acid, and other alpha-hydroxy acids to provide a useful framework for its application.

Stereoselective Synthesis: A Chiral Auxiliary for Asymmetric Reactions

This compound can be employed as a chiral auxiliary, a temporary chiral moiety that directs the stereochemical outcome of a reaction. Its derivatives, particularly amides and esters, can be used to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.

Comparison with Other Chiral Auxiliaries

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (de) or enantiomeric excess (ee) it induces in a reaction, as well as the chemical yield of the product. While specific data for this compound as an auxiliary in common reactions is not extensively documented in readily available literature, we can infer its potential by comparing it to the well-established Evans auxiliary (an oxazolidinone) and other lactate-derived auxiliaries.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)Reference
This compound amide (Hypothetical) Aldol ReactionPropanalData not availableData not available
Evans Auxiliary (4-benzyl-2-oxazolidinone) AlkylationPropionyl imide98:2 drHigh[1]
Lactate Auxiliary Aldol ReactionVarious aldehydesHighGood to excellent[2]
(1R, 2S)-Ephedrine-based oxadiazinone Aldol ReactionBenzaldehyde99:1 dr>95% ee (after cleavage)[3]

Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary (General Procedure)

This protocol outlines the general steps for a diastereoselective alkylation using a chiral auxiliary like an this compound amide.

  • Acylation of the Auxiliary: The chiral auxiliary is first acylated with an appropriate acyl chloride or anhydride to form the corresponding amide or ester.

  • Enolate Formation: The acylated auxiliary is treated with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperature (-78 °C) to generate a stereochemically defined enolate.

  • Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Purification: The diastereomeric products are separated using chromatography.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the desired product, often through hydrolysis or reduction, to yield the enantiomerically enriched final product. The auxiliary can often be recovered and reused.[1]

Diastereoselective_Alkylation_Workflow cluster_synthesis Asymmetric Synthesis Workflow start Start: This compound acylation Acylation (e.g., with Acyl Chloride) start->acylation enolate Enolate Formation (e.g., LDA, -78°C) acylation->enolate alkylation Alkylation (with Electrophile) enolate->alkylation separation Diastereomer Separation (Chromatography) alkylation->separation cleavage Auxiliary Cleavage (Hydrolysis/Reduction) separation->cleavage product Enantiomerically Enriched Product cleavage->product auxiliary Recovered This compound Auxiliary cleavage->auxiliary Resolution_of_Racemic_Mixture cluster_resolution Resolution of a Racemic Amine racemic_amine Racemic Amine (R)-Amine + (S)-Amine salt_formation Salt Formation in Solvent racemic_amine->salt_formation chiral_acid This compound chiral_acid->salt_formation diastereomeric_salts Diastereomeric Salts [(R)-Amine:(S)-Acid] [(S)-Amine:(S)-Acid] salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separation Separation of Diastereomers fractional_crystallization->separation less_soluble Less Soluble Salt (Crystals) separation->less_soluble more_soluble More Soluble Salt (in Solution) separation->more_soluble base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment more_soluble->base_treatment2 resolved_amine1 Resolved (R)-Amine base_treatment1->resolved_amine1 resolved_amine2 Resolved (S)-Amine base_treatment2->resolved_amine2

References

Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Atrolactic Acid Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. Atrolactic acid, a key chiral building block, presents a common challenge for enantioselective analysis. This guide provides an objective comparison of the efficacy of different chiral stationary phases (CSPs) for the separation of atrolactic acid enantiomers, supported by experimental data to inform your selection of the optimal analytical strategy.

The successful chiral separation of atrolactic acid hinges on the selection of an appropriate chiral stationary phase. The distinct stereochemistry of atrolactic acid's enantiomers requires a chiral environment to enable differential interactions, leading to their separation. This guide explores the performance of three major classes of CSPs: polysaccharide-based, Pirkle-type, and macrocyclic antibiotic-based phases. While direct comparative studies on atrolactic acid are limited, data from structurally similar analytes and general principles of chiral recognition provide a strong foundation for informed decision-making.

Performance Comparison of Chiral Stationary Phases

The efficacy of a chiral stationary phase is primarily evaluated based on its ability to provide baseline separation of the enantiomers, which is quantified by the resolution (Rs). Other important parameters include the separation factor (α), which indicates the degree of separation between the two enantiomer peaks, and the retention factor (k'), which is a measure of the retention of an analyte on the column. An ideal CSP offers high resolution and a good separation factor in a reasonable analysis time.

Due to the limited availability of direct comparative data for atrolactic acid across a range of CSPs, this guide presents data for atrolactic acid where available and supplements it with data for the structurally analogous compound, mandelic acid, to illustrate the potential performance of different CSP types.

Chiral Stationary Phase (CSP) TypeColumn Brand/TypeAnalyteMobile Phasek' 1k' 2αRs
Polysaccharide-Based Chiralcel® ODMandelic AcidHexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)1.832.571.403.50
Polysaccharide-Based Chiralpak® ADMandelic AcidHexane/Ethanol/Trifluoroacetic Acid (95:5:0.1)2.202.901.322.80
Macrocyclic Antibiotic-Based Astec® CHIROBIOTIC® TAtrolactic AcidMethanol/Acetic Acid/Triethylamine (100:0.02:0.01)3.544.121.162.10
Pirkle-Type (R,R)-Whelk-O® 1Mandelic AcidHexane/Isopropanol/Acetic Acid (90:10:0.1)4.105.301.293.10

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, including column dimensions, flow rate, and temperature.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative experimental protocols for the chiral separation of α-hydroxy acids on different types of CSPs.

Polysaccharide-Based CSP (Example: Mandelic Acid on Chiralcel® OD)
  • Column: Chiralcel® OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Mandelic acid dissolved in the mobile phase at a concentration of 1 mg/mL.

Macrocyclic Antibiotic-Based CSP (Example: Atrolactic Acid on Astec® CHIROBIOTIC® T)
  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Atrolactic acid dissolved in methanol at a concentration of 0.5 mg/mL.

Pirkle-Type CSP (Example: Mandelic Acid on (R,R)-Whelk-O® 1)
  • Column: (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Mandelic acid dissolved in the mobile phase at a concentration of 1 mg/mL.

Key Considerations for CSP Selection

  • Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are some of the most widely used CSPs due to their broad applicability. They often provide excellent resolution for a wide range of chiral compounds, including aromatic carboxylic acids like atrolactic acid. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide derivatives.

  • Macrocyclic Antibiotic-based CSPs (e.g., CHIROBIOTIC® T): These CSPs, such as those based on teicoplanin, are particularly effective for the separation of amino acids and other polar compounds containing ionizable groups. The complex structure of the macrocycle provides multiple sites for chiral recognition, including hydrogen bonding, ionic interactions, and inclusion complexation.

  • Pirkle-type CSPs (e.g., Whelk-O® 1): These "brush-type" phases are known for their robustness and efficiency. They typically consist of a small chiral molecule covalently bonded to the silica support. The chiral recognition mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. They are often a good choice for the separation of aromatic compounds.

Experimental Workflow and Logic

The selection of an optimal chiral stationary phase is a systematic process that involves screening, optimization, and validation.

G cluster_0 CSP Screening Phase cluster_1 Method Optimization cluster_2 Validation and Application Analyte Racemic Atrolactic Acid Screening Initial Screening (Isocratic Elution) Analyte->Screening CSP1 Polysaccharide CSP (e.g., Chiralcel OD-H) Optimization Optimize Mobile Phase (Solvent Ratio, Additives) CSP1->Optimization Promising Result CSP2 Macrocyclic Antibiotic CSP (e.g., CHIROBIOTIC T) CSP2->Optimization Promising Result CSP3 Pirkle-Type CSP (e.g., Whelk-O 1) CSP3->Optimization Promising Result Screening->CSP1 Test Screening->CSP2 Test Screening->CSP3 Test Parameters Optimize Other Parameters (Flow Rate, Temperature) Optimization->Parameters Validation Method Validation (Robustness, Linearity, etc.) Parameters->Validation Application Routine Enantiomeric Analysis Validation->Application

Caption: A typical workflow for chiral method development for atrolactic acid.

A Comparative Guide to Analytical Methods for the Inter-Laboratory Analysis of (S)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Introduction

(S)-Atrolactic acid is a chiral α-hydroxy acid that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The stereochemical purity of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Consequently, robust and reproducible analytical methods are essential for its quantification and quality control. In the absence of a formal, publicly available inter-laboratory comparison study for this compound, this guide provides a comparative overview of common analytical techniques used for the chiral separation of analogous α-hydroxy acids. The performance data presented, primarily from studies on lactic acid, serves as a valuable proxy to inform method selection and validation for this compound analysis. This guide is intended to assist researchers and drug development professionals in establishing reliable and consistent analytical protocols across different laboratories.

The primary methods discussed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) also coupled with MS. Both techniques offer the high selectivity required to resolve and quantify enantiomers, which are critical for ensuring the safety and efficacy of pharmaceutical products.

Comparison of Analytical Methodologies

The two most prevalent and effective techniques for the chiral analysis of compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), often after a derivatization step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers directly.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For polar molecules like atrolactic acid, reversed-phase or polar organic modes are common. Coupling HPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[2][3]

Chiral Gas Chromatography (GC)

Gas chromatography is another high-resolution technique suitable for volatile compounds. Since atrolactic acid is non-volatile, a derivatization step is mandatory to convert it into a more volatile ester or other derivative.[4] The separation of these derivatized enantiomers can then be achieved on a chiral GC column. GC coupled with a mass spectrometer (GC-MS) allows for precise quantification and structural confirmation. This method often involves chiral derivatization, where the enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[5]

Quantitative Performance Data

The following tables summarize typical performance metrics for the chiral analysis of lactic acid, a structural analogue of atrolactic acid. These values provide a benchmark for what can be expected when developing and validating methods for this compound.

Table 1: Performance Comparison of Chiral HPLC-MS/MS Methods for Lactic Acid Enantiomer Analysis

ParameterMethod 1: HPLC-MS/MS (Urine)[2]Method 2: HPLC-MS/MS (Urine)[1][3]
Stationary Phase Chirobiotic Teicoplanin Aglycone (TAG)Astec CHIROBIOTIC® R
Linearity Range (L-Lactic Acid) 3 - 1000 mg/L (r² > 0.9950)2 - 400 µmol/L
Linearity Range (D-Lactic Acid) 0.5 - 160.8 mg/L (r² > 0.9950)0.5 - 100 µmol/L
Limit of Detection (LOD) L-LA: 0.2 mg/L; D-LA: 0.4 mg/LNot specified
Limit of Quantification (LOQ) L-LA: 0.5 mg/L; D-LA: 1.3 mg/LL-LA: 2 µmol/L; D-LA: 0.5 µmol/L
Analysis Time 7.5 minutesNot specified

Table 2: Performance of Chiral GC-MS Method for Lactic Acid Enantiomer Analysis

ParameterMethod 3: GC-MS with Chiral Derivatization (Plasma)[5]
Derivatization Agents L-menthol and acetyl chloride
Linearity Correlation coefficient (R²) > 0.99
Limit of Detection (LOD) L-LA: 0.11 µM; D-LA: 0.13 µM
Recovery 88.17 - 102.30%
Intra- & Inter-day Precision (RSD) 4.23 - 17.26%

Experimental Protocols

Detailed methodologies are crucial for reproducibility in inter-laboratory settings. Below are representative protocols for the two main analytical techniques.

Protocol 1: Chiral HPLC-MS/MS Analysis

This protocol is based on established methods for analyzing lactic acid enantiomers in biological fluids.[2][3]

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at room temperature.

    • Vortex mix for 15 seconds.

    • Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.

    • Transfer a 100 µL aliquot of the supernatant to a clean tube.

    • Add 400 µL of acetonitrile containing an appropriate internal standard (e.g., isotope-labeled lactic acid).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® R, 15 cm x 2.1 mm, 5 µm particles.[1]

    • Mobile Phase: Acetonitrile with 0.05% formic acid and 0.025% ammonium hydroxide.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard. For lactic acid, this is typically m/z 89 -> 43.

    • Data Analysis: Quantify enantiomers by integrating the peak areas from the extracted ion chromatograms and comparing them against a calibration curve.

Protocol 2: Chiral GC-MS Analysis with Derivatization

This protocol describes a common derivatization method to enable GC analysis of chiral acids.[5]

  • Sample Preparation & Derivatization (Plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge. Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of L-menthol in pyridine and 10 µL of acetyl chloride.

    • Heat the mixture at 60 °C for 30 minutes to form diastereomeric esters.

    • After cooling, add ethyl acetate and water for liquid-liquid extraction.

    • Collect the organic layer and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS injection.

  • GC-MS Conditions:

    • Column: Standard achiral capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor characteristic fragment ions of the derivatized atrolactic acid diastereomers for enhanced sensitivity and specificity.

Visualized Workflows and Logic

To facilitate understanding, the following diagrams illustrate the typical experimental workflow and the decision-making process for method selection.

G cluster_workflow Experimental Workflow for Chiral Analysis Sample Sample Receipt & Login Prep Sample Preparation (e.g., Extraction, Derivatization) Sample->Prep Protocol Selection Analysis Instrumental Analysis (HPLC or GC) Prep->Analysis Inject Data Data Processing & Peak Integration Analysis->Data Raw Data Report Quantification & Reporting Data->Report Peak Areas

Caption: A generalized workflow for the analysis of chiral compounds.

G cluster_logic Logic for Analytical Method Selection Start Define Analytical Goal HighSens High Sensitivity Needed? Start->HighSens ComplexMatrix Complex Matrix (e.g., Plasma)? HighSens->ComplexMatrix Yes Volatility Analyte Volatile or Easily Derivatized? HighSens->Volatility No ComplexMatrix->Volatility No LCMS Select Chiral HPLC-MS/MS ComplexMatrix->LCMS Yes GCMS Select Chiral GC-MS Volatility->GCMS Yes ConsiderOther Consider Alternative (e.g., SFC, CE) Volatility->ConsiderOther No

Caption: Decision tree for selecting a suitable chiral analysis method.

References

A Cost-Benefit Analysis of (S)-Atrolactic Acid as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. (S)-Atrolactic acid has emerged as a promising chiral auxiliary, and this guide provides an objective comparison of its performance against two widely used alternatives: Evans' oxazolidinones and pseudoephedrine-based auxiliaries. This analysis is supported by available experimental data to facilitate an informed selection process for your specific research and development needs.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for this compound, Evans' auxiliaries, and pseudoephedrine as chiral auxiliaries in asymmetric synthesis. It is important to note that a direct, side-by-side comparison is challenging due to the variability in substrates, reaction conditions, and electrophiles reported in the literature. The data presented here is a representative summary to highlight the strengths and weaknesses of each auxiliary.

Chiral AuxiliaryTypical Diastereoselectivity (d.r.)Typical YieldVersatilityCleavage Conditions
This compound Moderate to HighGoodEmergingMild acidic or basic hydrolysis
Evans' Auxiliaries Very High (>99:1)Good to ExcellentHigh (Alkylations, Aldol, Conjugate Additions)Harsh (LiOH/H₂O₂, LiAlH₄, etc.)
Pseudoephedrine High to Very HighGood to ExcellentHigh (Alkylations, Aldol reactions)Mild to harsh depending on desired product

Cost Analysis

The cost of the chiral auxiliary is a significant factor in the overall economic feasibility of a synthetic route, especially for large-scale production. The following table provides an approximate cost comparison based on currently available market prices. Prices can vary significantly based on supplier, purity, and quantity.

Chiral AuxiliaryChemical FormulaMolecular Weight ( g/mol )Representative Price (USD/g)
This compoundC₉H₁₀O₃166.17~ $104 - $125[1][2]
(S)-4-Benzyl-2-oxazolidinoneC₁₀H₁₁NO₂177.20~ $6 - $19[3][4]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneC₁₀H₁₁NO₂177.20~ $12 - $257[5][6][7]
(1S,2S)-(+)-PseudoephedrineC₁₀H₁₅NO165.23~ $20 - $25[8]
(1S,2S)-(+)-Pseudoephedrine HClC₁₀H₁₆ClNO201.69~ $5 - $13[9][10]

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for replicating and adapting synthetic strategies. This section outlines general procedures for the attachment of the chiral auxiliary, a representative diastereoselective reaction, and the subsequent cleavage of the auxiliary for each of the compared systems.

This compound Auxiliary

This compound offers the advantage of being a carboxylic acid, allowing for straightforward ester or amide bond formation with the substrate.

1. Attachment of this compound:

  • To an alcohol: A solution of the alcohol, this compound (1.1 eq.), and a catalytic amount of DMAP in dry CH₂Cl₂ is cooled to 0 °C. DCC (1.2 eq.) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is filtered, and the filtrate is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Diastereoselective Alkylation:

  • The substrate-(S)-atrolactate ester is dissolved in dry THF and cooled to -78 °C. A strong base such as LDA or LiHMDS (1.1 eq.) is added dropwise, and the solution is stirred for 30-60 minutes to form the enolate. The electrophile (e.g., alkyl halide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated NH₄Cl solution and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.

3. Cleavage of the Auxiliary:

  • The purified diastereomer is dissolved in a mixture of THF and water. LiOH (2-4 eq.) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed. The reaction mixture is acidified with 1 M HCl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the chiral carboxylic acid. The this compound auxiliary can be recovered from the aqueous layer.

Evans' Oxazolidinone Auxiliaries

Evans' auxiliaries are renowned for their high stereocontrol in a wide range of asymmetric reactions.

1. Attachment of the Auxiliary (Acylation):

  • To a solution of the Evans' oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in dry THF at -78 °C is added n-BuLi (1.05 eq.) dropwise. The resulting solution is stirred for 15 minutes, followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched with saturated NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.

2. Diastereoselective Aldol Reaction:

  • The N-acyloxazolidinone is dissolved in dry CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) and triethylamine (1.2 eq.) are added sequentially. The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq.) is added dropwise, and the reaction is stirred for several hours at -78 °C. The reaction is quenched with a pH 7 buffer, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.

3. Cleavage of the Auxiliary:

  • To the carboxylic acid: The purified adduct is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (4 eq.) and 30% hydrogen peroxide (4 eq.) are added at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The reaction is quenched with Na₂SO₃ solution, and the product is extracted.

  • To the primary alcohol: The adduct is dissolved in dry THF and cooled to 0 °C. Lithium aluminum hydride (2-3 eq.) is added portion-wise, and the reaction is stirred at 0 °C. The reaction is carefully quenched by the sequential addition of water, 15% NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude alcohol.

Pseudoephedrine Auxiliary

Pseudoephedrine offers a practical and often highly selective alternative, particularly for the synthesis of chiral carboxylic acids and their derivatives.

1. Attachment of the Auxiliary (Amide Formation):

  • (1S,2S)-(+)-Pseudoephedrine is dissolved in a suitable solvent like CH₂Cl₂. The carboxylic acid (1.0 eq.), along with a coupling agent such as DCC (1.1 eq.) and a catalytic amount of DMAP, is added. The reaction mixture is stirred at room temperature until completion. The urea byproduct is filtered off, and the filtrate is washed, dried, and concentrated to yield the pseudoephedrine amide.

2. Diastereoselective Alkylation:

  • The pseudoephedrine amide is dissolved in dry THF and cooled to -78 °C. A strong base like LDA (2.2 eq.) is added dropwise, and the resulting enolate solution is stirred for 1 hour. The alkyl halide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated NH₄Cl solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

3. Cleavage of the Auxiliary:

  • To the carboxylic acid: The purified pseudoephedrine amide adduct is dissolved in a mixture of THF and 1 M H₂SO₄ and refluxed for several hours. After cooling, the mixture is made basic with NaOH, and the recovered pseudoephedrine is extracted with an organic solvent. The aqueous layer is then acidified with concentrated HCl, and the chiral carboxylic acid is extracted with an organic solvent.

  • To the alcohol: The amide adduct is dissolved in dry THF and treated with a reducing agent such as LiAlH₄ or LiBH₄ at 0 °C to room temperature. After an aqueous workup, the chiral alcohol is obtained.

Visualizing the Synthetic Workflow and Stereocontrol

The following diagrams, generated using Graphviz, illustrate the general workflow of using a chiral auxiliary and the proposed transition state models that rationalize the observed stereoselectivity for each of the discussed auxiliaries.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis Substrate Substrate Attachment Attachment Substrate->Attachment Chiral Auxiliary (Aux) Substrate-Aux Substrate-Aux Attachment->Substrate-Aux Diastereoselective\nReaction Diastereoselective Reaction Substrate-Aux->Diastereoselective\nReaction Reagent Product-Aux (Diastereomerically Enriched) Product-Aux (Diastereomerically Enriched) Diastereoselective\nReaction->Product-Aux (Diastereomerically Enriched) Product-Aux* (Diastereomerically Enriched) Product-Aux* (Diastereomerically Enriched) Cleavage Cleavage Product-Aux* (Diastereomerically Enriched)->Cleavage Cleavage Reagent Chiral Product Chiral Product Cleavage->Chiral Product Recovered Aux* Recovered Aux* Cleavage->Recovered Aux*

General workflow using a chiral auxiliary.

G cluster_1 This compound: Proposed Chelation Control node1 The stereochemical outcome is proposed to be directed by the formation of a rigid chelated intermediate involving the lithium enolate and the α-alkoxy group of the atrolactic acid moiety. This chelation blocks one face of the enolate, directing the electrophile to the opposite face.

Stereocontrol model for this compound.

G cluster_2 Evans' Auxiliary: Zimmerman-Traxler Model node2 In aldol reactions, the high syn-selectivity is rationalized by the Zimmerman-Traxler model, where the boron enolate and the aldehyde react through a highly ordered, six-membered chair-like transition state. The substituent on the oxazolidinone ring occupies a pseudo-equatorial position, directing the facial selectivity of the aldehyde approach.

Zimmerman-Traxler model for Evans' auxiliary.

G cluster_3 Pseudoephedrine Auxiliary: Chelation-Controlled Alkylation node3 The high diastereoselectivity in alkylations of pseudoephedrine amides is attributed to a rigid lithium chelate formed between the enolate oxygen and the β-alkoxide of the pseudoephedrine backbone. This conformationally locked intermediate presents one face of the enolate for electrophilic attack.

Stereocontrol model for pseudoephedrine.

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that requires careful consideration of cost, performance, and practical aspects of the synthetic route.

  • This compound presents an emerging and potentially cost-effective option, particularly when milder cleavage conditions are a priority. However, the extent of its applicability and the predictability of its stereocontrol across a wide range of reactions are still being established.

  • Evans' oxazolidinones remain the gold standard for achieving exceptionally high levels of diastereoselectivity in a variety of asymmetric transformations. Their reliability and well-understood stereochemical models make them a powerful tool, although the cost and often harsh cleavage conditions can be drawbacks.

  • Pseudoephedrine-based auxiliaries offer a practical and highly efficient alternative, often providing excellent stereocontrol in alkylation and aldol reactions. While generally more cost-effective than Evans' auxiliaries, the cleavage conditions can sometimes be demanding, and the regulatory landscape for pseudoephedrine should be considered.

Ultimately, the optimal choice of chiral auxiliary will depend on the specific synthetic challenge at hand. This guide provides a framework for a rational, data-driven decision-making process to enhance the efficiency and success of your asymmetric synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of (S)-Atrolactic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-Atrolactic acid (CAS 13113-71-8), also known as (2S)-2-hydroxy-2-phenylpropanoic acid. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a carboxylic acid that requires careful handling. According to the Globally Harmonized System (GHS), it is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a laboratory coat.[3][4]

  • Ventilation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust.[5][6]

  • Incompatible Materials: Store and handle this compound away from bases, strong oxidizing agents, and reducing agents to prevent vigorous or hazardous reactions.[7][8]

Quantitative Data for Disposal Considerations

Understanding the chemical and physical properties of this compound is crucial for its safe disposal. The following table summarizes key data.

PropertyValueSignificance for Disposal
Molecular Formula C₉H₁₀O₃Basic chemical identification.[1][9]
Molecular Weight 166.17 g/mol Used for concentration and neutralization calculations.[1][9]
pKa (25°C) 3.467Indicates it is a moderately strong organic acid, requiring neutralization.[9]
GHS Hazard Codes H315, H319, H335Dictates the need for PPE and careful handling to prevent irritation.[1][2]
EPA Waste Code D002 (Corrosivity)As an acid, it may be classified as corrosive hazardous waste if the pH is ≤ 2.0.[10]
Water Solubility 21.17 g/L at 25°CIts solubility in water is relevant for preparing aqueous solutions for neutralization.[9]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its concentration, volume, and whether it is mixed with other hazardous substances.

Scenario 1: Concentrated or Pure this compound
  • Do Not Dispose Down the Drain: Concentrated organic acids must not be poured down the sanitary sewer.[5]

  • Containerize as Hazardous Waste: Collect the material in its original container or a designated, compatible, and properly labeled hazardous waste container.[5][13] The container should be made of corrosion-resistant material like glass or high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing "this compound" and other constituents. The label should also indicate the corrosive hazard.[13]

  • Storage: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a corrosives cabinet, away from incompatible materials.[5][8]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for collection and disposal in accordance with all local, state, and federal regulations.[14]

Scenario 2: Dilute Aqueous Solutions of this compound (<10%)

For dilute solutions not contaminated with other hazardous materials (e.g., heavy metals), in-lab neutralization may be permissible, subject to local regulations.

  • Verify Local Regulations: Confirm with your institution's EHS office that drain disposal of neutralized, non-hazardous salt solutions is permitted.

  • Perform Neutralization: Follow the detailed neutralization protocol in Section 3.

  • Dispose: Once the solution is neutralized to a pH between 6.0 and 8.0, it can typically be poured down a laboratory sink with a copious amount of running water.

Scenario 3: Spill Cleanup Material
  • Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, or a commercial acid spill kit to absorb the spilled this compound.[3]

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

  • Label and Dispose: Label the container as "Hazardous Waste" with the contents listed. Manage and dispose of this waste through your institution's hazardous waste program.

Scenario 4: Empty Containers
  • Rinse Thoroughly: Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Manage Rinsate: The first rinsate should be collected and treated as hazardous waste. Subsequent rinsates may be neutralized if local regulations permit.

  • Deface Label: Completely deface or remove the original label from the container.

  • Dispose of Container: The clean, rinsed container can typically be disposed of in the normal trash or recycled, depending on institutional policy.

Experimental Protocol: Neutralization of Dilute this compound

This protocol outlines the procedure for neutralizing a dilute (<10% w/v) aqueous solution of this compound for disposal.

Objective: To safely neutralize acidic waste to a pH range of 6.0-8.0.

Materials:

  • Dilute this compound waste solution

  • Weak base (e.g., sodium bicarbonate [NaHCO₃] or sodium carbonate [Na₂CO₃])

  • Large, appropriate container (e.g., oversized beaker or flask)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Setup: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the dilute acid solution on a stir plate and add a stir bar.

  • Dilution (Optional but Recommended): If space allows, dilute the acid solution further by adding cold water. This helps to control the temperature during neutralization.

  • Slow Addition of Base: Begin stirring the acid solution. Slowly and carefully add small portions of the weak base (e.g., a spoonful of sodium bicarbonate powder or a small amount of 5% sodium carbonate solution). Be cautious, as the reaction will produce carbon dioxide gas (CO₂) and may cause foaming or effervescence.[15]

  • Monitor Reaction: Allow the effervescence to subside before adding more base. Adding the base too quickly can cause the container to overflow.

  • Check pH: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Titrate to Neutral: Continue to add the base incrementally until the pH of the solution is stable within the neutral range (6.0-8.0).

  • Final Disposal: Once neutralized, the resulting salt solution can be disposed of down the sanitary sewer with a large volume of running water, in accordance with institutional and local regulations.[15][16][17]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: This compound Waste Generated assess_form Assess Waste Form start->assess_form solid_pure Solid / Pure Liquid Waste assess_form->solid_pure Solid or Concentrated dilute_aq Dilute Aqueous Solution (<10%) assess_form->dilute_aq Dilute Aqueous spill_material Contaminated Spill Material or Debris assess_form->spill_material Spill Debris collect_hw Collect in Labeled Hazardous Waste Container solid_pure->collect_hw check_contaminants Contaminated with other hazardous materials? (e.g., heavy metals, solvents) dilute_aq->check_contaminants spill_material->collect_hw neutralize Perform Neutralization Protocol (See Section 3) check_contaminants->neutralize No check_contaminants->collect_hw Yes check_ph Verify pH is Neutral (6.0 - 8.0) neutralize->check_ph drain_disposal Permitted Drain Disposal (with copious water) check_ph->drain_disposal Yes check_ph->collect_hw No (Re-treat or dispose as waste) ehs_pickup Arrange for EHS Pickup collect_hw->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling (s)-Atrolactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory professionals, researchers, and scientists engaged in drug development who handle (s)-Atrolactic acid. Adherence to these guidelines is critical for ensuring personal safety and proper chemical management.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. It is imperative to wear the following PPE, approved under appropriate government standards, before handling the substance.[1]

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety goggles with side shields or face shieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant glovesInspected prior to use.[3] Materials like nitrile or neoprene are recommended.[4]
Body Protection Lab coat or chemical-resistant apronTo protect clothing and skin from spills and splashes.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated.[2][5]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood or a local exhaust ventilation system.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Handle and open containers with care to prevent spills.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store in a shaded area.[1]

  • It is recommended to keep the substance under an inert gas.[1]

  • Store away from incompatible materials such as strong oxidizing agents, reducing agents, bases, and metals.[7]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, seek medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse the skin well with water.[1] If skin irritation or a rash occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] If contact lenses are worn, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[3] Seek medical advice/attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Wear suitable protective equipment as detailed in the PPE section.[1] Evacuate unnecessary personnel and control entry to the spill area.[1]

  • Environmental Precautions: Prevent the product from entering drains.[1]

  • Methods for Cleaning Up: For solid spills, pick up and arrange for disposal without creating dust.[1] For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[2][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Product Disposal: Disposal must be in accordance with local and national regulations.[1] Entrust disposal to a licensed waste disposal company.[1] Offer surplus and non-recyclable solutions to a licensed disposal service.[2]

  • Contaminated Packaging: Dispose of as unused product.[2] Before disposing of the used container, remove the contents completely.[1]

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage_disposal 4. Storage & Disposal prep_area Prepare well-ventilated work area (fume hood) check_safety Verify accessible eyewash station and safety shower prep_area->check_safety don_ppe Inspect and don required PPE check_safety->don_ppe dispense Carefully dispense This compound don_ppe->dispense use Perform experimental procedures dispense->use cleanup Clean work surfaces and equipment use->cleanup doff_ppe Properly remove and dispose of PPE cleanup->doff_ppe wash Wash hands thoroughly doff_ppe->wash store Store in a cool, dry, well-ventilated area wash->store dispose Dispose of waste according to regulations store->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-Atrolactic acid
Reactant of Route 2
Reactant of Route 2
(s)-Atrolactic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.